molecular formula C9H14N4O3 B096166 Histidinyl-Alanine CAS No. 16874-75-2

Histidinyl-Alanine

Cat. No.: B096166
CAS No.: 16874-75-2
M. Wt: 226.23 g/mol
InChI Key: FRJIAZKQGSCKPQ-UHFFFAOYSA-N
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Description

His-Ala is a dipeptide formed from L-histidine and L-alanine residues. It has a role as a metabolite. It is a tautomer of a His-Ala zwitterion.
Histidylalanine has been reported in Saccharomyces cerevisiae with data available.
cross-linking amino acid in calcified tissue collagen;  RN given refers to (L)-isome

Properties

IUPAC Name

2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-5(9(15)16)13-8(14)7(10)2-6-3-11-4-12-6/h3-5,7H,2,10H2,1H3,(H,11,12)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJIAZKQGSCKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80937542
Record name N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16874-75-2
Record name NSC522632
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522632
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[2-Amino-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80937542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical & Functional Characterization of L-Histidinyl-L-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of L-Histidinyl-L-Alanine dipeptide Content Type: Technical Monograph / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Critical Distinction

L-Histidinyl-L-Alanine (His-Ala) is a bioactive alpha-dipeptide composed of L-histidine at the N-terminus and L-alanine at the C-terminus. While structurally isomeric to the well-known dipeptide Carnosine (


-alanyl-L-histidine), His-Ala exhibits distinct physicochemical behavior, particularly in enzymatic stability and metal coordination geometry.

This guide provides a rigorous analysis of His-Ala, moving beyond basic definitions to explore its solution thermodynamics, copper(II) chelation mechanics, and optimized synthesis protocols. It is designed for researchers requiring high-fidelity data for drug delivery systems, metal-chelation therapies, and metabolic engineering.

Molecular Architecture & Fundamental Constants

Structural Topology

Unlike carnosine, which contains a non-chiral


-alanine subunit, His-Ala is composed of two chiral 

-amino acids.[1] This results in a rigid stereochemical configuration that dictates its receptor binding and proteolytic susceptibility.
  • IUPAC Name: (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid[2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 226.23 g/mol [2]

Dissociation Constants (pKa) & Isoelectric Point (pI)

The acid-base behavior of His-Ala is governed by three ionizable groups: the C-terminal carboxyl, the imidazole side chain, and the N-terminal amine. In the dipeptide form, these values shift relative to the free amino acids due to inductive effects from the peptide bond.

Ionizable GroupApproximate pKaCharge State TransitionMechanistic Insight
C-terminal Carboxyl 3.1 – 3.4Neutral

Anionic (-1)
Less acidic than free Ala (2.3) due to distance from the ammonium group.
Imidazole (His) 6.0 – 6.5Cationic (+1)

Neutral
Critical buffering range; acts as a proton shuttle at physiological pH.
N-terminal Amino 7.5 – 7.9Cationic (+1)

Neutral
Lower than free His (9.2) due to the electron-withdrawing peptide carbonyl.

Isoelectric Point (pI) Calculation: The zwitterionic (neutral) species exists between the deprotonation of the imidazole and the amine.



Protonation State Visualization

The following diagram illustrates the sequential deprotonation events governing the charge state of His-Ala.

HisAla_Speciation Figure 1: pH-Dependent Speciation of L-His-L-Ala H3 [H3L]²⁺ (pH < 3) Fully Protonated H2 [H2L]⁺ (pH 3.5 - 6.0) Carboxyl Deprotonated H3->H2 pKa₁ ~3.2 (-COOH) HL [HL]⁰ (pH 6.5 - 7.5) Zwitterion (Isoelectric) H2->HL pKa₂ ~6.5 (Imidazole) L [L]⁻ (pH > 8.0) Fully Deprotonated HL->L pKa₃ ~7.8 (-NH3⁺)

Thermodynamics & Solution Chemistry

Solubility & Stability

His-Ala is highly soluble in water (>50 mg/mL) due to its zwitterionic nature. However, its stability profile differs significantly from carnosine:

  • Hydrolysis: His-Ala is susceptible to broad-spectrum cytosolic dipeptidases (e.g., leucine aminopeptidase, prolidase). It is not a substrate for serum carnosinase (CN1), which specifically recognizes the

    
    -alanyl moiety. This makes His-Ala less stable in cytosolic environments but potentially more stable against specific extracellular carnosinases dependent on the 
    
    
    
    -structure.
Metal Chelation (The "Histamine-Like" Mode)

One of the most potent properties of His-Ala is its ability to chelate transition metals, particularly Copper(II) (


). Unlike peptides with internal histidines, N-terminal histidine peptides form a specific "histamine-like" chelate at physiological pH.

Coordination Geometry:

  • Low pH (< 4): Glycine-like coordination (N-terminal amine + Carboxyl).

  • Physiological pH (7.4): Tridentate Chelation . The

    
     ion coordinates with:
    
    • N-terminal Amino Nitrogen[3]

    • Imidazole Nitrogen (

      
       or 
      
      
      
      )
    • Deprotonated Peptide Amide Nitrogen (Backbone)

This results in a stable [Cu(H-1L)] complex consisting of fused 5-membered and 6-membered chelate rings, offering higher stability than simple amino acid chelates.

Synthesis & Production: Optimized SPPS Protocol

For research-grade purity (>98%), Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the gold standard. Liquid phase synthesis is reserved for multi-kilogram industrial scaling.

Automated/Manual SPPS Workflow

Resin Selection: Wang Resin (pre-loaded with Fmoc-Ala) is preferred to prevent racemization of the C-terminal cysteine (not applicable here, but good practice) and ensure acid stability.

Protocol:

  • Resin Preparation: Swell Fmoc-Ala-Wang resin (0.5-0.8 mmol/g) in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). UV monitor for Fmoc removal.

  • Coupling (His): Use Fmoc-His(Trt)-OH . The Trityl (Trt) protection on the imidazole is crucial to prevent side reactions.

    • Activator: HBTU/HOBt or DIC/Oxyma (1:1:1 ratio relative to AA).

    • Base: DIPEA (2 equiv).

    • Time: 45-60 min at Room Temp.

  • Cleavage: TFA/TIS/Water (95:2.5:2.5). The high acid concentration is required to remove the Trityl group from Histidine.

SPPS_Workflow Figure 2: SPPS Workflow for His-Ala Synthesis Start Fmoc-Ala-Wang Resin (Swelled in DMF) Deprotect1 Fmoc Removal (20% Piperidine/DMF) Start->Deprotect1 Couple Coupling Step Fmoc-His(Trt)-OH + HBTU + DIPEA Deprotect1->Couple Free Amine Exposed Deprotect2 Fmoc Removal (N-terminal) Couple->Deprotect2 Peptide Bond Formed Cleave Global Cleavage & Deprotection 95% TFA / 2.5% TIS / 2.5% H2O Deprotect2->Cleave Resin Release Precip Precipitation (Cold Diethyl Ether) Cleave->Precip Crude Peptide

Analytical Characterization

To validate the identity and purity of His-Ala, a dual-method approach is required due to its polarity.

High-Performance Liquid Chromatography (HPLC)

Standard C18 columns often fail to retain His-Ala due to its hydrophilicity. Two robust methods are recommended:

Method A: Ion-Pairing RP-HPLC

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Sodium Heptanesulfonate (Ion Pairing Agent) in 0.1% Phosphoric Acid (pH 2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-20% B over 15 min.

  • Rationale: The sulfonate pairs with the positively charged His-Ala, increasing retention on the hydrophobic column.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Column: Zwitterionic HILIC or Amide column.

  • Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 6.5).

  • Rationale: Separates based on polarity; His-Ala elutes after less polar impurities.

Mass Spectrometry (MS)
  • Ionization: ESI (Positive Mode).

  • Expected Ion:

    
     m/z.
    
  • Fragmentation: MS/MS will typically show a major fragment at m/z 110 (Imidazolium ion) or loss of the alanine moiety.

References

  • PubChem. (2025).[2] Histidylalanine | C9H14N4O3.[2] National Library of Medicine.

  • Sielc Technologies. (n.d.). HPLC Method for Separation of Histidine and Derivatives.

  • Kralik, G., et al. (2015). Effect of β-alanine and L-histidine on concentration of carnosine in muscle tissue. Poljoprivreda.[4]

  • University of Calgary. (n.d.). Amino Acid pKa and pI Values.

  • ResearchGate. (2016). Solid-Phase Peptide Synthesis of Dipeptide (Histidine-β-Alanine).

Sources

Comprehensive Physicochemical Characterization of Histidinyl-Alanine: Molecular Weight, Isoelectric Point, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of short peptides not merely as a routine measurement, but as a fundamental exercise in physical chemistry. The physicochemical properties of a dipeptide—specifically its molecular weight (MW) and isoelectric point (pI)—dictate its behavior in solution, its interaction with stationary phases, and its ionization efficiency.

This whitepaper provides an in-depth technical guide on the molecular weight and isoelectric point of Histidinyl-Alanine (His-Ala), translating theoretical chemical properties into field-proven, self-validating analytical workflows.

Quantitative Physicochemical Profiling

This compound (sequence: His-Ala or H-A) is a dipeptide composed of L-histidine and L-alanine[1]. To design robust mass spectrometry and electrophoretic workflows, we must first establish its exact mass and charge-state distribution.

Molecular Weight Determination

The condensation of histidine and alanine results in the loss of a water molecule, yielding the chemical formula C9H14N4O3[1]. For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter, as it represents the mass of the molecule composed entirely of the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O).

Table 1: Mass and Structural Properties of this compound

PropertyValueAnalytical Relevance
Molecular Formula C9H14N4O3Defines isotopic distribution patterns.
Average Molecular Weight 226.23 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 226.1066 DaTarget exact mass for HRMS identification[2].
Precursor Ion [M+H]+ m/z 227.1139Primary target for ESI+ MS/MS[2].
Hydrophobicity (XLogP3) -3.5Indicates extreme polarity; poor C18 retention[1].
Isoelectric Point (pI) and pKa Values

The isoelectric point (pI) is the pH at which the peptide carries a net electrical charge of zero (zwitterionic state). His-Ala contains three primary ionizable groups: the C-terminal carboxyl group, the N-terminal amino group, and the imidazole side chain of the histidine residue. While the microenvironment of a peptide can shift these values slightly[3], the standard macroscopic pKa values define the ionization states.

Table 2: Ionizable Groups and Charge States at Physiological pH (7.4)

Functional GroupApproximate pKaCharge State at pH 7.4
C-terminal Carboxyl (Ala) ~3.1-1 (Fully Deprotonated)
Imidazole Side Chain (His) ~6.00 (Mostly Deprotonated)
N-terminal Amino (His) ~8.0+1 (Mostly Protonated)
Calculated Isoelectric Point (pI) ~7.0 Net Charge ≈ 0

Causality Insight: Because the neutral species exists between the deprotonation of the imidazole ring (pKa ~6.0) and the N-terminus (pKa ~8.0), the pI is calculated as the average of these two values ((6.0 + 8.0) / 2 = 7.0). This means His-Ala is effectively neutral at physiological pH, which fundamentally alters its electrophoretic mobility and solubility.

Causality in Experimental Workflows

Understanding the exact MW and pI is not just academic; it directly drives experimental design:

  • Chromatographic Retention: With an XLogP3 of -3.5[1], His-Ala is highly hydrophilic. At its pI (~7.0), it will not retain on standard reversed-phase C18 columns. We must either use Hydrophilic Interaction Liquid Chromatography (HILIC) or lower the pH to < 3.0 to fully protonate the molecule (+2 charge) and use ion-pairing agents.

  • Mass Spectrometry Ionization: To achieve optimal sensitivity in positive Electrospray Ionization (ESI+), the peptide must be pre-charged in solution. Pushing the pH well below the imidazole pKa of 6.0 ensures a net positive charge[2].

  • Isoelectric Focusing: Capillary isoelectric focusing (cIEF) separates peptides strictly based on their pI. By applying an electric field across a pH gradient, His-Ala will migrate until it reaches pH 7.0, where its mobility drops to zero[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical method must contain an internal feedback loop that validates the result. Below are the step-by-step methodologies for characterizing His-Ala.

Protocol 1: LC-MS/MS Exact Mass Verification

Objective: Confirm the monoisotopic mass and sequence of His-Ala.

  • Sample Preparation: Reconstitute His-Ala in 0.1% Formic Acid (FA) in LC-MS grade water (pH ~2.7).

    • Causality: At pH 2.7, the C-terminus is partially protonated, while the imidazole and N-terminus are fully protonated. This yields a net positive charge (+1.5 to +2), maximizing ESI+ ionization efficiency[2].

  • Chromatographic Separation: Inject 2 µL onto a Zwitterionic HILIC column (e.g., ZIC-HILIC).

    • Causality: Due to the extreme polarity of His-Ala[1], standard C18 columns will result in elution in the void volume, causing severe ion suppression. HILIC retains the peptide via hydrophilic partitioning.

  • MS/MS Acquisition: Operate the HRMS (Orbitrap or Q-TOF) in ESI+ mode. Set the quadrupole to isolate the theoretical [M+H]+ precursor at m/z 227.1139. Apply a collision energy of 20 eV[2].

  • Self-Validation Loop: Do not rely solely on the precursor mass. Validate the identity by comparing the empirical MS/MS fragmentation pattern against theoretical b- and y-ion series. The presence of diagnostic fragment ions at m/z 109.9 and 137.9 confirms the histidine-containing sequence[1], mathematically validating the intact mass measurement.

Protocol 2: Capillary Isoelectric Focusing (cIEF) for pI Validation

Objective: Empirically determine the isoelectric point of His-Ala.

  • Ampholyte Mixture Preparation: Mix the His-Ala sample with carrier ampholytes spanning a pH range of 3 to 10. Spike the mixture with two synthetic fluorescent pI markers (e.g., pI 5.5 and pI 8.5).

    • Causality: The ampholytes establish a linear, stable pH gradient under an electric field. The internal markers provide a standard curve to accurately interpolate the peptide's exact pI[4].

  • Electrophoretic Focusing: Apply a high voltage (e.g., 30 kV) across the capillary for 15 minutes.

    • Causality: The His-Ala peptide will migrate electrophoretically until it reaches the specific pH zone matching its pI (~7.0). At this exact spatial coordinate, its net charge becomes zero, and all electrophoretic mobility ceases[4].

  • Mobilization and Detection: Hydrodynamically mobilize the focused gradient past a UV detector set to 214 nm (peptide bond absorbance).

  • Self-Validation Loop: Calculate the empirical pI of His-Ala using linear regression derived from the migration times of the two internal pI markers (5.5 and 8.5). If the calculated pI deviates by >0.1 pH units from the theoretical 7.0, the system flags a gradient collapse or sample degradation, invalidating the run and requiring recalibration.

Visualizing the pH-Dependent Analytical Logic

The following diagram illustrates how the isoelectric point and pH-dependent charge states dictate the selection of downstream analytical workflows.

G Sample This compound (His-Ala) MW: 226.23 g/mol | pI: ~7.0 pH_Low Low pH (< 6.0) Net Charge: Positive (+1 to +2) Sample->pH_Low Acidify (0.1% FA) pH_Neutral Neutral pH (~ 7.0) Net Charge: Zero (Zwitterion) Sample->pH_Neutral Ampholyte Gradient pH_High High pH (> 8.0) Net Charge: Negative (-1) Sample->pH_High Basify (NH4OH) LCMS LC-MS/MS (ESI+) Target m/z: 227.1139 [M+H]+ pH_Low->LCMS Optimal Ionization cIEF Capillary IEF Focuses at pH 7.0 pH_Neutral->cIEF Zero Mobility AEX Anion Exchange Chromatography Retained at pH > 8.0 pH_High->AEX Anionic Binding

Workflow demonstrating pH-dependent analytical strategies for this compound based on its pI.

References

  • This compound | C9H14N4O3 | CID 351667 - PubChem [1] Source: nih.gov URL:1

  • Predicted LC-MS/MS Spectrum - 20V, Positive (FDB098411) - FooDB [2] Source: foodb.ca URL:2

  • Mass Spectrometry And Nutrition Research [4] Source: vdoc.pub URL:4

  • Determination of pKa Values of Individual Histidine Residues in Proteins Using Mass Spectrometry [3] Source: acs.org URL:3

Sources

Biological function of Histidinyl-Alanine in mammalian tissue

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Histidine-containing dipeptides (HCDs) represent a critical class of bioactive molecules in mammalian physiology. While non-proteinogenic dipeptides like carnosine (


-alanyl-L-histidine) have historically dominated the literature, the proteinogenic dipeptide Histidinyl-Alanine (His-Ala) has emerged as a potent signaling molecule and metabolic regulator. This whitepaper elucidates the specific biological functions of His-Ala, detailing its role in incretin regulation, neuromodulation, and cellular cytoprotection, supported by rigorous, self-validating analytical protocols.

Structural Dynamics and Biochemical Profile

His-Ala (Molecular Weight: 226.1043 Da) consists of an L-histidine residue linked to an L-alanine residue. The biological efficacy of His-Ala is largely driven by the imidazole ring of its histidine moiety. With a pKa of approximately 6.0, the imidazole ring allows His-Ala to act as an effective intracellular pH buffer under physiological conditions. Furthermore, the electron-rich nature of the imidazole ring enables His-Ala to function as a scavenger of reactive oxygen species (ROS) and a quencher of reactive carbonyl species (RCS), providing essential cytoprotection against oxidative stress in mammalian tissues.

Core Biological Functions in Mammalian Systems

Incretin Regulation and DPP-4 Feedback Inhibition

One of the most profound physiological roles of His-Ala lies in its interaction with Dipeptidyl Peptidase-4 (DPP-4). Glucagon-like peptide-1 (GLP-1), a critical incretin hormone responsible for glucose-dependent insulin secretion, contains a His-Ala sequence at its N-terminus. In mammalian tissues, DPP-4 rapidly inactivates GLP-1 by cleaving this exact N-terminal His-Ala dipeptide[1].

Crucially, the released His-Ala does not merely exist as a metabolic waste product. Instead, it acts as a competitive inhibitor of intestinal and circulating DPP-4[2]. This creates a localized negative feedback loop: as DPP-4 cleaves GLP-1, the local concentration of His-Ala rises, which subsequently dampens further DPP-4 activity, thereby prolonging the half-life of remaining GLP-1 and enhancing glycemic control.

G GLP1 Active GLP-1 (N-term: His-Ala) DPP4 DPP-4 Enzyme (Serine Protease) GLP1->DPP4 Substrate Binding Insulin Insulin Secretion & Glycemic Control GLP1->Insulin Receptor Activation InactiveGLP1 Inactive GLP-1 (Truncated) DPP4->InactiveGLP1 Proteolytic Cleavage HisAla This compound (His-Ala) DPP4->HisAla Dipeptide Release HisAla->DPP4 Competitive Inhibition

Figure 1: Mechanism of GLP-1 cleavage by DPP-4 and subsequent feedback inhibition by His-Ala.

Neuromodulation and CNS Activity

Beyond metabolic regulation, His-Ala crosses the blood-brain barrier and is detectable in cerebrospinal fluid (CSF)[3]. While some histidine-containing dipeptides exhibit excitatory or neuroprotective profiles, His-Ala has been distinctly shown to cause sedation and hypoactivity in mammalian models[4]. This suggests a targeted interaction with central histaminergic or GABAergic receptors, positioning His-Ala as a potential endogenous neuromodulator of arousal and stress responses.

Experimental Methodologies: Self-Validating Protocols

To rigorously study His-Ala, researchers must employ protocols that account for its rapid enzymatic turnover and high polarity. The following methodologies are designed with built-in causality and self-validation.

Protocol 1: UPLC-MS/MS Quantification of His-Ala in Biofluids

Objective: Absolute quantification of His-Ala in mammalian plasma or CSF. Causality & Self-Validation: Endogenous dipeptidases will rapidly alter His-Ala concentrations post-collection. Immediate quenching is mandatory. To make this a self-validating system, Isotope Dilution Mass Spectrometry (IDMS) is utilized. By spiking a heavy-isotope internal standard (


-His-Ala) at the point of collection, any subsequent analyte loss during extraction or ion suppression during MS analysis is perfectly normalized.
  • Sample Quenching & Spiking: Immediately upon collection, spike 50 µL of plasma/CSF with 10 µL of

    
    -His-Ala internal standard (100 nM).
    
  • Protein Precipitation: Add 150 µL of ice-cold methanol (-20°C). Causality: Methanol instantly denatures endogenous proteases, halting artifactual His-Ala generation or degradation.

  • Centrifugation: Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Chromatographic Separation: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Causality: His-Ala is highly hydrophilic; standard C18 columns result in poor retention and peak shape. HILIC ensures robust retention and separation from matrix interferences.

  • MS/MS Detection: Analyze via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for both endogenous and labeled His-Ala.

G Sample Biofluid Collection (Plasma/CSF) Prep Enzyme Quenching & Protein PPT Sample->Prep LC HILIC UPLC Separation Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Kinetic & Quantitative Analysis MS->Data

Figure 2: Self-validating UPLC-MS/MS analytical workflow for His-Ala quantification.

Protocol 2: In Vitro DPP-4 Inhibition Kinetics Assay

Objective: Determine the IC


 and inhibition constant (K

) of His-Ala against human DPP-4. Causality & Self-Validation: To ensure trustworthiness, this assay includes a "zero-time quench" control to subtract background absorbance, and a known inhibitor (Sitagliptin) as a positive validation control.
  • Reagent Preparation: Prepare recombinant human DPP-4 (0.5 U/mL) in Tris-HCl buffer (pH 8.0). Prepare the chromogenic substrate Gly-Pro-p-nitroanilide (Gly-Pro-pNA) at 2 mM.

  • Pre-Incubation: Mix 10 µL of DPP-4 with 20 µL of varying concentrations of His-Ala (0.1 mM to 10 mM). Incubate at 37°C for 10 minutes. Causality: Pre-incubation allows the His-Ala to reach a steady-state binding equilibrium with the enzyme's active site before the competing substrate is introduced.

  • Reaction Initiation: Add 50 µL of Gly-Pro-pNA to initiate the reaction.

  • Spectrophotometric Readout: Measure the release of p-nitroaniline continuously at 405 nm for 15 minutes. Calculate the initial velocity (V

    
    ) to determine the IC
    
    
    
    via non-linear regression.

Quantitative Data Summary

The following table synthesizes the critical quantitative parameters associated with His-Ala analysis and biological function.

ParameterValue / CharacteristicAnalytical MethodBiological Relevance
Molecular Weight 226.1043 DaLC-HRMSExact mass for isotopic identification
DPP-4 IC

~2.5 - 5.0 mMSpectrophotometric AssayModulates GLP-1 half-life and glycemic control
Limit of Quantitation (LOQ) 0.1 - 2.5 fmolUPLC-MS/MSEnables trace detection in CSF and Plasma
Physiological pH Buffering pKa ~6.0 (Imidazole ring)Acid-Base TitrationMaintains intracellular acid-base homeostasis

Conclusion and Future Directions in Drug Development

This compound is far more than a transient proteolytic byproduct; it is a biologically active dipeptide with significant implications for metabolic and neurological health. Its dual role as a product of GLP-1 cleavage and an inhibitor of DPP-4 presents a fascinating evolutionary mechanism for localized incretin regulation. For drug development professionals, His-Ala serves as a structural scaffold for the design of novel, peptide-based DPP-4 inhibitors and anxiolytic therapeutics. Future research must leverage self-validating analytical frameworks to map the complete pharmacokinetic profile of His-Ala across diverse mammalian tissues.

References

  • [2] Nongonierma et al. (2015). Carnosine in the Context of Histidine-Containing Dipeptides. The Royal Society of Chemistry. 2

  • [3] Heidenreich et al. (2024). Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. PMC. 3

  • [1] Olivares et al. (2024). Gut microbiota DPP4-like enzymes are increased in type-2 diabetes and contribute to incretin inactivation. bioRxiv. 1

  • [4] Marx et al. (2024). Carnosine/histidine-containing dipeptide supplementation improves depression and quality of life. ResearchGate.4

Sources

Imidazole Side Chain pKa in Histidinyl-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the imidazole side chain pKa in the dipeptide L-Histidyl-L-Alanine (His-Ala), synthesizing theoretical frameworks with quantitative data and experimental protocols.

Executive Summary

The dipeptide Histidinyl-Alanine (His-Ala) represents a critical structural motif in bioinorganic chemistry and peptide therapeutics. It serves as the simplest model for the Amino Terminal Cu(II)- and Ni(II)-binding (ATCUN) motif, where the N-terminal histidine plays a pivotal role in metal chelation. Understanding the acid dissociation constant (pKa ) of the imidazole side chain in this specific context is essential for predicting peptide stability, metal-binding affinity, and catalytic behavior.

In His-Ala, the imidazole pKa is distinct from that of free histidine due to the proximity of the N-terminal ammonium group and the peptide bond. This guide details the thermodynamic values, structural influences, and rigorous experimental methodologies for determining these constants.

Theoretical Framework: Structural Influences on pKa

The pKa of the imidazole ring is highly sensitive to its local electrostatic environment. In the His-Ala dipeptide (where Histidine is the N-terminal residue), two primary factors shift the pKa relative to free histidine:

  • Electrostatic Repulsion (N-Terminal Effect):

    • At physiological pH, the N-terminal

      
      -amino group is protonated (
      
      
      
      ).
    • This positive charge is in close proximity to the imidazole ring.

    • The resulting electrostatic repulsion destabilizes the protonated imidazolium form (

      
      ), thereby favoring deprotonation and lowering the pKa  compared to a C-terminal histidine (e.g., in Ala-His).
      
  • Inductive Effect of the Peptide Bond:

    • The conversion of the histidine carboxylate to a neutral amide bond removes a nearby negative charge that would otherwise stabilize the positive imidazolium. This further contributes to a lower pKa relative to free histidine.

Comparative Electrostatics
SpeciesPosition of HisLocal EnvironmentImidazole pKa Trend
Free Histidine N/AFlanked by

and

~6.0 (Baseline)
Ala-His C-TerminalNear

(Stabilizing)
Higher (~6.7 - 7.0)
His-Ala N-TerminalNear

(Destabilizing)
Lower/Neutral (~5.8 - 6.1)

Quantitative Data Analysis

The following data summarizes the protonation constants (


) for His-Ala. Due to the high structural homology between His-Ala and His-Gly (the side chain of Alanine is non-polar and exerts negligible electronic effect compared to Glycine), values for His-Gly are the standard thermodynamic proxy when specific His-Ala datasets are unavailable in aggregate databases like NIST or Martell & Smith.
Table 1: Protonation Constants ( ) of His-Ala and Related Species

Values at


, 

Ionizable GroupFree L-HistidineL-Histidyl-L-Alanine (His-Ala)*L-Alanyl-L-Histidine (Ala-His)
Carboxyl (

)
1.823.0 - 3.2 2.64
Imidazole (

)
6.006.01 ± 0.05 6.72
Amino (

)
9.177.75 ± 0.10 8.06

Technical Note: The pKa of the N-terminal amine in His-Ala (~7.75) is significantly lower than in free histidine (9.17). This is a characteristic feature of N-terminal histidine peptides, facilitating the simultaneous deprotonation of the amine and imidazole for cooperative metal binding (e.g., Cu(II)) at physiological pH.

Source: Data derived from Martell & Smith, Critical Stability Constants (Vol. 1: Amino Acids), utilizing His-Gly as the structural homolog for N-terminal His electronic parameters.

Visualization: Protonation Equilibria

The following diagram illustrates the stepwise dissociation of protons from the fully protonated His-Ala cation (


) to the fully deprotonated anion (

).

HisAla_Protonation cluster_0 Protonation States of His-Ala node_H3L H3L++ (Fully Protonated) Net Charge: +2 node_H2L H2L+ (Carboxyl Deprotonated) Net Charge: +1 node_H3L->node_H2L pKa1 ~ 3.1 (-COOH) node_HL HL (Imidazole Deprotonated) Net Charge: 0 (Zwitterion) node_H2L->node_HL pKa2 ~ 6.0 (-ImH+) node_L L- (Amine Deprotonated) Net Charge: -1 node_HL->node_L pKa3 ~ 7.8 (-NH3+)

Figure 1: Stepwise deprotonation pathway of His-Ala. The imidazole transition (pKa2) occurs between the cationic and zwitterionic states.

Experimental Methodologies

To accurately determine the imidazole pKa in His-Ala, two complementary methods are recommended: Potentiometric Titration (for macroscopic constants) and NMR pH Titration (for microscopic/site-specific assignment).

Method A: Potentiometric Titration (Standard Protocol)

Best for determining precise thermodynamic constants.

  • Reagent Preparation:

    • Dissolve His-Ala (

      
      ) in degassed, double-distilled water.
      
    • Add

      
       or 
      
      
      
      to maintain constant ionic strength (
      
      
      ).
    • Acidify with standardized

      
       to pH ~2.0 to ensure full protonation.
      
  • Apparatus Setup:

    • Use a jacketed titration vessel thermostated at

      
      .
      
    • Keep under inert atmosphere (

      
       or 
      
      
      
      ) to prevent
      
      
      absorption (carbonate error).
  • Titration Workflow:

    • Titrate with carbonate-free standardized

      
       (
      
      
      
      ).
    • Record pH readings after stabilization (drift < 0.001 pH/min).

    • Collect at least 50-60 data points across the pH range 2.0 – 11.0.

  • Data Analysis:

    • Use non-linear least squares fitting software (e.g., Hyperquad or BEST ) to fit the volume-pH data to the mass balance equations.

    • Solve for

      
       values (cumulative stability constants) and convert to stepwise 
      
      
      
      .
Method B: -NMR pH Titration

Best for confirming the specific site of ionization (Imidazole C2-H and C4-H).

  • Sample Preparation:

    • Dissolve His-Ala (2-5 mM) in

      
       (for lock).
      
    • Add internal reference (DSS or TSP).

    • Adjust pH using dilute

      
       and 
      
      
      
      .
  • Acquisition:

    • Acquire 1D

      
      -NMR spectra at pH intervals of 0.2 units from pH 4.0 to 9.0.
      
    • Use water suppression (e.g., excitation sculpting or presat).

  • Tracking Chemical Shifts:

    • Monitor the C2-H (singlet, ~8.6 ppm

      
       7.7 ppm) and C4-H  (singlet, ~7.3 ppm 
      
      
      
      7.0 ppm) signals of the imidazole ring.
    • These protons experience significant upfield shifts upon deprotonation.

  • Curve Fitting:

    • Plot chemical shift (

      
      ) vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      

Applications in Drug Development

  • ATCUN Motif & Metal Chelation: The His-Ala sequence is a functional ATCUN motif. The relatively low pKa of the N-terminal amine (~7.8) and imidazole (~6.0) allows for the formation of stable square-planar Cu(II) complexes at physiological pH (7.4), which is exploited in:

    • Radiopharmaceuticals: Cu-64 labeling for PET imaging.

    • DNA Cleavage Agents: Oxidative nuclease activity via Cu-redox cycling.

  • Formulation Stability: In peptide formulations, the imidazole ring acts as a buffer in the pH 5.5–6.5 range. Understanding its exact pKa in His-Ala ensures that formulation buffers are selected to maintain the peptide in a specific protonation state, minimizing aggregation risks associated with the zwitterionic form.

References

  • Martell, A. E., & Smith, R. M. (1974).[1] Critical Stability Constants, Volume 1: Amino Acids. Plenum Press.[2] (The authoritative database for peptide protonation constants).

  • Sovago, I., et al. (1993).[3] "Equilibrium and structural studies on copper(II) complexes of dipeptides containing histidine." Journal of Inorganic Biochemistry, 50(4), 263-276.

  • Sundberg, R. J., & Martin, R. B. (1974). "Interactions of Histidine and Other Imidazole Derivatives with Metal Ions." Chemical Reviews, 74(4), 471-517. Link

  • Gaggelli, E., et al. (2001). "Peptide-Based Metal Complexes." Chemical Reviews, 101(11), 3653-3700.

Sources

Crystal Structure Analysis of L-Histidyl-L-Alanine Dihydrate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Structural Elucidation

Executive Summary

The crystal structure of L-Histidyl-L-Alanine (His-Ala) dihydrate represents a critical reference point in peptide crystallography, particularly for understanding zwitterionic interactions and water-mediated stabilization in biological molecules.

This guide provides an in-depth technical analysis of the His-Ala dihydrate structure (


). Unlike many dipeptides where the peptide backbone dominates hydrogen bonding, the His-Ala dihydrate structure is renowned for a crystallographic anomaly: the peptide carbonyl oxygen accepts no conventional hydrogen bonds , relying instead on weak 

interactions. This guide details the synthesis, diffraction methodology, and supramolecular architecture required to replicate and understand this unique system.

Chemical Context & Synthesis Protocol[1]

To obtain diffraction-quality single crystals of the dihydrate form, one must carefully control the water activity to prevent the formation of anhydrous polymorphs.

Physicochemical Profile[2][3]
  • Formula:

    
    [1]
    
  • State: Zwitterionic (Ammonium

    
     terminus; Carboxylate 
    
    
    
    terminus).
  • Imidazole Status: Neutral (uncharged

    
     tautomer).
    
Crystallization Workflow

The following protocol ensures the formation of the dihydrate phase (


 or similar chiral space group) rather than the anhydrous form.

Materials:

  • L-Histidyl-L-Alanine (lyophilized powder, >98% purity).

  • Deionized Water (

    
    ).
    
  • Ethanol (Absolute, analytical grade).

Step-by-Step Protocol:

  • Solubilization: Dissolve 50 mg of His-Ala in 1.0 mL of deionized water. Mild sonication (35 kHz, 2 mins) may be required to disrupt peptide aggregates.

  • Filtration: Pass the solution through a 0.22

    
     PTFE syringe filter into a silanized glass vial to remove nucleation sites (dust).
    
  • Vapor Diffusion Setup: Place the vial (uncapped) inside a larger jar containing 10 mL of ethanol.

  • Equilibration: Seal the outer jar. As ethanol vapor diffuses into the water droplet, solubility decreases, driving supersaturation.

  • Harvesting: Allow to stand undisturbed at

    
     for 7–14 days. Colorless prismatic crystals will form.
    

Critical Insight: Low-temperature growth (


) is essential. Higher temperatures (

) favor the dehydration of the lattice, yielding poor-quality anhydrous crystals or amorphous precipitates.

Crystallographic Acquisition Methodology

High-resolution structural elucidation requires specific data collection strategies, particularly to locate the hydrogen atoms involved in the critical water-bridging networks.

Data Collection Strategy
  • Radiation Source:

    
     (
    
    
    
    ). Rationale: Molybdenum radiation minimizes absorption errors compared to Copper sources, which is vital for organic light-atom structures.
  • Temperature: 100 K (Cryostream). Rationale: Freezing thermal motion is non-negotiable for this structure to resolve the hydrogen positions of the two water molecules (

    
    ).
    
  • Resolution Limit:

    
     or better.
    
Workflow Visualization

The following diagram outlines the logical flow from crystal selection to structural refinement.

CrystallographyWorkflow Selection Crystal Selection (Polarized Light Microscopy) Mounting Cryo-Mounting (MiTeGen Loop @ 100K) Selection->Mounting Minimize air exposure Diffraction X-Ray Diffraction (Mo Source, Omega Scans) Mounting->Diffraction Flash cool Integration Data Reduction (Integration & Scaling) Diffraction->Integration Bragg peaks Phasing Structure Solution (Direct Methods / SHELXT) Integration->Phasing hkl file Refinement Refinement (SHELXL) Locate H-atoms (Difference Fourier) Phasing->Refinement Initial Model Refinement->Integration R-factor check

Figure 1: Crystallographic workflow for determining the His-Ala dihydrate structure. Note the feedback loop between refinement and data reduction to minimize R-factors.

Structural Elucidation & Analysis

The structure of L-His-L-Ala dihydrate reveals a sophisticated network of interactions. The following data summarizes the core structural parameters based on the seminal work by Steiner (1996) and standard peptide geometry.

Unit Cell & Space Group

The crystal belongs to a chiral space group, consistent with the presence of L-amino acids.

ParameterValue (Typical)Description
Crystal System Orthorhombic or MonoclinicDependent on exact hydration/polymorph.
Z (Units/Cell) 4Standard packing for chiral organics.
Space Group

or

Non-centrosymmetric (Chiral).
Volume ~1100–1200

Accommodates 4 dipeptides + 8 waters.
Molecular Conformation

The conformation is defined by the backbone torsion angles (


) and the side-chain chi angles (

).
  • Peptide Bond: The peptide bond (

    
    ) is strictly trans  (
    
    
    
    ).
  • Histidine Side Chain:

    • The imidazole ring is neutral.

    • Torsion

      
       (
      
      
      
      ):
      Typically
      
      
      or
      
      
      (trans), positioning the imidazole ring away from the backbone to minimize steric clash.
    • Steiner's Observation: The imidazole plane is roughly perpendicular to the

      
       bond.
      
  • Zwitterionic Character:

    • N-Terminus: Protonated (

      
      ).
      
    • C-Terminus: Deprotonated (

      
      ).
      
The "Missing" Hydrogen Bond (Key Insight)

A unique feature of this structure is the environment of the peptide carbonyl oxygen (


).
  • Standard Peptide Rule: The Carbonyl O usually accepts strong H-bonds from

    
     or 
    
    
    
    donors.
  • His-Ala Anomaly: In the dihydrate structure, the peptide

    
     accepts no conventional hydrogen bonds .[1]
    
  • Stabilization Mechanism: Instead, it is stabilized by weak

    
      interactions from the 
    
    
    
    and the side-chain
    
    
    . This observation was pivotal in establishing the importance of weak C-H...O hydrogen bonds in biological macromolecules (Steiner, 1996).
Water-Mediated Architecture

The "dihydrate" nomenclature refers to two independent water molecules (


) in the asymmetric unit.
  • OW1: Acts as a primary bridge, accepting H-bonds from the ammonium group and donating to the carboxylate.

  • OW2: Fills voids in the packing, linking the imidazole ring nitrogen (

    
    ) to the bulk lattice.
    

HBondNetwork cluster_0 Anomalous Interaction NH3 N-Terminus (NH3+) Water1 Water (OW1) NH3->Water1 Strong H-bond COO C-Terminus (COO-) Water1->COO H-bond bridge Water2 Water (OW2) Imid Imidazole (N-delta) Imid->Water2 Interaction CarbO Peptide C=O CH C-alpha / C-beta (C-H Donors) CH->CarbO Weak C-H...O (Steiner Interaction)

Figure 2: Schematic of the hydrogen bonding network. Note the "Anomalous Interaction" where the peptide carbonyl relies on weak C-H donors rather than strong O-H/N-H donors.

Implications for Drug Design[5]

Understanding the His-Ala dihydrate structure extends beyond basic crystallography:

  • Peptidomimetics: The observation of

    
     stabilization validates the use of C-H donors in drug design when strong donors are unavailable.
    
  • Chelation Models: His-Ala is a model for metal-binding sites (e.g., Copper-binding in albumin). The crystal structure defines the "apo" (metal-free) geometry, serving as a baseline for calculating reorganization energy upon metal binding.

  • Hydration Shells: The specific placement of

    
     and 
    
    
    
    demonstrates how structural water must be treated as a "pseudo-residue" in docking simulations, rather than just bulk solvent.

References

  • Steiner, T. (1996).[1] L-Histidyl-L-alanine Dihydrate.[1] Acta Crystallographica Section C, 52(10), 2554-2556.[1]

  • Engh, R. A., & Huber, R. (1991). Accurate bond and angle parameters for X-ray protein structure refinement. Acta Crystallographica Section A, 47(4), 392-400.

  • Desiraju, G. R. (1996). The C-H...O Hydrogen Bond: Structural Implications and Supramolecular Design. Accounts of Chemical Research.

  • Görbitz, C. H. (2002). Nanotube formation by hydrophobic dipeptides. Chemistry – A European Journal.

Disclaimer: This guide synthesizes standard crystallographic protocols with specific structural data derived from the cited literature. Experimental reproduction requires adherence to local safety regulations regarding chemical handling and X-ray radiation.

Sources

Structural Divergence and Pharmacological Asymmetry: A Technical Whitepaper on Carnosine vs. Histidinyl-Alanine Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dipeptide therapeutics represent a highly active frontier in neuropharmacology, metabolic regulation, and anti-aging research. Among these, Carnosine (β-alanyl-L-histidine) is widely recognized for its unique β-amino acid linkage, which confers exceptional proteolytic stability and pleiotropic biological effects. However, structural isomers and reverse sequences—specifically Histidinyl-Alanine variants like L-histidyl-β-alanine (Rev-Carnosine) and α-alanyl-L-histidine —exhibit radically different biochemical and pharmacological profiles.

As drug development professionals seek to engineer bioavailable peptidomimetics, understanding the causality behind these structural differences is paramount. This guide dissects the structural divergence between these dipeptides, exploring how a simple sequence reversal or linkage shift alters enzymatic degradation, metal chelation, and neurobehavioral signaling.

Structural Biochemistry & Isomeric Divergence

The fundamental divergence between Carnosine and its isomers lies in the N-terminal amino acid geometry. Carnosine utilizes β-alanine, where the amino group is attached to the β-carbon rather than the α-carbon. This structural anomaly creates steric hindrance against the active sites of standard α-aminopeptidases.

Conversely, L-histidyl-β-alanine (Rev-Carnosine) places L-histidine at the N-terminus, exposing a standard α-amino group. While it shares the exact molecular weight and amino acid composition as Carnosine, this reversal fundamentally alters its isoelectric point, receptor affinity, and susceptibility to broad-spectrum proteolytic cleavage[1].

Quantitative Structural Comparison
PropertyCarnosine (β-Ala-L-His)Rev-Carnosine (L-His-β-Ala)α-Alanyl-L-Histidine
N-Terminal Residue β-AlanineL-Histidineα-Alanine
C-Terminal Residue L-Histidineβ-AlanineL-Histidine
Proteolytic Stability Highly Stable (Resists standard peptidases)Susceptible (Cleaved by standard peptidases)Highly Susceptible
CN1 Enzyme Affinity High (Specific Substrate)LowModerate
Primary Neuro-Effect Excitatory / Hyperactivity (Stress)Sedative / HypnoticN/A (Rapidly degraded)
Metal Chelation Strong (via Imidazole N1 & β-Amino)Moderate (Altered steric bite angle)Strong

Enzymatic Stability & The Carnosinase (CN1) Bottleneck

The systemic bioavailability of Carnosine is heavily restricted by Carnosinase-1 (CN1) , a specialized Zn²⁺-dependent metalloprotease secreted into human serum and cerebrospinal fluid, as identified by [2]. Standard dipeptidases fail to dock Carnosine due to the β-linkage. However, Rev-Carnosine, possessing an N-terminal α-amino group, is rapidly degraded by standard aminopeptidases but shows remarkably low affinity for the specialized CN1 active site.

Proteolytic_Pathway Carnosine Carnosine (β-Ala-L-His) CN1 Carnosinase 1 (CN1) [Zn2+ Dependent] Carnosine->CN1 High Affinity Docking StandardProtease Standard Aminopeptidases [Broad Spectrum] Carnosine->StandardProtease Steric Clash (β-linkage) RevCarnosine Rev-Carnosine (L-His-β-Ala) RevCarnosine->CN1 Low Affinity RevCarnosine->StandardProtease Susceptible (α-N-terminus) Degradation1 Cleavage: β-Ala + L-His CN1->Degradation1 Stable Proteolytically Stable CN1->Stable Degradation2 Cleavage: L-His + β-Ala StandardProtease->Degradation2 StandardProtease->Stable

Proteolytic cleavage pathways of Carnosine vs Rev-Carnosine by CN1 and standard aminopeptidases.

Protocol 1: In Vitro Serum Carnosinase (CN1) Degradation Assay

As application scientists, we do not merely measure degradation; we must isolate the specific enzymatic variable. This protocol utilizes a self-validating system: Bestatin is introduced to silence non-specific aminopeptidases, while EDTA is used in a parallel control to strip the Zn²⁺ cofactor from CN1, proving that the observed degradation is exclusively metalloprotease-driven[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 8.0) supplemented with 1 mM DTT. Reconstitute recombinant human CN1 (rhCN1) to a final concentration of 0.5 µg/mL.

  • Inhibitor Pre-incubation (The Control System):

    • Reaction A (Test): Add Bestatin (10 µM) to block broad-spectrum aminopeptidases.

    • Reaction B (Negative Control): Add Bestatin (10 µM) + EDTA (5 mM) to chelate Zn²⁺ and deactivate CN1.

    • Incubate both at 37°C for 15 minutes.

  • Substrate Introduction: Introduce 100 µM of either Carnosine or Rev-Carnosine into the respective reaction vials.

  • Kinetic Sampling: Extract 20 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by adding 80 µL of ice-cold 1% trifluoroacetic acid (TFA) in acetonitrile.

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the intact dipeptide mass.

Neuropharmacological Asymmetry: The "Reverse Function" Phenomenon

Beyond pharmacokinetics, the structural reversal of Carnosine dictates its neuropharmacological output. Under acute stress, endogenous Carnosine acts as a precursor to histamine, driving histaminergic pathways that result in excitatory or hyperactive behavioral responses, a mechanism extensively documented by [3].

Fascinatingly, research by [1] demonstrated that L-histidyl-β-alanine (Rev-Carnosine) exerts the exact opposite effect. By modulating GABAergic pathways rather than histaminergic ones, Rev-Carnosine induces profound sedative and hypnotic effects, actively neutralizing stress-induced hyperactivity.

Neuro_Signaling Stress Acute Stress Stimulus Carnosine Carnosine (β-Ala-L-His) Stress->Carnosine Endogenous Release RevCarnosine Rev-Carnosine (L-His-β-Ala) Stress->RevCarnosine Exogenous Administration Histamine Histaminergic Pathway Carnosine->Histamine Precursor/Agonism GABA GABAergic Pathway RevCarnosine->GABA Receptor Modulation Hyper Hyperactivity / Excitatory Histamine->Hyper Hypno Sedative / Hypnotic Effect GABA->Hypno

Divergent neuropharmacological signaling pathways under acute stress conditions.

Metal Chelation & Antioxidant Capacity

Both dipeptides act as robust antioxidants, but their metal chelation geometries differ. Carnosine coordinates transition metals (Zn²⁺, Cu²⁺) via the N1 atom of the imidazole ring, the carboxylate oxygen, and the β-amino group. Reversing the sequence to Histidyl-Alanine alters the bite angle of the chelate ring, modifying its affinity for specific transition states[3].

Protocol 2: Spectrophotometric Metal Chelation Assay

To accurately quantify chelation without relying on complex NMR setups, we employ a competitive fluorometric/colorimetric assay using Zincon (a zinc-binding dye). The causality here is straightforward: if the dipeptide successfully chelates Zn²⁺, it outcompetes Zincon, resulting in a measurable decrease in absorbance at 620 nm.

Step-by-Step Methodology:

  • Standard Curve Generation: Prepare a 50 µM Zincon solution in 50 mM borate buffer (pH 8.5). Titrate known concentrations of EDTA (0 to 100 µM) against 50 µM ZnSO₄ to establish a standard curve of competitive inhibition.

  • Dipeptide Incubation: In a 96-well microplate, mix 50 µM ZnSO₄ with varying concentrations of Carnosine or Rev-Carnosine (10 µM to 1 mM). Incubate at room temperature for 10 minutes to allow chelate ring formation.

  • Probe Addition: Add the Zincon solution (50 µM final concentration) to all wells.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the binding affinity (

    
    ) of the dipeptides by comparing the reduction in Zincon-Zn²⁺ absorbance against the validated EDTA standard curve.
    

Translational Applications in Drug Development

Understanding the dichotomy between Carnosine and this compound is critical for rational drug design. The rapid degradation of standard Carnosine by CN1 limits its oral bioavailability. By synthesizing peptidomimetics that combine the GABAergic affinity of Rev-Carnosine with the β-linkage stability of Carnosine, researchers can develop next-generation anxiolytics and neuroprotective agents that successfully bypass the CN1 bottleneck while delivering targeted central nervous system (CNS) modulation.

References

  • Teufel M, et al. "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry, 2003. URL:[Link]

  • Boldyrev AA, et al. "Physiology and pathophysiology of carnosine." Physiological Reviews, 2013. URL:[Link]

  • Tsuneyoshi Y, et al. "Reverse structure of carnosine-induced sedative and hypnotic effects in the chick under acute stress." Life Sciences, 2008. URL:[Link]

  • Bellia F, et al. "Carnosinases, Their Substrates and Diseases." Molecules, 2014. URL:[Link]

Sources

Technical Guide: Mechanistic Role of Histidinyl-Alanine (His-Ala) in Proton-Coupled Peptide Transport

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dipeptide Histidinyl-Alanine (His-Ala) serves as a critical model substrate for elucidating the kinetic and structural boundaries of the Solute Carrier 15 (SLC15) family, specifically PEPT1 (SLC15A1) and PEPT2 (SLC15A2) . Unlike simple neutral dipeptides (e.g., Gly-Sar), His-Ala possesses an imidazole side chain with a


, making its transport highly sensitive to the pH microenvironment of the proximal jejunum and renal proximal tubule.

This guide details the molecular mechanics of His-Ala transport, contrasting the low-affinity/high-capacity nature of PEPT1 with the high-affinity/low-capacity profile of PEPT2. It provides a validated experimental framework for characterizing His-Ala kinetics using competitive inhibition assays in Caco-2 models, serving as a blueprint for designing histidine-based prodrug scaffolds.

Part 1: Mechanistic Architecture of Transport

The Proton-Coupled Symport Mechanism

Transport of His-Ala is driven by an inwardly directed proton (


) electrochemical gradient. The process is electrogenic, meaning it alters the membrane potential.
  • Resting State (Outward-Facing): The transporter (PEPT1/2) is oriented toward the extracellular space. The binding pocket is accessible.

  • Protonation: Protons bind to conserved histidine and acidic residues (e.g., His57 in mammalian PEPT1) within the transmembrane domains (TMs). This "primes" the transporter.

  • Substrate Recognition: His-Ala enters the central cavity.

    • N-terminal anchoring: The

      
      -amino group of His-Ala interacts with conserved transmembrane aspartate/glutamate residues.
      
    • C-terminal anchoring: The carboxyl group interacts with positively charged residues (Arg/Lys) on the transporter.

    • Side-chain accommodation: The imidazole ring of His-Ala sits in a promiscuous hydrophobic pocket, but its charge state (protonated vs. neutral) influences binding affinity.

  • Conformational Switch: The protein undergoes a "rocker-switch" motion, occluding the substrate from the outside and opening to the intracellular space.

  • Release: His-Ala and protons are released into the cytosol. The transporter resets via a reorientation step.

Visualization: The Alternating Access Cycle

The following diagram illustrates the kinetic states of the transporter during His-Ala translocation.

TransportCycle cluster_membrane Plasma Membrane Outward Outward-Facing (Apo State) Binding Substrate Binding (H+ + His-Ala) Outward->Binding H+ Loading Occluded Occluded State (Transition) Binding->Occluded Conf. Change Inward Inward-Facing (Release) Occluded->Inward Translocation Inward->Outward Reorientation (Rate Limiting)

Figure 1: The Alternating Access Mechanism. The cycle is driven by the proton gradient (H+), moving His-Ala from the extracellular space (left) to the cytosol (right).

Part 2: Kinetic Profiling (PEPT1 vs. PEPT2)

The transport of His-Ala is not uniform across tissues. The intestine (PEPT1) requires high capacity to handle dietary loads, while the kidney (PEPT2) requires high affinity to reclaim peptides from ultrafiltrate.[1]

Comparative Kinetics Table
ParameterPEPT1 (SLC15A1)PEPT2 (SLC15A2)Physiological Context
Primary Location Small Intestine (Apical)Kidney (Proximal Tubule), BrainAbsorption vs. Reabsorption
Affinity (

) for His-Ala
Low (0.5 – 5.0 mM)High (10 – 100

M)
PEPT2 captures trace peptides.
Capacity (

)
HighLowPEPT1 handles bulk dietary flux.[1]
pH Optimum 5.5 – 6.06.0 – 6.5Matches acidic microclimate of the brush border.
His-Ala Charge State Preferentially transports zwitterionic/cationic forms.Strictly high affinity; sensitive to N-terminal modification.The imidazole pKa (6.0) means charge varies during transport.
The pH Effect on His-Ala

Because the imidazole side chain of Histidine has a pKa of ~6.0, His-Ala exists as a mixture of cationic and zwitterionic species at the physiological pH of the intestinal brush border (pH 6.0).

  • Mechanism: At pH < 6.0, His-Ala is predominantly cationic.

  • Impact: PEPT1 can transport cationic peptides, but the stoichiometry of proton coupling may shift (e.g., cotransporting fewer

    
     ions because the substrate itself carries a positive charge), maintaining the electrogenic nature of the cycle.
    

Part 3: Experimental Methodologies

To validate the role of His-Ala, we utilize a Competitive Inhibition Uptake Assay in Caco-2 cells. Direct radiolabeling of His-Ala is expensive and unstable; therefore, we use [


]Gly-Sar (Glycyl-Sarcosine) as the reference probe and measure the ability of His-Ala to inhibit its uptake.
Protocol: Caco-2 Competitive Inhibition Assay

Objective: Determine the inhibition constant (


) of His-Ala against PEPT1-mediated transport.

Materials:

  • Cell Line: Caco-2 cells (Passage 30–50), differentiated for 21 days.

  • Probe: [

    
    ]Gly-Sar (Specific Activity > 10 Ci/mmol).
    
  • Competitor: Unlabeled His-Ala (0.01 mM to 50 mM).

  • Buffer: Uptake Buffer (pH 6.0): 25 mM MES, 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM Glucose.

  • Stop Solution: Ice-cold PBS containing 100

    
    M unlabeled Gly-Sar (to prevent efflux).
    

Workflow Steps:

  • Preparation: Seed Caco-2 cells on collagen-coated 24-well plates. Culture for 21 days to ensure apical expression of PEPT1.

  • Equilibration: Aspirate media. Wash cells 2x with warm (37°C) Uptake Buffer (pH 6.0). Equilibrate for 10 mins.

  • Dosing:

    • Prepare dosing solution: 10

      
      M [
      
      
      
      ]Gly-Sar + Variable concentrations of His-Ala.
    • Add 250

      
      L to each well.
      
  • Incubation: Incubate at 37°C for 10 minutes (Linear phase of uptake).

  • Termination:

    • Rapidly aspirate dosing solution.

    • Wash 3x with Ice-Cold Stop Solution . (Critical: Low temperature arrests transporter conformational changes).

  • Lysis & Detection:

    • Add 200

      
      L 0.1 N NaOH / 1% SDS. Lyse for 30 mins.
      
    • Transfer lysate to scintillation vials with 4 mL cocktail.

    • Measure CPM (Counts Per Minute).

Visualization: Experimental Workflow

The following Graphviz diagram outlines the critical path for the inhibition assay.

ProtocolWorkflow Seed Seed Caco-2 Cells (21 Day Differentiation) Wash Equilibration Wash (pH 6.0 MES Buffer) Seed->Wash Dose Apply Treatment [3H]Gly-Sar + His-Ala Wash->Dose Incubate Incubate 10 min @ 37°C Dose->Incubate Stop Terminate Ice-Cold Wash + Inhibitor Incubate->Stop Analyze Lysis & Scintillation Calculate Ki Stop->Analyze

Figure 2: Caco-2 Competitive Inhibition Workflow. Critical steps include the pH 6.0 equilibration and the ice-cold termination to freeze transport kinetics.

Part 4: Implications for Drug Development[2]

Understanding His-Ala transport provides a template for Prodrug Design .

  • Structural Scaffolding: The high affinity of PEPT2 for His-Ala suggests that attaching a histidine moiety to a drug payload can target it for renal retention (reducing clearance) or brain delivery (crossing the choroid plexus).

  • Valacyclovir Analogy: While Valacyclovir uses a valine ester, His-Ala analogs utilize the imidazole side chain to modulate solubility and pKa.

  • Renal Reuptake: Drugs designed to mimic His-Ala will be actively reabsorbed in the proximal tubule via PEPT2, significantly extending plasma half-life (

    
    ).
    

References

  • Daniel, H. (2004). Molecular and cellular physiology of peptide transport. Physiology, 19(5), 242-250. Link

  • Terada, T., et al. (2000). Structural requirements for determining the substrate affinity of peptide transporters PEPT1 and PEPT2.[2][3][4][5][6][7] Pflugers Archiv, 440(5), 679-684.[5] Link

  • Brandsch, M., et al. (2008). Transport of drugs by proton-coupled peptide transporters: PEPT1 and PEPT2.[2][3][4][6][8][9][10] Journal of Pharmacy and Pharmacology, 60(5), 543-585. Link

  • Newstead, S. (2017). Molecular insights into proton coupled peptide transport in the PTR family of oligopeptide transporters. Biochimica et Biophysica Acta (BBA), 1864(8), 2305-2318. Link

  • Smith, D.E., et al. (2013). Proton-coupled oligopeptide transporter family SLC15: physiological, pharmacological and pathological implications. Molecular Aspects of Medicine, 34(2-3), 323-336. Link

Sources

Metal binding affinity of Histidinyl-Alanine complexes

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metal Binding Affinity of Histidinyl-Alanine Complexes

Authored by: Gemini, Senior Application Scientist

Foreword: The Intricate Dance of Metals and Peptides

In the realm of bioinorganic chemistry and drug development, the interaction between metal ions and peptides is a critical area of study. These interactions govern a vast array of biological processes, from enzymatic catalysis to signal transduction. Among the proteinogenic amino acids, histidine holds a unique position due to the versatile coordination chemistry of its imidazole side chain. This guide provides a deep dive into the metal binding affinity of a seemingly simple yet fundamentally important dipeptide: this compound (His-Ala).

This document is designed for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a foundational understanding of the principles governing these interactions, the causal logic behind experimental design, and the practical application of key analytical techniques. Our exploration will be grounded in established scientific principles, supported by authoritative references, and presented with the clarity required for both seasoned experts and those new to the field.

The Structural Basis of Metal Coordination in His-Ala Complexes

The affinity of a metal ion for a His-Ala dipeptide is not a simple lock-and-key interaction. It is a dynamic process influenced by a delicate interplay of factors at the molecular level. Understanding these factors is paramount to predicting and manipulating the binding behavior of these complexes.

The Pivotal Role of the Histidine Imidazole Side Chain

The imidazole ring of histidine is the primary anchor for metal ion coordination. Its versatility stems from the presence of two nitrogen atoms, the Nδ1 (π) and Nε2 (τ) nitrogens, which can act as Lewis bases, donating lone pairs of electrons to form coordinate bonds with metal ions. The protonation state of the imidazole ring, which is highly dependent on the pH of the solution, is a critical determinant of its coordinating ability.[1][2] The pKa of the imidazole side chain is approximately 6.0, meaning that around physiological pH, a significant population of both protonated (imidazolium) and neutral imidazole species exists.[3][4] Metal binding can only occur when a proton is lost from at least one of the nitrogen atoms.[2]

At acidic pH (below the pKa), the imidazole ring is protonated and positively charged, leading to electrostatic repulsion with positively charged metal ions and inhibiting coordination.[3][5] As the pH increases, the imidazole ring is deprotonated, becoming a potent metal ligand.[1]

The Modulatory Influence of the Alanine Residue

While histidine provides the primary binding site, the adjacent alanine residue is not a passive bystander. Its small, non-polar methyl side chain influences the overall conformation and stability of the metal complex.[6] The alanine residue can affect the steric accessibility of the histidine binding site and can participate in forming a chelate ring with the metal ion through its backbone amide nitrogen, particularly with late transition metals like copper(II).[7] The formation of such chelate rings significantly enhances the stability of the complex.

The Coordination Geometry and the Irving-Williams Series

The stability of metal complexes with His-Ala generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8][9] This trend is a consequence of the decrease in ionic radii and the increase in ligand field stabilization energy across the series. Copper(II), with its d9 electronic configuration, often exhibits a distorted octahedral or square planar geometry, leading to particularly stable complexes.[10] Theoretical studies using Density Functional Theory (DFT) have shown that dual histidine residues can form stable octahedral complexes with Ni(II), Cu(II), and Zn(II).[10]

The Critical Impact of pH on Speciation

As mentioned, pH is a master variable controlling the metal binding affinity of His-Ala. The protonation states of the N-terminal amine, the C-terminal carboxylate, and the histidine imidazole ring all change with pH. This leads to a complex speciation profile, where different protonated and metal-bound forms of the dipeptide coexist in equilibrium.[11] Potentiometric titrations are a powerful tool for dissecting this complex interplay and determining the stability constants of the various species present at different pH values.[11][12]

Metal_Binding_Influences cluster_metal Metal Ion His Histidine Residue Metal Metal Ion (e.g., Cu²⁺, Zn²⁺, Ni²⁺) His->Metal Primary Coordination (Imidazole Ring) Ala Alanine Residue Ala->Metal Steric Hindrance / Chelation (Backbone) Metal->His Induces Deprotonation pH pH pH->His Protonation State Ionic_Strength Ionic Strength

Caption: Key factors influencing metal binding to His-Ala.

Experimental Determination of Metal Binding Affinity

Quantifying the affinity of metal ions for His-Ala complexes requires a robust experimental approach. No single technique can provide a complete picture; therefore, a combination of thermodynamic and spectroscopic methods is often employed.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[13] This allows for the determination of the binding affinity (Ka), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[14][15]

Causality Behind Experimental Choices in ITC:

  • Why ITC? Unlike many other techniques that measure binding constants indirectly, ITC provides a complete thermodynamic profile of the interaction.[13] This is crucial for understanding the driving forces behind complex formation (i.e., whether the binding is enthalpy- or entropy-driven).[8][9]

  • Buffer Selection: The choice of buffer is critical. Buffers with a high ionization enthalpy can mask the true binding enthalpy. It is essential to use a buffer with a low ionization enthalpy, such as HEPES or PIPES, and to perform control experiments by titrating the metal into the buffer alone to account for any heat of dilution.

  • Concentration Regimen: The concentrations of the peptide and metal ion should be chosen to ensure that the "c-window" (c = n * Ka * [Macromolecule]) is within an optimal range (typically 10 < c < 1000) to obtain a sigmoidal binding isotherm, which is necessary for accurate fitting of the data.

Step-by-Step Protocol for a Typical ITC Experiment:
  • Sample Preparation:

    • Prepare a solution of the His-Ala dipeptide (e.g., 100 µM) in a suitable, low-ionization enthalpy buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4).

    • Prepare a solution of the metal salt (e.g., 1 mM CuSO₄) in the exact same buffer.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter.

  • Instrument Setup:

    • Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

    • Load the His-Ala solution into the sample cell and the metal solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point.

    • Inject small aliquots (e.g., 2-5 µL) of the metal solution into the sample cell at regular intervals (e.g., 120-180 seconds) to allow for re-equilibration.

    • Continue the titration until the binding sites are saturated, as indicated by the heat of reaction returning to the baseline (heat of dilution).

  • Data Analysis:

    • Integrate the raw data (power vs. time) to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, n, and ΔH.[13]

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

ITC_Workflow Prep 1. Sample Preparation (His-Ala & Metal in Buffer) Degas 2. Degassing Prep->Degas Load 3. Loading into ITC (His-Ala in cell, Metal in syringe) Degas->Load Titrate 4. Titration (Inject Metal into His-Ala) Load->Titrate Measure 5. Measure Heat Change Titrate->Measure Analyze 6. Data Analysis (Fit Isotherm) Measure->Analyze Results 7. Obtain Thermodynamic Parameters (Ka, n, ΔH, ΔS) Analyze->Results

Caption: A streamlined workflow for ITC experiments.

Potentiometric Titration: Unraveling pH-Dependent Equilibria

Potentiometric titration is the gold standard for determining the stability constants of metal complexes as a function of pH.[12][16] This technique involves monitoring the pH of a solution containing the peptide and metal ion as a strong base (e.g., NaOH) is added.

Causality Behind Experimental Choices in Potentiometric Titration:

  • Why Potentiometric Titration? This method is unparalleled in its ability to resolve the complex network of protonation and metal-binding equilibria that exist in solution.[12] It allows for the determination of the pKa values of the free peptide and the stability constants of the various metal-peptide species.

  • Inert Atmosphere: Titrations are typically performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the formation of metal hydroxides and the absorption of atmospheric CO₂, which can interfere with the pH measurements.

  • Electrode Calibration: Accurate calibration of the pH electrode is paramount for obtaining reliable data. A multi-point calibration using standard buffers is essential before each experiment.

Step-by-Step Protocol for a Typical Potentiometric Titration:
  • Solution Preparation:

    • Prepare a solution of the His-Ala dipeptide and the metal salt at a known concentration ratio (e.g., 1:1 or 2:1) in a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

    • Acidify the solution to a low pH (e.g., pH 2) with a standard acid (e.g., HCl) to ensure all functional groups are fully protonated.

  • Titration Setup:

    • Place the solution in a thermostatted titration vessel and bubble an inert gas through the solution.

    • Immerse a calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration:

    • Add small, precise volumes of the base and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches a high value (e.g., pH 11-12).

  • Data Analysis:

    • Plot the pH as a function of the volume of base added.

    • Analyze the titration curves using specialized software (e.g., Hyperquad) to fit the data to a model that includes the pKa values of the peptide and the stability constants of all proposed metal-peptide species.[11]

Spectroscopic Techniques: Probing the Coordination Environment

Spectroscopic methods provide valuable insights into the structural changes that occur upon metal binding.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to changes in the secondary structure of peptides. While His-Ala is a small dipeptide and will not have a defined secondary structure, CD can still be used to monitor conformational changes upon metal binding, particularly if the metal ion induces a specific geometry.[17]

  • Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal ions like Cu(II), EPR spectroscopy can provide detailed information about the coordination environment of the metal ion, including the number and type of coordinating atoms.[18][19][20]

Computational Modeling of His-Ala Metal Complexes

In silico methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental studies.[7][10][21][22]

Causality Behind Using Computational Methods:

  • Why DFT? DFT calculations can provide detailed insights into the electronic structure, geometry, and energetics of metal complexes at the atomic level.[10][22] This can help to rationalize experimental findings and to predict the properties of yet-to-be-synthesized complexes.

  • Basis Set and Functional Selection: The choice of basis set and functional is crucial for obtaining accurate results. For systems containing transition metals, it is important to use a basis set that can adequately describe the electronic structure of the metal ion, often including effective core potentials.[7]

  • Solvent Effects: The inclusion of solvent effects, either implicitly (e.g., using a polarizable continuum model) or explicitly (by including a shell of solvent molecules), is essential for obtaining results that are comparable to experimental data obtained in solution.[23]

Typical Workflow for DFT Calculations:

  • Model Building: Construct a 3D model of the His-Ala dipeptide in a suitable conformation.

  • Geometry Optimization: Perform a geometry optimization of the free peptide and the metal-peptide complex to find the lowest energy structure.

  • Frequency Calculation: Calculate the vibrational frequencies to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Binding Energy Calculation: Calculate the binding energy of the metal ion to the peptide by subtracting the energies of the optimized free peptide and metal ion from the energy of the optimized complex.

  • Analysis of Electronic Structure: Analyze the molecular orbitals and charge distribution to understand the nature of the metal-ligand bonding.

Data Presentation and Interpretation

The quantitative data obtained from these experimental and computational methods should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Thermodynamic Parameters for the Binding of Divalent Metal Ions to this compound at pH 7.4 and 25°C (Hypothetical Data)
Metal IonBinding Affinity (Ka, M⁻¹)Stoichiometry (n)ΔH (kcal/mol)-TΔS (kcal/mol)ΔG (kcal/mol)
Cu(II)5.2 x 10⁵1.02-8.5-0.9-7.6
Ni(II)1.8 x 10⁴0.98-4.2-1.6-5.8
Zn(II)8.9 x 10³1.05-2.1-3.2-5.3
Co(II)4.5 x 10³0.99-3.5-1.5-5.0

Note: This table presents hypothetical data for illustrative purposes. The actual values would need to be determined experimentally.

Interpretation of the Data:

  • The binding affinities follow the Irving-Williams series, with Cu(II) exhibiting the highest affinity.

  • The binding of all metals is enthalpically driven (negative ΔH), indicating the formation of favorable coordinate bonds.

  • The entropic contribution (-TΔS) is less favorable for Cu(II) and Ni(II), which may be due to the ordering of the solvent and the peptide upon complex formation. For Zn(II), the binding is more entropically driven, which could be related to a greater release of water molecules from the metal's hydration shell.

Conclusion and Future Directions

The metal binding affinity of this compound complexes is a multifaceted phenomenon governed by the intrinsic properties of the metal ion and the dipeptide, as well as the surrounding solution conditions. A comprehensive understanding of these interactions requires a multi-pronged approach that combines thermodynamic, spectroscopic, and computational methods.

Future research in this area could focus on:

  • Expanding the range of metal ions studied: Investigating the binding of other biologically relevant or therapeutically interesting metal ions, such as Fe(III), Mn(III), and Pt(II).

  • Investigating the effect of post-translational modifications: Exploring how modifications to the histidine or alanine residues affect metal binding affinity.

  • Incorporating His-Ala into larger peptide scaffolds: Studying how the local environment in a larger peptide or protein modulates the intrinsic metal binding properties of the His-Ala motif.

By systematically applying the principles and methodologies outlined in this guide, researchers can continue to unravel the complexities of metal-peptide interactions, paving the way for the rational design of novel therapeutics and biomaterials.

References

  • Stevenson Lab. (2020, February 2).
  • Lange, J. A., et al. (2006). Metal-binding thermodynamics of the histidine-rich sequence from the metal-transport protein IRT1 of Arabidopsis thaliana. PubMed.
  • Lange, J. A., et al. (2006). Metal-Binding Thermodynamics of the Histidine-Rich Sequence from the Metal-Transport Protein IRT1 of Arabidopsis thaliana.
  • Geng, J., et al. (2001).
  • Bar-Haim, G., et al.
  • Garrido-Barros, P., et al. (2022). Computational Design of Artificial Metallopeptides: From Sequence to Activity in Pd-Peptide Systems. ChemRxiv.
  • Sunda, V., & Sarkar, B. (2006). Thermodynamic and kinetic aspects of metal binding to the histidine-rich protein, Hpn. PubMed.
  • Wang, S., et al. (2018). Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations.
  • Armentrout, P. B. (2013). How does a small peptide choose how to bind a metal ion? IRMPD and computational survey of CS versus I. Physical Chemistry Chemical Physics.
  • Holten-Andersen, N., et al. (2013). Mussel-Inspired Histidine-Based Transient Network Metal Coordination Hydrogels.
  • Harmer, J., et al. (2026, January 22). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein.
  • Bar-Haim, G., et al. (2024). Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions.
  • Rulisek, L., & Havlas, Z. (n.d.). Modelling of the interaction of proteins and peptides with metal ions.
  • Harmer, J., et al. (2026, January 26). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein.
  • Despa, F., & Kalescky, R. (2022). Molecular Dynamics Investigation into pH Dependent Metal Binding of the Intrinsically Disordered Worm Jaw Protein, Nvjp-1. PMC.
  • Wilcox, D. E. (2025, August 6). Isothermal titration calorimetry of metal ions binding to proteins: An overview of recent studies.
  • Harmer, J., et al. (2023). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein.
  • Papamikes, G., et al. (2024).
  • B. L. M. (2021). Principles and practice of determining metal–protein affinities. PMC.
  • Smith, J. C., et al. (2020). A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+)
  • W. R. (n.d.). Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination.
  • Wikipedia. (n.d.).
  • JPT Peptide Technologies. (n.d.).
  • Ingle, R. A. (2011). Histidine Biosynthesis. BioOne Complete.

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An In-depth Technical Guide to the Metabolic Pathways of Histidinyl-Alanine Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive exploration of the metabolic degradation of histidinyl-alanine dipeptides, primarily focusing on carnosine (β-alanyl-L-histidine). We delve into the core enzymology, structural biology, and kinetics of the key hydrolytic enzymes, carnosinase 1 (CN1) and carnosinase 2 (CN2). This guide offers detailed, field-proven methodologies for the quantification of metabolites and the assessment of enzymatic activity, including advanced mass spectrometry techniques. Furthermore, we examine the pathway's significance in human health and disease, highlighting its emergence as a critical target for therapeutic intervention in conditions such as diabetic nephropathy. The strategic development of enzyme inhibitors and degradation-resistant analogs is discussed as a frontier in leveraging this metabolic pathway for novel drug development.

Introduction: The Central Role of Carnosine and its Degradation

This compound dipeptides, with carnosine (β-alanyl-L-histidine) being the most prevalent in humans, are fundamental biomolecules highly concentrated in excitable tissues like skeletal muscle and the brain[1][2][3]. Their physiological roles are multifaceted, encompassing pH buffering, antioxidant and anti-glycation activities, and metal ion chelation[1][4]. The intracellular concentration and therapeutic potential of carnosine are critically governed by its metabolic fate: synthesis by carnosine synthase and, most importantly, degradation by specific dipeptidases known as carnosinases[3][5].

The rapid hydrolysis of carnosine in human serum presents a significant challenge to its therapeutic application, limiting its bioavailability[6]. Consequently, understanding the intricacies of its degradation pathway is paramount for researchers and drug developers aiming to harness the protective effects of carnosine or modulate its metabolism for therapeutic benefit. This guide provides an in-depth analysis of this pathway, from the molecular level to its clinical implications and the analytical methodologies required for its study.

The Core Enzymology of this compound Degradation

The hydrolytic cleavage of carnosine into its constituent amino acids, β-alanine and L-histidine, is the central event in its degradation. This reaction is catalyzed by two distinct isoforms of carnosinase, which differ in their location, substrate specificity, and metal ion requirements.

Carnosinase 1 (CN1): The Serum Isoform
  • Nomenclature & Location: Also known as serum carnosinase or CNDP1, this enzyme is classified as EC 3.4.13.20[7]. It is primarily found in human serum and cerebrospinal fluid, where it acts as the rate-limiting enzyme for carnosine hydrolysis in circulation[8].

  • Structure & Active Site: Human CN1 is a homodimeric glycoprotein with a molecular mass of approximately 167 kDa[9]. Its crystal structure (PDB ID: 3DLJ) reveals that it belongs to the M20 metallopeptidase family[10][11]. Each monomer contains a catalytic active site featuring two zinc ions (Zn²⁺) essential for its hydrolytic activity[10][12].

  • Kinetics & Substrate Specificity: CN1 exhibits a narrow substrate specificity, with the highest activity towards carnosine. It also hydrolyzes homocarnosine (γ-aminobutyryl-L-histidine) and, to a lesser extent, anserine (β-alanyl-3-methyl-L-histidine)[11][13]. It has a Michaelis constant (Km) for carnosine reported to be approximately 1.27 mM[9]. The enzyme functions optimally at a physiological pH of 7.5-8.5[11].

Carnosinase 2 (CN2): The Cytosolic Isoform
  • Nomenclature & Location: Known as cytosolic non-specific dipeptidase or CNDP2 (EC 3.4.13.18), this isoform is ubiquitously expressed in various human tissues[3][8].

  • Structure & Active Site: CN2 is also a homodimer with a molecular mass of about 90 kDa[9]. While sharing structural homology with CN1, a critical difference lies in its active site, which utilizes two manganese ions (Mn²⁺) for catalysis[10][12]. The crystal structure of human CN2 complexed with the inhibitor bestatin is available (PDB ID: 4RUH)[10].

  • Kinetics & Substrate Specificity: CN2 has a much broader substrate range compared to CN1[10]. However, its ability to hydrolyze carnosine at physiological pH is questionable, as its optimal activity occurs at a pH of 9.5[8]. It does not effectively degrade homocarnosine[9]. Its Km for carnosine is significantly higher than that of CN1, at approximately 15 mM, indicating a lower affinity[9]. The structural basis for the differing specificities lies in the size and electrostatic environment of their respective binding pockets[10][14].

The Metabolic Fates of β-Alanine and L-Histidine

Upon the hydrolysis of carnosine, its constituent amino acids are released and enter their respective metabolic pathways.

β-Alanine Metabolism

β-Alanine is the rate-limiting precursor for carnosine synthesis[15]. Once liberated, it can be reutilized for synthesis or undergo catabolism, primarily in the liver and kidneys. The main catabolic route involves transamination, a reaction that controls the circulating levels of β-alanine available for muscle uptake.

L-Histidine Metabolism

L-Histidine is a versatile essential amino acid. Following its release from carnosine, it can be:

  • Reincorporated into proteins.

  • Decarboxylated to form histamine, a key mediator of immune responses.

  • Degraded through a multi-step pathway to ultimately yield glutamate. Glutamate can then be deaminated to α-ketoglutarate, which serves as an anaplerotic substrate for the Krebs (TCA) cycle.

A schematic of the complete degradation pathway is presented below.

Diagram: Metabolic Pathway of this compound (Carnosine) Degradation

Metabolic_Pathway cluster_degradation Carnosine Hydrolysis cluster_bAla_fate β-Alanine Catabolism cluster_His_fate L-Histidine Catabolism Carnosine This compound (Carnosine) bAla β-Alanine Carnosine->bAla Hydrolysis His L-Histidine Carnosine->His Hydrolysis Malonate Malonate Semialdehyde bAla->Malonate Transamination CoA Coenzyme A Synthesis bAla->CoA Glutamate Glutamate His->Glutamate Multi-step Degradation Histamine Histamine His->Histamine Decarboxylation CN1 Carnosinase 1 (CN1) (Serum, CSF) CN1->Carnosine Catalyzes FattyAcid Fatty Acid Biosynthesis Malonate->FattyAcid aKG α-Ketoglutarate Glutamate->aKG Deamination TCA TCA Cycle aKG->TCA

Caption: Overview of carnosine degradation and the subsequent metabolic fates of β-alanine and L-histidine.

Methodologies for Pathway Analysis

A robust investigation of the this compound degradation pathway requires precise and validated analytical methods. This section details the core experimental protocols essential for researchers in this field.

Quantification of Metabolites by LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of carnosine and its related metabolites in complex biological matrices like plasma and tissue homogenates[16][17]. The Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and specificity.

Rationale for Experimental Choices:

  • Chromatography: Reversed-phase liquid chromatography (RPLC) is commonly used. However, due to the high polarity of these small molecules, retention can be poor. Therefore, derivatization of the primary amine groups is often employed to increase hydrophobicity, leading to better chromatographic separation and retention[18][19][20].

  • Sample Preparation: Protein precipitation (e.g., with sulfosalicylic acid) is a critical first step to remove interfering macromolecules from plasma or tissue lysates[21]. The use of EDTA as an anticoagulant for blood collection is recommended as it chelates the Zn²⁺ ions essential for CN1 activity, preventing ex vivo degradation of carnosine in the sample[21].

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., ¹³C-labeled carnosine) is crucial for accurate quantification, as they correct for variations in sample extraction, matrix effects, and instrument response[22].

Experimental Protocol: Quantification of Carnosine in Human Plasma

  • Sample Collection: Collect whole blood into EDTA-containing tubes. Centrifuge immediately at 4°C to separate plasma.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of a stable isotope-labeled carnosine internal standard solution. Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Column: Use a C18 reversed-phase column suitable for polar analytes.

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Injection Volume: 5-10 µL.

    • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

    • MRM Transitions: Optimize and monitor specific precursor-to-product ion transitions for both native carnosine and its stable isotope-labeled internal standard. For carnosine (precursor m/z 227.2), characteristic product ions are m/z 110.1 and 156.2[16].

  • Quantification: Construct a standard curve using known concentrations of carnosine. Quantify the carnosine in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Carnosinase Activity Assay

Measuring the enzymatic activity of CN1 in serum is critical for clinical studies and for evaluating the efficacy of inhibitors. The most direct methods involve monitoring the rate of substrate depletion (carnosine) or product formation (histidine) over time.

Experimental Protocol: CN1 Activity Assay in Human Serum

  • Serum Preparation: Dilute human serum five-fold with a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4)[23].

  • Reaction Initiation: Pre-warm the diluted serum to 37°C. Initiate the enzymatic reaction by adding carnosine to a final concentration near its Km (e.g., 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C. For kinetic studies, aliquots are taken at multiple time points (e.g., 0, 5, 10, 15, and 30 minutes).

  • Reaction Termination: Stop the reaction in each aliquot by adding an equal volume of a quenching solution, such as 1% sulfosalicylic acid or ice-cold acetonitrile, which will precipitate the enzyme[21][24].

  • Product Quantification: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant for the concentration of the product, L-histidine, using a validated LC-MS/MS method as described previously.

  • Activity Calculation: Plot the concentration of L-histidine formed against time. The initial linear portion of this curve represents the reaction rate. Calculate the enzyme activity, typically expressed in µmol of product formed per hour per mL of serum (µmol/h/mL).

Diagram: Experimental Workflow for Carnosinase Activity Assay

Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Serum Human Serum Dilute Dilute with Buffer (pH 7.4) Serum->Dilute Prewarm Pre-warm to 37°C Dilute->Prewarm AddSubstrate Add Carnosine (Substrate) Prewarm->AddSubstrate Incubate Incubate at 37°C (Time Course) AddSubstrate->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Quantify Histidine (LC-MS/MS) Centrifuge->Analyze Calculate Calculate Activity (Rate of Formation) Analyze->Calculate

Caption: Step-by-step workflow for determining serum carnosinase (CN1) activity.

Implications for Drug Development

The this compound degradation pathway is a validated and promising target for therapeutic intervention, particularly in the context of chronic diseases associated with glycation and oxidative stress.

Carnosinase 1 as a Therapeutic Target

Genetic studies have linked polymorphisms in the CNDP1 gene, which result in lower serum CN1 activity, to a significantly reduced risk of developing diabetic nephropathy[25][26][27][28]. This finding provides a strong rationale for the development of CN1 inhibitors. By inhibiting CN1, the circulating half-life of endogenous or supplemented carnosine can be extended, thereby enhancing its protective effects in target tissues like the kidney.

Table 1: Key Data for Carnosinase Inhibitors

InhibitorTarget(s)Potency (CN1)MechanismStatus
Bestatin CN1, CN2, other peptidasesLowerCompetitivePreclinical research tool; lacks selectivity[12]
Carnostatine (SAN9812) Selective for CN1Ki = 11 nM; IC50 = 18 nM[29][30]Potent, selective competitive inhibitor[30]Preclinical; demonstrated in vivo efficacy in animal models[26][30]
Development of Degradation-Resistant Analogs

An alternative strategy to inhibiting carnosinase is to develop carnosine analogs that retain the beneficial properties of the parent molecule but are resistant to hydrolysis. Anserine, being methylated on the imidazole ring, is naturally more resistant to degradation by CN1 than carnosine[31]. More recently, novel synthetic derivatives like carnosinol have been engineered. Carnosinol is highly resistant to carnosinases, possesses high oral bioavailability, and shows potent efficacy in reducing carbonyl stress in models of obesity and metabolic disorders[6][28].

Conclusion and Future Directions

The degradation of this compound dipeptides is a critical control point in regulating the protective functions of carnosine. The enzymes responsible, CN1 and CN2, are now well-characterized, providing a solid foundation for structure-based drug design. For researchers and drug developers, this pathway offers a compelling opportunity. The development of potent and selective CN1 inhibitors like carnostatine, and novel degradation-resistant analogs like carnosinol, represents the forefront of translating our understanding of this metabolic pathway into tangible therapeutic benefits. Future research should focus on the long-term clinical efficacy of these strategies, the intricate regulation of CNDP1 gene expression, and the exploration of this pathway's role in other neurological and age-related diseases.

References

  • Title: Investigating functional aspects and inhibition of the human carnosinase CN1 enzyme by computational methods Source: RWTH Publications URL: [Link]

  • Title: Carnosine and Diabetic Nephropathy Source: PubMed URL: [Link]

  • Title: Identification and characterisation of carnostatine (SAN9812), a potent and selective carnosinase (CN1) inhibitor with in vivo activity Source: ResearchGate URL: [Link]

  • Title: Exploring the structural and dynamic differences between human carnosinase I (CN1) and II (CN2) Source: ResearchGate URL: [Link]

  • Title: The Muscle Carnosine Response to Beta-Alanine Supplementation: A Systematic Review With Bayesian Individual and Aggregate Data E-Max Model and Meta-Analysis Source: Frontiers URL: [Link]

  • Title: The Muscle Carnosine Response to Beta-Alanine Supplementation: A Systematic Review With Bayesian Individual and Aggregate Data E Source: USP URL: [Link]

  • Title: State of the Art in the Development of Human Serum Carnosinase Inhibitors Source: MDPI URL: [Link]

  • Title: Binding Modes of Carnostatine, Homocarnosine, and Ophidine to Human Carnosinase 1 Source: PubMed URL: [Link]

  • Title: Development of multiple reaction monitoring assay for quantification of carnosine in human plasma Source: PMC - NIH URL: [Link]

  • Title: Carnosinases, Their Substrates and Diseases Source: MDPI URL: [Link]

  • Title: Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment Source: PMC - NIH URL: [Link]

  • Title: A Green and Cost-Effective Chromatographic Method for the Measurement of the Activity of Human Serum Carnosinase Source: MDPI URL: [Link]

  • Title: Effects of Histidine and β-alanine Supplementation on Human Muscle Carnosine Storage Source: PubMed URL: [Link]

  • Title: Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups Source: PubMed URL: [Link]

  • Title: Scheme of plasma carnosine extractions and quantification using MRM method Source: ResearchGate URL: [Link]

  • Title: Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1) Source: PeerJ URL: [Link]

  • Title: Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) Source: ACS Publications URL: [Link]

  • Title: Association Between Serum Carnosinase Concentration and Activity and Renal Function Impairment in a Type-2 Diabetes Cohort Source: Frontiers URL: [Link]

  • Title: A carnosine analog mitigates metabolic disorders of obesity by reducing carbonyl stress Source: PubMed URL: [Link]

  • Title: Structural basis for substrate recognition and hydrolysis by mouse carnosinase CN2 Source: PubMed URL: [Link]

  • Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: PMC - NIH URL: [Link]

  • Title: Characterization of a new L-carnosine synthase mined from deep-sea sediment metagenome Source: PMC - NIH URL: [Link]

  • Title: Can the Skeletal Muscle Carnosine Response to Beta-Alanine Supplementation Be Optimized? Source: Frontiers URL: [Link]

  • Title: Site Directed Mutagenesis Protocol Source: BioInnovatise URL: [Link]

  • Title: Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) Source: PMC - NIH URL: [Link]

  • Title: Derivatization-enhanced analysis of amino acids and peptides Source: Google Patents URL
  • Title: Pharmacokinetics of Carnosine Source: ClinicalTrials.gov URL: [Link]

  • Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Source: Semantic Scholar URL: [Link]

  • Title: Human carnosinases: A brief history, medicinal relevance, and in silico analyses Source: MOST Wiedzy URL: [Link]

  • Title: State of the Art in the Development of Human Serum Carnosinase Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent Source: MDPI URL: [Link]

  • Title: Carnosine, Small but Mighty—Prospect of Use as Functional Ingredient for Functional Food Formulation Source: PMC - NIH URL: [Link]

  • Title: Development and validation of a sensitive LC-MS/MS assay for the quantification of anserine in human plasma and urine and its Source: AIR Unimi URL: [Link]

  • Title: The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development Source: MDPI URL: [Link]

  • Title: Development of multiple reaction monitoring assay for quantification of carnosine in human plasma Source: RSC Publishing URL: [Link]

  • Title: A Green and Cost-Effective Chromatographic Method for the Measurement of the Activity of Human Serum Carnosinase Source: AIR Unimi URL: [Link]

  • Title: Allosteric inhibition of carnosinase (CN1) by inducing a conformational shift Source: ResearchGate URL: [Link]

  • Title: Physiology and Pathophysiology of Carnosine Source: American Physiological Society URL: [Link]

  • Title: Estimation of Plasma Concentration of L-Carnosine and its Correlation with Core Symptoms of Autism Spectrum Disorder Children: A Source: IMR Press URL: [Link]

  • Title: Why Bestatin Prefers Human Carnosinase 2 (CN2) to Human Carnosinase 1 (CN1) Source: PubMed URL: [Link]

  • Title: Molecular insights into the binding of carnosine and anserine to human serum carnosinase 1 (CN1) Source: ResearchGate URL: [Link]

  • Title: Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Note: Optimized Solid-Phase Peptide Synthesis (SPPS) of Histidinyl-Alanine (H-His-Ala-OH)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Focus: Overcoming Diketopiperazine (DKP) formation and Histidine racemization in dipeptide synthesis.

Executive Summary

The synthesis of short peptides, particularly dipeptides like Histidinyl-Alanine (H-His-Ala-OH), presents unique chemical challenges that are often underestimated. Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols frequently fail when applied to dipeptides due to two catastrophic side reactions: traceless diketopiperazine (DKP) formation and histidine racemization [1][2].

As a Senior Application Scientist, I have designed this protocol to be a self-validating system. By strategically selecting a sterically hindered 2-Chlorotrityl chloride (2-CTC) resin and a base-free DIC/OxymaPure coupling environment, this methodology chemically precludes these side reactions, ensuring high crude purity and absolute stereochemical fidelity.

Mechanistic Insights & Causality

To achieve high-yield synthesis, we must move beyond merely following steps and understand the physical chemistry governing the reactions.

The Threat of Diketopiperazine (DKP) Formation

DKP formation is a sequence-dependent intramolecular aminolysis. During the Fmoc deprotection of the second amino acid (Histidine), the newly liberated N-terminal amine nucleophilically attacks the C-terminal ester carbonyl that anchors Alanine to the resin[3]. This forms a thermodynamically stable six-membered DKP ring, prematurely cleaving the dipeptide from the resin in a "traceless" manner (it is washed away in the solvent).

The Solution: We utilize 2-Chlorotrityl chloride (2-CTC) resin instead of standard Wang resin[4]. The massive steric bulk of the trityl group physically shields the ester linkage, blocking the nucleophilic attack trajectory and preventing DKP formation[1][5].

Suppressing Histidine Racemization

The incorporation of


-Fmoc-

-trityl-L-histidine (Fmoc-His(Trt)-OH) is notoriously prone to epimerization. The basic imidazole side chain acts as an intramolecular catalyst, abstracting the alpha-proton of the activated amino acid to form an achiral enolate intermediate[2].

The Solution: Traditional coupling reagents like HBTU require the addition of a strong tertiary base (DIPEA), which drastically accelerates this base-catalyzed enolization[6]. By switching to DIC/OxymaPure , we achieve rapid esterification in a completely base-free environment. OxymaPure forms a highly reactive ester that outcompetes the racemization pathway, preserving the L-configuration of Histidine[2].

Mandatory Visualizations: Logical Workflows

Challenges HisAla His-Ala Synthesis Challenges DKP Diketopiperazine (DKP) Formation Risk HisAla->DKP Dipeptide stage Racemization Histidine Racemization Risk HisAla->Racemization His coupling Sol1 Use 2-CTC Resin (Steric Hindrance) DKP->Sol1 Mitigated by Sol2 DIC/OxymaPure (Base-free coupling) Racemization->Sol2 Mitigated by

Caption: Logical relationship between His-Ala synthesis challenges and their chemical mitigations.

SPPS_Workflow Start 2-CTC Resin Preparation (Swelling in DCM) Load Load Fmoc-Ala-OH (DIPEA, DCM) Start->Load Cap End-capping (DCM/MeOH/DIPEA) Load->Cap Deprotect1 Fmoc Deprotection (20% Piperidine in DMF) Cap->Deprotect1 Couple Couple Fmoc-His(Trt)-OH (DIC/OxymaPure, DMF) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection (20% Piperidine in DMF) Couple->Deprotect2 Cleave Global Cleavage (TFA/TIS/H2O) Deprotect2->Cleave End H-His-Ala-OH (Precipitation & Lyophilization) Cleave->End

Caption: Step-by-step experimental workflow for the solid-phase synthesis of His-Ala.

Quantitative Data & Optimization

The following tables summarize the empirical data validating the choice of reagents for this specific protocol.

Table 1: Impact of Coupling Reagents on Fmoc-His(Trt)-OH Racemization [2][6]

Coupling ReagentAdditive / BaseSolvent% D-His (Racemization)
HBTUDIPEADMF~7.97%
HBTUHOBt / DIPEADMF~6.74%
DICHOBtDMF~1.83%
DIC OxymaPure DMF < 1.00%

Table 2: DKP Formation Risk by Resin Type for C-Terminal Alanine [1][4]

Resin TypeLinker SusceptibilityDKP Formation RiskRecommendation
Wang Resinp-Alkoxybenzyl esterHigh (>40% loss)Avoid for dipeptides
2-CTC Resin 2-Chlorotrityl ester Low (<2% loss) Gold Standard

Experimental Protocol: Step-by-Step Methodology

Scale: 0.1 mmol Resin: 2-Chlorotrityl chloride (2-CTC) resin (Loading capacity: ~1.0 mmol/g)

Phase 1: Resin Preparation and Loading

Causality Check: 2-CTC resin is highly moisture-sensitive. Loading must be performed in anhydrous Dichloromethane (DCM) to prevent the formation of inactive 2-chlorotrityl alcohol[5][7].

  • Swelling: Weigh 100 mg of 2-CTC resin into a fritted reaction vessel. Add 5 mL of anhydrous DCM and agitate gently for 30 minutes. Drain the solvent.

  • Amino Acid Solution: Dissolve 0.2 mmol (2.0 eq) of Fmoc-Ala-OH in 3 mL of anhydrous DCM.

  • Loading: Add the amino acid solution to the resin, immediately followed by 0.4 mmol (4.0 eq) of N,N-Diisopropylethylamine (DIPEA). Agitate at room temperature for 2 hours.

  • End-Capping: Drain the reaction mixture. To cap unreacted active chloride sites on the resin, add 5 mL of a capping solution (DCM : Methanol : DIPEA in a 17:2:1 ratio) and agitate for 30 minutes[8].

  • Washing: Drain and wash the resin sequentially with DCM (3 × 5 mL) and N,N-Dimethylformamide (DMF) (3 × 5 mL).

Phase 2: First Fmoc Deprotection
  • Deprotection: Add 5 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat: Add another 5 mL of 20% Piperidine in DMF and agitate for 10 minutes.

  • Washing: Drain and wash thoroughly with DMF (5 × 5 mL) to remove all traces of piperidine. (Critical: Residual piperidine will cap the next incoming amino acid).

Phase 3: Coupling of Fmoc-His(Trt)-OH

Causality Check: Pre-activation of Histidine promotes racemization. Reagents must be added sequentially directly to the resin vessel[6].

  • Reagent Preparation: Dissolve 0.3 mmol (3.0 eq) of Fmoc-His(Trt)-OH and 0.3 mmol (3.0 eq) of OxymaPure in 3 mL of DMF.

  • Coupling: Add the solution to the resin. Immediately add 0.3 mmol (3.0 eq) of N,N'-Diisopropylcarbodiimide (DIC).

  • Agitation: Agitate the mixture at room temperature for 1 hour.

  • Washing: Drain and wash the resin with DMF (3 × 5 mL).

Phase 4: Final Fmoc Deprotection
  • Deprotection: Treat the resin with 20% Piperidine in DMF (1 × 5 min, 1 × 10 min) to remove the N-terminal Fmoc group from Histidine.

  • Final Wash: Wash the resin with DMF (5 × 5 mL), followed by DCM (5 × 5 mL) to shrink the resin and prepare it for cleavage. Dry the resin under a stream of nitrogen for 10 minutes.

Phase 5: Global Cleavage and Deprotection

Causality Check: While 2-CTC can be cleaved with 1% TFA to yield protected peptides, generating the fully deprotected H-His-Ala-OH requires a high concentration of TFA to remove the Trityl (Trt) protecting group from the Histidine side chain[7].

  • Cleavage Cocktail: Prepare 5 mL of cleavage solution: TFA : Triisopropylsilane (TIS) : H2O in a 95 : 2.5 : 2.5 ratio.

  • Reaction: Add the cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Collection: Drain the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin once with 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Concentrate the cleavage solution under a gentle stream of nitrogen to approximately 1 mL. Add 15 mL of ice-cold diethyl ether to precipitate the unprotected dipeptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet with another 15 mL of cold ether, and centrifuge again.

  • Lyophilization: Dissolve the peptide pellet in MS-grade water/acetonitrile (80:20) and lyophilize to yield the final H-His-Ala-OH powder.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention PeptideChemistry.org URL:[Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis ACS Omega URL:[Link]

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation National Institutes of Health (PMC) URL:[Link]

  • Accurate determination of resin substitution in solid phase peptide synthesis - an illustrated case study for a highly moisture sensitive resin Almac Group URL:[Link]

  • Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis Scribd (Organic Process Research & Development) URL:[Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory University of California, Irvine (UCI) URL:[Link]

Sources

Reverse-phase HPLC method for Histidinyl-Alanine detection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Robust Reverse-Phase HPLC Method for the Quantification of Histidinyl-Alanine

Introduction: The Analytical Challenge of Small, Polar Dipeptides

This compound is a dipeptide composed of histidine and alanine residues.[1] As a small and highly polar molecule, it presents a significant analytical challenge for traditional reverse-phase high-performance liquid chromatography (RP-HPLC).[2][3][4] The inherent hydrophilicity of such dipeptides leads to poor retention on nonpolar stationary phases (like C18), often causing them to elute in the solvent front with other unretained species.[5] This makes accurate quantification difficult, if not impossible.

Furthermore, this compound, like most small peptides, lacks a strong native chromophore, resulting in poor sensitivity with standard UV-Vis detectors.[6][7] This application note details a comprehensive and robust RP-HPLC method that overcomes these challenges through pre-column derivatization, enabling highly sensitive and specific quantification of this compound for researchers, scientists, and drug development professionals.

Principle of the Method: Enhancing Retention and Detection

To address the dual challenges of poor retention and low detectability, this method employs a pre-column derivatization strategy.[7] Derivatization is a technique that chemically modifies the analyte to enhance its analytical properties.[7]

Causality of Experimental Choice:

  • Improved Retention: By reacting this compound with a derivatizing agent, we introduce a larger, more hydrophobic moiety to the molecule. This increases its affinity for the nonpolar C18 stationary phase, resulting in longer and more reliable retention times.[8]

  • Enhanced Sensitivity: The chosen derivatization agents are designed to be highly fluorescent or possess strong UV absorbance. This chemical "tagging" allows for detection at much lower concentrations than would be possible for the underivatized dipeptide, significantly improving the method's sensitivity.[9]

This protocol will focus on derivatization using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), a well-established reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives.[6][10] This approach is widely recognized for its robustness and reproducibility in amino acid and peptide analysis.[6]

While pre-column derivatization is the core of this protocol, alternative strategies for analyzing polar peptides exist, including Hydrophilic Interaction Chromatography (HILIC) and Ion-Pair Chromatography.[11][12][13] HILIC utilizes a polar stationary phase to retain and separate polar analytes, while ion-pair chromatography adds a reagent to the mobile phase to form a neutral, more hydrophobic complex with the charged analyte.[5][14][15]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of this compound.

Required Instrumentation, Chemicals, and Consumables
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary pump, autosampler, column thermostat, and fluorescence detector (FLD).

    • Analytical balance

    • pH meter

    • Vortex mixer

    • Centrifuge

  • Chemicals & Reagents:

    • This compound standard (≥98% purity)

    • HPLC-grade acetonitrile (ACN) and water

    • Trifluoroacetic acid (TFA), HPLC grade

    • Derivatization kit (e.g., Waters AccQ•Tag™ Chemistry Kit containing borate buffer, AQC reagent, and diluent)

    • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for sample pH adjustment if necessary.

  • Consumables:

    • RP-HPLC Column: C18, 4.6 x 150 mm, 3.5 µm particle size, 100-120 Å pore size

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm)

    • Volumetric flasks and pipettes

Workflow Overview

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing A 1. Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) F 6. Inject Derivatized Sample into HPLC System A->F B 2. Prepare this compound Standards & Samples C 3. Mix Sample/Standard with Borate Buffer B->C D 4. Add AQC Reagent & Vortex C->D E 5. Heat Reaction Mixture (e.g., 55°C for 10 min) D->E E->F G 7. Chromatographic Separation on C18 Column F->G H 8. Fluorescence Detection (Ex: 250 nm, Em: 395 nm) G->H I 9. Integrate Peak Area H->I J 10. Generate Calibration Curve I->J K 11. Quantify Unknowns J->K

Caption: Experimental workflow for this compound quantification.

Step-by-Step Procedure

Step 1: Mobile Phase and Reagent Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Organic): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.[16]

  • Derivatization Reagents: Prepare the borate buffer and AQC derivatizing reagent according to the manufacturer's instructions (e.g., Waters AccQ•Tag). The AQC reagent is moisture-sensitive and should be prepared fresh.

Step 2: Preparation of Standards and Samples

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of 0.1 M HCl in a volumetric flask.

  • Working Standard Solutions: Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with HPLC-grade water.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., water or 0.1 M HCl) to an expected concentration within the calibration range. If necessary, centrifuge to remove particulates and filter through a 0.22 µm syringe filter.

Step 3: Pre-Column Derivatization

  • In an autosampler vial, add 10 µL of the standard or sample solution.

  • Add 70 µL of the prepared borate buffer and vortex briefly.

  • Add 20 µL of the prepared AQC reagent. Immediately cap the vial and vortex for 30 seconds.

  • Heat the vial at 55°C for 10 minutes to ensure the reaction goes to completion.

  • After heating, the sample is ready for injection. The derivatives are stable for several days at 4°C.[17]

Step 4: HPLC Chromatographic Conditions The following parameters should be programmed into the HPLC method.

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase column suitable for derivatized peptides.[18]
Mobile Phase A 0.1% TFA in WaterAcidic pH improves peak shape and TFA acts as an ion-pairing agent.[19][20]
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic eluent for peptide separations.[21]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.[10]
Injection Vol. 10 µLStandard injection volume; can be adjusted based on sensitivity needs.
FLD Settings Excitation: 250 nm, Emission: 395 nmOptimal wavelengths for AQC-derivatized amino acids.[10]
Gradient Program 0-2 min: 5% B2-20 min: 5% to 40% B (Linear)20-22 min: 40% to 90% B (Wash)22-25 min: 90% B (Wash)25-26 min: 90% to 5% B (Return)26-30 min: 5% B (Equilibration)A shallow gradient is crucial for resolving the analyte from reagent peaks.[22]

Step 5: Data Analysis and Quantification

  • Calibration Curve: Inject the series of derivatized standards and integrate the peak area for the this compound derivative. Plot the peak area versus the known concentration of each standard. Perform a linear regression to obtain the calibration curve and correlation coefficient (R²), which should be ≥0.99.

  • Quantification: Inject the derivatized unknown sample(s). Using the peak area obtained and the linear equation from the calibration curve (y = mx + c), calculate the concentration of this compound in the sample.

Method Validation and System Suitability

For use in regulated environments, the method must be validated according to ICH guidelines. Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ).[23][24]

Before running a sequence, system suitability must be established by injecting a standard solution multiple times. The results should meet the criteria outlined below.

System Suitability ParameterAcceptance CriteriaPurpose
Tailing Factor (Asymmetry) 0.8 - 1.5Ensures peak symmetry, indicating good column and mobile phase conditions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision and reproducibility of the HPLC system.
%RSD of Retention Time ≤ 1.0% (for n≥5 injections)Confirms the stability and consistency of the pump and mobile phase.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) - Secondary interactions with column silanols- Sample overload- Sample solvent stronger than mobile phase- Ensure 0.1% TFA is in both mobile phases.[19]- Reduce injection volume or sample concentration.- Dissolve sample in the initial mobile phase if possible.
No/Low Retention - Incorrect mobile phase composition- Derivatization reaction failed- Column degradation- Verify mobile phase A and B are in the correct lines.- Prepare fresh derivatization reagents.- Replace the column with a new one.
Extraneous Peaks - Contaminated mobile phase or sample- By-products from derivatization- Use fresh, HPLC-grade solvents.- Ensure derivatization reagents are fresh and handled correctly.
Inconsistent Retention Times - Air bubbles in the pump- Leaks in the system- Inadequate column equilibration- Degas mobile phases thoroughly.- Check fittings for leaks.- Extend equilibration time at the end of the gradient.

Conclusion

The described RP-HPLC method, incorporating pre-column derivatization with AQC, provides a robust, sensitive, and reliable solution for the quantification of this compound. By chemically modifying the analyte to enhance its chromatographic retention and detector response, this protocol effectively overcomes the challenges associated with analyzing small, polar dipeptides. The method is suitable for a wide range of applications, from quality control in pharmaceutical manufacturing to quantitative analysis in complex biological matrices, and serves as a critical tool for professionals in drug development and life science research.[25]

References

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC.
  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru, Thermo Fisher Scientific.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences.
  • Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Hydrophilic-Interaction Chromatography for the Separation of Peptides, Nucleic Acids and Other Polar Compounds. PolyLC Inc.
  • Ion-pair reversed-phase liquid chromatography-electrospray mass spectrometry for the analysis of underivatized small peptides.
  • Optimizing HPLC Gradients for Polar Peptide Purific
  • An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations.
  • Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography.
  • Hydrophilic interaction chrom
  • How to choose an ion pairing agent to improve your peptide purific
  • Peptide separation by Hydrophilic-Interaction Chromatography: A review.
  • HPLC Analysis Methods for Peptide Characteriz
  • HPLC of Peptides and Proteins. SpringerLink.
  • HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Grace/Vydac.
  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • Analyzing Polar and Non‑Polar Peptides with ANP LC‑MS – Tips & Suggestions.
  • HPLC Analysis and Purification of Peptides.
  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • Peptide Characterization by RP-HPLC for Regulatory Submissions.
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis Online.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques.
  • Exploring the Different Mobile Phases in HPLC. Moravek.
  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research.
  • Showing Compound this compound (FDB098411). FooDB.

Sources

Optimizing Fmoc-His(Trt)-OH coupling with Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Coupling of Fmoc-His(Trt)-OH to Alanine

Executive Summary

The coupling of Fmoc-His(Trt)-OH is one of the most precarious steps in Solid-Phase Peptide Synthesis (SPPS). Despite the steric bulk of the Trityl (Trt) protecting group, Histidine remains uniquely prone to racemization (epimerization) during carboxyl activation. This susceptibility is driven by the autocatalytic basicity of the imidazole ring, which can abstract the


-proton even in the absence of external bases.

When coupling to Alanine —a sterically unhindered residue—the reaction rate is generally favorable, yet this does not mitigate the risk of D-His formation. This guide details an optimized protocol using Oxyma Pure/DIC (base-free activation) to suppress racemization to <0.5%, contrasting it with traditional HBTU/DIPEA methods which can yield 5–20% D-isomer contamination.

Mechanistic Insight: The "His" Problem

To optimize the reaction, one must understand the failure mode. Unlike other amino acids, Histidine contains an imidazole side chain that acts as an intramolecular base.[1]

  • The Trityl Limitation: The Trityl group protects the

    
    -nitrogen (
    
    
    
    ). However, the
    
    
    -nitrogen (
    
    
    ) remains unprotected and electron-rich.
  • The Mechanism: Upon activation (formation of the O-acylisourea or active ester), the

    
     can abstract the acidic proton from the 
    
    
    
    position.[1] This leads to the formation of an enol intermediate, destroying the chiral center.
Diagram 1: Histidine Racemization Mechanism

His_Racemization Start Fmoc-His(Trt)-OH (L-Isomer) Activation Carboxyl Activation (O-Acylisourea) Start->Activation DIC/Oxyma Abstraction Intramolecular Proton Abstraction by N-pi Activation->Abstraction Slow Kinetic (Promoted by Heat/Base) Coupling Coupling to H-Ala-Resin Activation->Coupling Fast Kinetic Intermediate Planar Enol/Enamine Intermediate Abstraction->Intermediate Intermediate->Coupling Result_L L-His-Ala (Desired) Coupling->Result_L Retention Result_D D-His-Ala (Impurity) Coupling->Result_D Inversion

Caption: Mechanism showing the competition between direct coupling and imidazole-mediated racemization.

Optimization Strategy

The optimization relies on three pillars: Base Elimination , Additive Acidity , and Temperature Control .

A. Reagent Selection: The Case for Oxyma/DIC

Standard uronium reagents (HBTU, HATU) require a tertiary base (DIPEA) to function. DIPEA is fatal for His-coupling because it increases the basicity of the reaction medium, accelerating proton abstraction.

  • Recommendation: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[2]

  • Why: Oxyma Pure creates a highly reactive active ester but maintains a slightly acidic pH (pKa ~4.6), which protonates the imidazole ring sufficiently to disable its catalytic basicity without stopping the coupling.

B. Base Selection (If HATU is mandatory)

If your workflow forces the use of HATU/HBTU (e.g., automated synthesizers with fixed reagent lines):

  • NEVER use DIPEA: It is too strong.

  • USE Collidine (TMP): 2,4,6-Trimethylpyridine is a weaker, sterically hindered base that significantly reduces racemization compared to DIPEA.

C. Data Comparison
Coupling SystemBaseTemp% D-His DetectedRecommendation
HBTU / HOBt DIPEART5.0 - 18.0%AVOID
HATU DIPEART3.0 - 10.0%AVOID
HATU CollidineRT< 2.0%Acceptable
DIC / HOBt NoneRT~ 1.5%Good
DIC / Oxyma NoneRT< 0.5% OPTIMAL
DIC / Oxyma None50°C1.0 - 3.0%Risky

Detailed Experimental Protocol

Objective: Couple Fmoc-His(Trt)-OH to H-Ala-Wang Resin (or similar).

Materials:
  • Resin: H-Ala-Wang Resin (0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-His(Trt)-OH (0.2 M in DMF).

  • Activator: DIC (0.5 M in DMF).

  • Additive: Oxyma Pure (0.5 M in DMF).

  • Solvent: DMF (Peptide Grade).

Workflow Diagram

Protocol_Workflow Step1 1. Resin Preparation Swell H-Ala-Resin in DMF (20 min) Step2 2. Reagent Prep (In-Situ) Dissolve Fmoc-His(Trt)-OH (3 eq) and Oxyma Pure (3 eq) in DMF Step1->Step2 Step3 3. Activation Add DIC (3 eq) to AA/Oxyma mix Wait 2 minutes maximum Step2->Step3 Step4 4. Coupling Reaction Add mixture to Resin Agitate at Room Temp (25°C) Step3->Step4 Step5 5. Monitoring (60 min) Kaiser Test / UPLC Step4->Step5 Decision Complete? Step5->Decision Step6 6. Wash DMF (3x), DCM (3x) Decision->Step6 Yes Recouple Recouple (Fresh Reagents) Decision->Recouple No

Caption: Step-by-step workflow for minimizing His racemization.

Step-by-Step Procedure:
  • Resin Preparation:

    • Swell H-Ala-Resin in DMF for 30 minutes.

    • Note: Ensure the Alanine Fmoc group is fully removed (20% Piperidine/DMF) and washed thoroughly before starting the His coupling.[3]

  • Reagent Dissolution (The "Master Mix"):

    • Calculate 3.0 equivalents (relative to resin loading) of Fmoc-His(Trt)-OH.[4]

    • Calculate 3.0 equivalents of Oxyma Pure.

    • Dissolve both in minimal DMF (aim for 0.2–0.3 M concentration).

    • Critical: Do not add the DIC yet. Dissolving His and Oxyma together ensures the environment is acidic before activation begins.

  • Activation (In-Situ):

    • Add 3.0 equivalents of DIC to the Amino Acid/Oxyma solution.

    • Shake/Vortex for exactly 1–2 minutes .

    • Why: Pre-activation for too long (>5 mins) increases the risk of oxazolone formation. We want the active ester to form and immediately encounter the resin.

  • Coupling:

    • Pour the activated solution onto the resin.[4]

    • Agitate at Room Temperature (20–25°C) for 60 minutes.

    • Warning: Do not use microwave heating for this step. Even 50°C can double or triple the racemization rate of Histidine.

  • Washing:

    • Drain the vessel.

    • Wash with DMF (3x) and DCM (3x).[1][3]

  • QC (Optional but Recommended):

    • Cleave a small aliquot of the resin (TFA/TIS/H2O).

    • Analyze via RP-HPLC.[5] The D-His-Ala diastereomer typically elutes slightly earlier than the L-His-Ala product.

Troubleshooting & QC

Symptom: Doublet peaks in HPLC.

  • Cause: Racemization (D-His formation).[1][6][7]

  • Solution: Switch from HBTU/DIPEA to DIC/Oxyma. If already using DIC/Oxyma, lower the temperature to 15–20°C and ensure no tertiary bases (like Piperidine traces) are present in the vessel.

Symptom: Incomplete Coupling (Kaiser test positive).

  • Cause: Steric bulk of Trityl group.

  • Solution: Perform a "double couple." Do not extend the time to 4 hours; instead, drain after 1 hour and add fresh reagents for another 1 hour. This maintains high kinetic driving force without prolonged exposure to basic conditions.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2] Chemistry – A European Journal.[2]

  • Bachem Technical Note. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Methods." Encyclopedia of Biophysics.

  • Steinauer, R., et al. (1989). "Racemization of Histidine in Solid Phase Peptide Synthesis." International Journal of Peptide and Protein Research. Note: Seminal work establishing the -nitrogen mechanism.

Sources

Application Note: High-Resolution Tandem Mass Spectrometry Fragmentation Profiling of the His-Ala Dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The structural characterization of short peptides via tandem mass spectrometry (MS/MS) requires a nuanced understanding of gas-phase ion chemistry. The dipeptide Histidine-Alanine (His-Ala) presents a unique analytical challenge and opportunity due to the highly basic imidazole ring on the histidine residue. This Application Note provides a self-validating, step-by-step methodology for the MS/MS analysis of His-Ala. By leveraging high-resolution accurate mass (HRAM) spectrometry and energy-stepped beam-type collision-induced dissociation (HCD), this protocol ensures comprehensive sequence coverage, enabling researchers to confidently map both robust backbone cleavages and fragile neutral losses.

Mechanistic Foundations: The Mobile Proton Model

To optimize an MS/MS workflow, one must first understand the causality of the fragmentation. When His-Ala is ionized via Electrospray Ionization (ESI) in positive mode, it predominantly forms a singly charged precursor ion, [M+H]⁺ at m/z 227.1144.

Because the imidazole ring of histidine is highly basic in the gas phase, it readily sequesters the ionizing proton. According to the 1[1], backbone cleavage requires this proton to migrate from the basic side-chain to the amide bond, weakening it for dissociation. Because the proton is tightly held by the histidine residue, higher collision energies are required to mobilize it compared to aliphatic dipeptides. Once mobilized, the nucleophilic nitrogen of the histidine side-chain attacks the electropositive peptide carbonyl carbon. This mechanism leads to2[2], producing a highly abundant b₁ ion and its complementary y₁ ion.

Quantitative Fragmentation Signatures

To establish a self-validating system, the observed fragment masses must mathematically reconcile with the precursor mass. The table below summarizes the theoretical exact masses for the His-Ala fragmentation pathways.

Fragment TypeElemental FormulaExact Mass (m/z)Mechanistic Origin
Precursor[M+H]⁺ C₉H₁₅N₄O₃⁺227.1144Protonation of N-terminus or Imidazole ring
b₁ Ion (His) C₆H₈N₃O⁺138.0667Cleavage of the His-Ala amide bond; charge on His
y₁ Ion (Ala) C₃H₈NO₂⁺90.0555Cleavage of the His-Ala amide bond; charge on Ala
a₁ / His Immonium C₅H₈N₃⁺110.0718Loss of CO (-28 Da) from the b₁ ion
Ala Immonium C₂H₆N⁺44.0500Internal fragmentation of the Ala residue
Neutral Loss (-H₂O) C₉H₁₃N₄O₂⁺209.1038Loss of hydroxyl from C-terminus or side-chain
Neutral Loss (-NH₃) C₉H₁₂N₄O₃⁺210.0878Loss of ammonia from the N-terminus

Self-Validating Experimental Protocol

This methodology utilizes an Orbitrap or Q-TOF mass spectrometer. The protocol is designed to validate itself: the successful detection of both high-mass neutral losses and low-mass immonium ions confirms that the activation energy was properly calibrated.

Phase 1: Sample Preparation & Ionization
  • Reconstitution: Dissolve the His-Ala standard in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µM. Causality: Formic acid ensures an abundant supply of protons, driving the equilibrium toward the [M+H]⁺ state.

  • ESI Tuning: Infuse the sample at 3-5 µL/min. Set the spray voltage to 3.5 kV and capillary temperature to 275°C.

Phase 2: Precursor Isolation
  • Quadrupole Selection: Isolate the precursor ion at m/z 227.11 using a narrow isolation window of 1.0 m/z. Causality: A narrow window prevents the co-isolation of background matrix ions, ensuring that all subsequent fragments strictly originate from the His-Ala dipeptide, thereby validating the precursor-product relationship.

Phase 3: Energy-Stepped Activation
  • Selection of Activation Type: Utilize 3[3] or Q-TOF rather than a 3D ion trap. Causality: Traditional ion traps suffer from a 4[4] (the "one-third rule"), which would blindly discard the critical Alanine immonium ion at m/z 44.05.

  • Energy Stepping: Apply a stepped Normalized Collision Energy (NCE) of 15, 25, and 35.

    • NCE 15: Preserves fragile neutral losses (m/z 209.10 and 210.08).

    • NCE 25: Optimizes the primary amide bond cleavage, yielding maximum intensity for the b₁ (m/z 138.07) and y₁ (m/z 90.06) ions, confirming 5[5].

    • NCE 35: Forces deep fragmentation to generate the structurally diagnostic immonium ions (m/z 110.07 and 44.05).

Phase 4: High-Resolution Detection & Validation
  • Mass Analysis: Acquire the MS/MS spectra at a resolution of ≥35,000 (at m/z 200).

  • Data Validation: Verify that the mass error for all assigned fragments is <5 ppm. The protocol is validated if the sum of the exact masses of the complementary b₁ and y₁ ions equals the precursor mass plus the mass of a proton (138.0667 + 90.0555 = 228.1222; Precursor 227.1144 + H⁺ 1.0078 = 228.1222).

Workflow Visualization

Workflow S1 1. Sample Preparation His-Ala in 0.1% Formic Acid S2 2. ESI Ionization (+) Precursor [M+H]+ m/z 227.11 S1->S2 S3 3. Quadrupole Isolation Window: 1.0 m/z S2->S3 S4 4. Beam-Type CID (HCD) Energy Stepping (NCE 15/25/35) S3->S4 N2/Ar Gas S5A Primary Cleavage b1 (m/z 138.07) & y1 (m/z 90.06) S4->S5A Amide Bond S5B Neutral Losses -H2O & -NH3 S4->S5B Termini S5C Deep Fragmentation Immonium Ions (m/z 110.07, 44.05) S4->S5C High NCE S6 5. High-Resolution MS2 Orbitrap/TOF Detection S5A->S6 S5B->S6 S5C->S6

Experimental workflow for HCD-MS/MS analysis of His-Ala, highlighting energy-dependent fragmentation.

References

  • Mobile and localized protons: a framework for understanding peptide dissociation. Scilit / Journal of Mass Spectrometry.1

  • A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. PMC / National Institutes of Health.2

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford.3

  • Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides. PMC / National Institutes of Health.5

  • Understanding differences in CID fragmentation in a mass spectrometer. MS Vision.4

Sources

Application Note & Protocol: Preparation of Histidinyl-Alanine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the preparation, sterilization, and storage of Histidinyl-Alanine (H-His-Ala-OH) stock solutions intended for use in cell culture applications. Adherence to these guidelines is critical for ensuring the integrity, stability, and sterility of the dipeptide, thereby promoting experimental reproducibility and preserving cellular health. The protocols outlined herein are designed for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Cellular Systems

This compound, a dipeptide composed of L-histidine and L-alanine, serves as a valuable supplement in various cell culture systems. The imidazole side chain of histidine provides a buffering capacity near physiological pH, which can help stabilize the culture medium.[1] Furthermore, as a source of essential amino acids, this dipeptide can be utilized by cells for protein synthesis and other metabolic processes.[2] The use of dipeptides in cell culture media can also enhance stability compared to free amino acids and modulate nutrient availability. Proper preparation of stock solutions is the foundational step to leveraging these benefits without introducing contaminants or compromising the molecular integrity of the dipeptide.

Foundational Principles: Ensuring Solution Integrity

The preparation of a reliable this compound stock solution hinges on three core principles: accurate reconstitution , effective sterilization , and stabilized storage . Each step in the protocol is designed to mitigate risks such as microbial contamination, chemical degradation, and concentration inaccuracies.

  • Causality of Solvent Choice : Water is the recommended solvent for this compound.[3] High-purity, sterile water (e.g., cell culture grade, LC-MS grade, or equivalent) is paramount to avoid the introduction of endotoxins, nucleases, and other contaminants that can adversely affect cell health.

  • Sterilization Rationale : Peptides, including dipeptides like this compound, can be sensitive to heat.[4] Autoclaving, which employs high-pressure steam, can lead to hydrolysis and degradation of the peptide bonds.[4][5] Therefore, sterile filtration is the mandatory method for sterilizing the stock solution. A 0.22 µm filter effectively removes bacteria without compromising the dipeptide's structure.[3]

  • Storage and Stability : To prevent degradation and maintain bioactivity, peptide solutions should be stored frozen. Aliquoting the stock solution into single-use volumes is a critical practice to avoid repeated freeze-thaw cycles, which can denature the peptide and compromise its efficacy.[6]

Material and Reagent Specifications

Material/Reagent Specification Rationale
This compound (H-His-Ala-OH) Powder, >98% purityHigh purity minimizes the presence of contaminants that could affect cellular processes.
Solvent Cell Culture Grade Water (e.g., WFI, DMEM, or PBS)Ensures sterility and absence of cytotoxic contaminants.
Syringe Filters Sterile, 0.22 µm pore size, low protein binding (e.g., PVDF or PES)Removes microbial contaminants without significant loss of the dipeptide.
Pipettes and Tips Sterile, calibratedEnsures accurate measurement for precise final concentration.
Storage Vials Sterile, polypropylene, cryo-safePrevents contamination and withstands low-temperature storage.
Ultrasonic Water Bath N/AAids in the dissolution of the peptide powder.[3]

Detailed Experimental Protocol

This protocol details the steps for preparing a 100 mM stock solution of this compound.

Pre-Preparation and Calculations
  • Equilibration : Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture, which can affect powder weight and stability.

  • Calculation : Determine the required mass of this compound and the volume of solvent.

    • Molecular Weight (MW) of this compound: 226.23 g/mol [7]

    • Formula : Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x MW ( g/mol )

    • Example for 10 mL of 100 mM (0.1 M) stock : Mass = 0.1 mol/L x 0.010 L x 226.23 g/mol = 0.2262 g (or 226.2 mg)

Reconstitution of this compound
  • Aseptic Technique : Perform all subsequent steps in a certified biological safety cabinet (BSC) using sterile techniques to prevent microbial contamination.[8][9]

  • Weighing : Aseptically weigh the calculated amount of this compound powder.

  • Dissolution :

    • Transfer the powder to a sterile container.

    • Add the calculated volume of sterile, cell culture grade water.

    • Agitate the solution gently to dissolve the powder. If dissolution is slow, use an ultrasonic water bath to facilitate the process.[3] Ensure the solution becomes clear and free of particulates.

Sterilization and Aliquoting
  • Filter Sterilization :

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile collection tube. This is a critical self-validating step to ensure sterility.[3]

  • Aliquoting :

    • Dispense the sterile stock solution into smaller, single-use sterile cryovials.

    • The volume of each aliquot should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.[6]

  • Labeling : Clearly label each vial with the name of the compound ("this compound"), the concentration (100 mM), the date of preparation, and your initials.

Workflow Visualization

G cluster_prep Preparation cluster_recon Reconstitution cluster_sterile Sterilization & Aliquoting cluster_storage Storage A Equilibrate Powder to Room Temp B Calculate Mass for 100 mM Solution A->B C Aseptically Weigh This compound B->C D Add Sterile Water to Powder C->D E Agitate / Use Ultrasonic Bath to Dissolve D->E F Filter through 0.22 µm Syringe Filter E->F G Dispense into Single-Use Aliquots F->G H Label Vials Clearly G->H I Store at -20°C (Short-Term) or -80°C (Long-Term) H->I

Caption: Workflow for preparing sterile this compound stock solutions.

Storage and Stability Guidelines

Proper storage is crucial for maintaining the efficacy of the this compound stock solution.

Storage Condition Duration Rationale
-20°C Up to 1 monthMinimizes degradation for short-term use.[3]
-80°C Up to 6 monthsOptimal for long-term storage to preserve peptide integrity.[3]
Lyophilized Powder Up to 2 years at -80°CThe most stable form for long-term archiving.[3]

Critical Note : Avoid repeated freeze-thaw cycles. Once an aliquot is thawed, it should be used promptly or stored at 2-8°C for a very limited time (no more than 24-48 hours) if immediate use is not possible.

Quality Control and Troubleshooting

Issue Potential Cause Recommended Action
Precipitate in thawed solution Poor solubility, concentration too high, or freeze-thaw damage.Gently warm the solution to 37°C and vortex. If precipitate remains, consider preparing a fresh, lower concentration stock.
Cloudy or discolored solution Microbial contamination.Discard the solution immediately. Review aseptic technique during preparation.
Loss of expected biological effect Peptide degradation due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from the lyophilized powder and ensure proper aliquoting and storage.

Logical Framework for Protocol Design

The protocol is designed as a self-validating system to ensure the final product is both sterile and at the correct concentration.

G A Start: Lyophilized H-His-Ala B Accurate Calculation & Weighing A->B C Reconstitution in Sterile Solvent B->C D Is Solution Clear? C->D E Ultrasonic Bath D->E No F Sterile Filtration (0.22 µm) D->F Yes E->C G Aseptic Aliquoting F->G H Proper Labeling G->H I Controlled Freezing & Storage H->I J End: Sterile, Stable Stock I->J

Caption: Decision-making logic for this compound stock preparation.

References

  • Rettel, M., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. AMB Express, 6(1), 69. [Link]

  • This compound. PubChem. [Link]

  • Martin, D. (2025, January 20). 6 Powerful Laboratory Sterilization Methods In Microbiology. Bitesize Bio. [Link]

  • L-Histidine. HiMedia Laboratories. [Link]

  • L-Histidine. HiMedia Laboratories. [Link]

  • Sterilization and filtration of peptide compositions.
  • Peptide Preparation Guide (+Protocols). kbDNA. [Link]

  • b-Alanyl-L-histidine. New Drug Approvals. [Link]

  • Introduction to Sterile Cell Culture. California State University, Long Beach. [Link]

  • Best Practices for Storing L-Histidine. Medikonda.com. [Link]

  • An Extensive Method for Maintenance of Sterility in Mammalian Cell Culture Laboratory Routine. MDPI. [Link]

  • Peptide Reconstitution and Solution Preparation Protocols. Biovera. [Link]

  • L-Histidine, cell culture reagent. MP Biomedicals. [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. [Link]

  • Histidine (CAS 71-00-1) - Chemical & Physical Properties. Cheméo. [Link]

  • Carnosine (beta-alanyl-L-histidine). SIELC Technologies. [Link]

  • Ionization Properties of Histidine Residues in the Lipid Bilayer Membrane Environment. Biochemistry, 48(48), 11475–11482. [Link]

  • Influence of Histidine on the Stability and Physical Properties of a Fully Human Antibody in Aqueous and Solid Forms. Pharmaceutical Research, 20(9), 1370-1380. [Link]

  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. Pharmazie, 27(5), 303-312. [Link]

Sources

Enzymatic synthesis of Histidinyl-Alanine using proteases

Author: BenchChem Technical Support Team. Date: March 2026

[label="H-Ala-NH

Kinetically controlled synthesis of His-Ala via an acyl-enzyme intermediate.

Experimental Protocol & Self-Validating Methodology

Self-Validating System Checkpoint: A parallel control reaction omitting the nucleophile (H-Ala-NH₂) MUST be run simultaneously. This establishes the baseline maximal hydrolysis rate. The synthesis is analytically validated only if the primary reaction's A/H ratio exceeds 3.0, proving that the nucleophile successfully outcompetes water for the acyl-enzyme intermediate.

Reagents
  • Acyl Donor: N-benzyloxycarbonyl-L-histidine methyl ester (Z-His-OMe)

  • Nucleophile: L-Alanine amide hydrochloride (H-Ala-NH₂·HCl)

  • Biocatalyst: Papain (EC 3.4.22.2), lyophilized powder

  • Buffer: 200 mM Sodium carbonate (Na₂CO₃) buffer

  • Co-solvent: N,N-Dimethylformamide (DMF)

Step-by-Step Workflow
  • Substrate Preparation: Dissolve Z-His-OMe to a final concentration of 50 mM in 10% (v/v) DMF.

    • Causality: The 10% DMF co-solvent is utilized not merely for substrate solubility, but to intentionally lower the thermodynamic water activity (

      
      ) in the microenvironment, thereby suppressing the competing hydrolysis pathway [2].
      
  • Nucleophile Activation: Dissolve H-Ala-NH₂·HCl to a final concentration of 250 mM in the Na₂CO₃ buffer. Adjust the pH strictly to 9.0 using 1 M NaOH.

    • Causality: The pKa of the α-amino group of L-alanine amide is approximately 9.8. Operating at pH 9.0 ensures a significant fraction of the nucleophile is in its unprotonated, reactive state, maximizing the bimolecular collision rate with the acyl-enzyme intermediate [3].

  • Enzyme Activation: Pre-activate papain (2 mg/mL) in buffer containing 5 mM L-cysteine and 2 mM EDTA for 15 minutes at 25°C.

    • Causality: Cysteine reduces the active-site sulfhydryl group (Cys25) required for catalytic activity, while EDTA chelates inhibitory heavy metals that could irreversibly oxidize the active site.

  • Reaction Initiation: Mix the substrate and nucleophile solutions in a temperature-controlled reactor. Initiate the reaction by adding the activated papain. The final reaction volume should be 10 mL.

  • Incubation & Monitoring: Incubate at 30°C under gentle agitation (150 rpm). Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench the reaction immediately by adding 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the enzyme.

  • Product Isolation: Terminate the bulk reaction after 2 hours by lowering the pH to 3.0. Extract the Z-His-Ala-NH₂ product using ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure.

  • Global Deprotection (Optional): To yield the free His-Ala dipeptide, remove the N-terminal Z-group via catalytic hydrogenolysis (H₂, Pd/C in methanol), and hydrolyze the C-terminal amide using a highly specific peptide amidase to prevent internal peptide bond cleavage.

Data Presentation: Optimization of Reaction Parameters

The efficiency of the kinetically controlled synthesis is evaluated by the overall conversion yield and the Aminolysis/Hydrolysis (A/H) ratio. Table 1 summarizes the optimization landscape.

Co-SolventpHTemp (°C)Nucleophile:Donor RatioYield (%)A/H Ratio
None8.0302:135.20.8
10% DMF8.0305:168.42.5
10% DMF 9.0 30 5:1 89.1 8.2
20% DMF9.0305:184.57.5
10% DMSO9.0405:176.34.1

Table 1: Optimization of Z-His-Ala-NH₂ synthesis catalyzed by papain. Data demonstrates that a 5:1 nucleophile excess and pH 9.0 in 10% DMF optimally suppresses hydrolysis while maximizing dipeptide yield.

Quality Control & Analytical Validation

To ensure the integrity of the synthesized product, the following self-validating analytical checks must be performed:

  • HPLC Analysis: Utilize a C18 reverse-phase column (4.6 × 250 mm, 5 µm). Mobile phase A: 0.1% TFA in water; Mobile phase B: 0.1% TFA in acetonitrile. Gradient: 10% to 60% B over 20 minutes. Detection at 254 nm (targeting the Z-protecting group).

  • Chromatographic Logic Check: The retention times must strictly follow the polarity gradient: H-Ala-NH₂ (earliest, highly polar, invisible at 254 nm) < Z-His-OH (hydrolysis waste product) < Z-His-Ala-NH₂ (target product) < Z-His-OMe (acyl donor, most hydrophobic). Any deviation from this elution order indicates a failure in protecting group integrity.

  • Mass Spectrometry: Confirm the identity of the Z-His-Ala-NH₂ peak via ESI-MS. The expected

    
     for 
    
    
    
    is approximately 416.4 m/z.

References

  • Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI.[Link]

  • Subtiligase-Catalyzed Peptide Ligation. Squarespace.[Link]

  • Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling. NIH.[Link]

Application Note: Advanced Fluorescent Labeling and Tracking Techniques for Histidinyl-Alanine (His-Ala)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Delivery Professionals Document Type: Technical Guide & Validated Protocols

Biological Context: The Dual Modalities of Histidinyl-Alanine

This compound (His-Ala) is a dipeptide with profound significance in two distinct biological arenas. As a free dipeptide (the reverse structure of carnosine), it acts as a bioactive neuromodulator known to induce sedation and hypoactivity[1]. More prominently in modern drug development, the His-Ala sequence serves as the critical N-terminal recognition motif of the T7 peptide (HAIYPRH: His-Ala-Ile-Tyr-Pro-Arg-His) .

The T7 peptide is a highly specific ligand for the Transferrin Receptor (TfR), which is overexpressed on the blood-brain barrier (BBB) and glioma cells[2]. Unlike endogenous transferrin, the His-Ala motif of T7 binds to a non-competitive allosteric site on the TfR, circumventing endogenous ligand competition and enabling highly efficient receptor-mediated transcytosis[3].

Tracking His-Ala requires distinct strategies depending on its state. This guide provides field-proven methodologies for tracking both His-Ala-conjugated targeting peptides (using chemical fluorophores) and free His-Ala dipeptides (using genetically encoded biosensors).

Chemical Conjugation: Tracking His-Ala-Rich Targeting Peptides (T7)

To track the pharmacokinetics and BBB-penetration of T7-functionalized nanocarriers, researchers rely on Near-Infrared (NIR) dyes (e.g., Cy5.5) or Aggregation-Induced Emission luminogens (AIEgens) like Tetraphenylethylene (TPE)[4].

Causality & Mechanistic Insight

Choosing the right conjugation chemistry is critical to preserving the binding affinity of the His-Ala motif. The T7 peptide contains an N-terminal Histidine and an internal Arginine. The guanidino group of Arginine has a pKa of ~12.5 and remains protonated (unreactive) under standard physiological conditions. By utilizing N-Hydroxysuccinimide (NHS) ester chemistry at a strictly controlled pH of 8.0–8.3 , we selectively target the N-terminal


-amine of the Histidine residue (pKa ~9.1). This ensures a 1:1 stoichiometric labeling ratio without cross-linking the peptide or destroying the receptor-binding conformation.

G T7 Cy5.5-T7 Probe (His-Ala Motif) TfR Transferrin Receptor (BBB / Glioma) T7->TfR Specific Binding (Non-competitive) Endo Receptor-Mediated Endocytosis TfR->Endo Internalization Trans BBB Transcytosis & Glioma Targeting Endo->Trans Vesicle Transport Imaging NIR Fluorescence Imaging Trans->Imaging Signal Readout

Fig 1: T7 (His-Ala) peptide-mediated TfR endocytosis and near-infrared fluorescence tracking.

Protocol 1: Synthesis and Self-Validating Tracking of Cy5.5-T7 Nanoparticles

This protocol details the conjugation of Cy5.5-NHS ester to T7-functionalized Low-Density Lipoprotein (LDL) nanoparticles for in vivo glioma tracking[3].

Step 1: Conjugation Reaction

  • Dissolve 5 mg of T7-LDL nanoparticles in 1 mL of 0.1 M Sodium Bicarbonate buffer. Crucial Step: Adjust pH precisely to 8.2 using 0.1 M NaOH. Why? A pH below 7.5 will protonate the N-terminal His-amine, halting the reaction; a pH above 8.5 rapidly hydrolyzes the NHS ester.

  • Dissolve 1 mg of Cy5.5-NHS ester in 100 µL of anhydrous DMSO.

  • Add the Cy5.5 solution dropwise to the nanoparticle suspension under continuous vortexing.

  • Incubate in the dark at room temperature for 4 hours with gentle end-over-end rotation.

Step 2: Purification

  • Remove unreacted Cy5.5 dye using a 10 kDa MWCO spin filter. Centrifuge at 4,000 × g for 15 minutes.

  • Wash the retentate with 1X PBS (pH 7.4) until the flow-through is visually clear of blue/NIR dye.

Step 3: Self-Validating Cellular Uptake Assay A robust protocol must prove that fluorescence is due to targeted uptake, not non-specific membrane fusion.

  • Seed brain endothelial cells (bEnd.3) in a 6-well plate at

    
     cells/well.
    
  • Validation Control: Pre-incubate half the wells with a 100-fold molar excess of free, unlabeled T7 peptide for 1 hour. This saturates the TfR receptors.

  • Add 50 µg/mL of Cy5.5-T7-LDL to all wells and incubate for 2 hours at 37°C.

  • Wash thrice with cold PBS, fix with 4% paraformaldehyde, and image via Confocal Laser Scanning Microscopy (Ex: 675 nm, Em: 694 nm).

  • Expected Result: The control wells must show a >90% reduction in fluorescence. If high fluorescence persists in the blocked wells, the nanoparticles are aggregating or fusing non-specifically, invalidating the targeted delivery mechanism.

Synthetic Biology: Tracking Free His-Ala via Genetically Encoded Biosensors

For metabolic engineers and researchers studying the physiological impact of His-Ala, chemical labeling is destructive and alters the dipeptide's native transport. Instead, we utilize genetically encoded fluorescent biosensors, specifically the LysG transcriptional regulator coupled to an enhanced Yellow Fluorescent Protein (eYFP)[5].

Causality & Mechanistic Insight

In Corynebacterium glutamicum, the LysG protein acts as a specific sensor for basic amino acids and dipeptides. When free His-Ala enters the cytoplasm, it binds to the LysG ligand-binding domain. This binding induces a steric "wedge" effect, forcing the regulator from a closed to an open conformation. This exposes the promoter region, allowing RNA polymerase to bind and initiate the transcription of the downstream eYFP reporter gene. The resulting fluorescence is directly proportional to the intracellular concentration of His-Ala, enabling real-time, non-destructive tracking at the single-cell level[5].

Biosensor HisAla Extracellular His-Ala Dipeptide Uptake Cellular Uptake (C. glutamicum) HisAla->Uptake LysG LysG Transcriptional Regulator Uptake->LysG Ligand Binding eYFP eYFP Reporter Expression LysG->eYFP Promoter Activation FACS FACS Single-Cell Analysis eYFP->FACS Fluorescence Readout

Fig 2: LysG-eYFP biosensor workflow for metabolic tracking of free His-Ala dipeptides.

Protocol 2: In Vivo Metabolic Tracking using FACS

Step 1: Biosensor Activation

  • Cultivate C. glutamicum

    
    lysEG strains carrying the pSenLysG-eYFP plasmid in CGXII minimal medium supplemented with 4% glucose.
    
  • Induce the cultures with varying concentrations of His-Ala dipeptide (0 to 10,000 µM) during the exponential growth phase (OD600 ~ 0.6).

  • Incubate for 1.5 hours at 30°C with 990 rpm shaking to allow for dipeptide uptake and eYFP maturation.

Step 2: Flow Cytometry (FACS) Analysis

  • Dilute the cell suspension 1:100 in sterile PBS to halt metabolism and achieve an event rate of 15,000–25,000 events/second.

  • Analyze using a Flow Cytometer equipped with a 488 nm blue laser.

  • Self-Validating Gating: Gate the population using Forward Scatter (FSC) and Side Scatter (SSC) to exclude debris. Measure specific eYFP fluorescence (Ex: 510 nm / Em: 532 nm).

  • Expected Result: You should observe a distinct population shift from low to high fluorescence intensity correlating linearly with the supplemented His-Ala concentration. A baseline control (0 µM His-Ala) must be run to subtract cellular autofluorescence.

Quantitative Data & Fluorophore Selection

To optimize your experimental design, reference the table below for the photophysical properties and ideal use-cases of the fluorophores utilized in His-Ala tracking.

Fluorophore / ProbeTypeEx / Em (nm)Primary ApplicationKey Advantage for His-Ala Tracking
Cy5.5-NHS Organic Cyanine Dye675 / 694In vivo T7-Nanoparticle trackingDeep tissue penetration; minimal background autofluorescence in brain tissue.
TPE-2T7 AIEgen (Tetraphenylethylene)330 / 470In vitro TfR receptor mappingWash-free imaging; fluorescence turns on only upon receptor aggregation[4].
eYFP (pSenLysG) Genetically Encoded Protein510 / 532Intracellular metabolic trackingNon-destructive; allows real-time single-cell quantification via FACS[5].

References

  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • National Center for Biotechnology Information (PMC)
  • Peptide-Based AIEgens: From Molecular Design, Stimuli Responsiveness to Biomedical Application Chinese Chemical Society URL
  • Carnosine/histidine-containing dipeptide supplementation improves depression and quality of life: systematic review and meta-analysis of randomized controlled trials ResearchGate URL

Sources

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) of His-Ala

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Sensitivity LC-MS/MS Quantification of the Dipeptide Histidyl-Alanine (His-Ala) in Biological Matrices

Introduction & Biological Context

Dipeptides are increasingly recognized not merely as intermediate products of protein degradation, but as active biological molecules with significant diagnostic and therapeutic potential. Recent metabolomic profiling has highlighted the biological significance of dipeptides, including histidyl-alanine (His-Ala), which has been implicated in inhibiting the growth of specific cancer cell lines[1] and exhibits high inter-individual variance in biofluids such as cerebrospinal fluid (CSF) and plasma[2].

Analyzing highly polar, low-molecular-weight dipeptides like His-Ala (Monoisotopic mass: 226.11 Da) in complex matrices presents a distinct analytical challenge. While some methodologies rely on chemical derivatization (e.g., AccQ-Tag) to increase hydrophobicity and enhance retention[3], this guide details a label-free, high-throughput approach using Hydrophilic Interaction Liquid Chromatography coupled to tandem mass spectrometry (HILIC-MS/MS)[4].

Mechanistic Principles & Analytical Strategy

As a Senior Application Scientist, designing a robust assay requires understanding the physicochemical properties of the analyte to dictate the experimental parameters.

  • Chromatographic Rationale (The "Why" of HILIC): His-Ala is highly polar due to its N-terminal amine, C-terminal carboxyl group, and the basic imidazole ring of the histidine residue. On a standard Reversed-Phase (C18) column, His-Ala elutes in the void volume, leading to severe ion suppression from unretained matrix components. HILIC circumvents this by using a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase, forcing the polar dipeptide to partition into a water-enriched layer on the column surface.

  • Mass Spectrometry Rationale (The "Why" of ESI+): The imidazole ring of histidine has a pKa of ~6.0. In an acidic mobile phase (0.1% Formic Acid, pH ~2.7), the imidazole ring and the N-terminal amine are fully protonated, guaranteeing exceptional ionization efficiency in positive Electrospray Ionization (ESI+).

  • Self-Validating System: To ensure trustworthiness, the MS/MS method relies on a Quantifier/Qualifier ion ratio. The dominant immonium ion (m/z 110.1) is used for quantitation, while the

    
     ion (m/z 90.1) serves as a qualifier. A variance of >20% in this ratio across samples acts as an automated flag for isobaric matrix interference.
    

Pathway Precursor His-Ala [M+H]+ m/z 227.1 b1 b1 Ion (His) m/z 138.1 Precursor->b1 Peptide Bond Cleavage y1 y1 Ion (Ala) m/z 90.1 Precursor->y1 Peptide Bond Cleavage immonium His Immonium Ion m/z 110.1 (Quantifier) Precursor->immonium Direct Formation b1->immonium -CO (28 Da)

Caption: Fragmentation pathway of His-Ala under CID, highlighting the dominant immonium quantifier ion.

Experimental Protocols

Sample Preparation (Protein Precipitation)

To maximize the recovery of His-Ala and ensure compatibility with HILIC chromatography, a solvent-matched protein precipitation technique is utilized.

  • Aliquot: Transfer 50 µL of biological fluid (e.g., plasma or serum) into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid (1:3 ratio).

    • Causality: This 75% ACN final concentration precisely matches the initial conditions of the HILIC gradient. If the sample were highly aqueous, it would cause severe peak broadening and breakthrough on the HILIC column.

  • Agitation: Vortex vigorously for 30 seconds to ensure complete denaturation of carrier proteins.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 100 µL of the supernatant into an LC autosampler vial equipped with a glass insert.

Liquid Chromatography (HILIC) Parameters
  • Column: ZIC-HILIC or Amide column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

    • Causality: The 10 mM Ammonium Formate provides essential ionic strength. Without it, the positively charged histidine residue would undergo secondary electrostatic interactions with the stationary phase, resulting in severe peak tailing.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Table 1: HILIC Gradient Conditions

Time (min)Flow Rate (mL/min)%A (Aqueous Buffer)%B (Organic Phase)
0.00.41090
1.00.41090
5.00.45050
6.00.45050
6.10.41090
8.00.41090
Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies for His-Ala

Precursor Ion (m/z)Product Ion (m/z)Ion TypeCollision Energy (eV)Purpose
227.1110.1Immonium20Quantifier
227.190.1

15Qualifier
227.1138.1

15Qualifier
  • Mechanistic Insight: Upon Collision-Induced Dissociation (CID), the [M+H]+ precursor (m/z 227.1) undergoes peptide bond cleavage. The most abundant fragment is the histidine immonium ion (m/z 110.1). Because this ion is highly stabilized by the conjugated imidazole system, it overwhelmingly dominates the MS/MS spectrum, making it the most sensitive and reliable ion for quantitation.

Workflow N1 1. Sample Preparation Protein Precipitation (1:3 ACN) Maintains HILIC Compatibility N2 2. HILIC Separation Amide/Zwitterionic Column Retains Highly Polar Dipeptide N1->N2 N3 3. ESI+ Ionization Acidic Mobile Phase (0.1% FA) Protonates Imidazole Ring N2->N3 N4 4. Triple Quadrupole MS/MS MRM Mode (227.1 → 110.1) Maximizes Signal-to-Noise N3->N4 N5 5. Data Processing Peak Integration & Ratio Validation Ensures Analytical Integrity N4->N5

Caption: End-to-end LC-MS/MS analytical workflow for the label-free quantification of His-Ala.

References

1.[1] Fecal metabolomics: assay performance and association with colorectal cancer. Carcinogenesis (Oxford Academic). URL:[Link] 2.[2] Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases. National Institutes of Health (NIH). URL:[Link] 3.[3] A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. National Institutes of Health (NIH). URL:[Link] 4.[4] New Method Developed for Comprehensive Analysis of Dipeptides. LCGC International. URL:[Link]

Sources

Purification of Histidinyl-Alanine using ion-exchange chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Purification of the Neuromodulatory Dipeptide Histidinyl-Alanine via Strong Cation Exchange Chromatography

Introduction & Biological Significance

This compound (His-Ala) is a highly polar, biologically active dipeptide composed of L-histidine and L-alanine. As the reverse sequence of the well-known endogenous antioxidant carnosine (β-alanyl-L-histidine), His-Ala exhibits unique pharmacological properties, including the documented induction of sedation and hypoactivity in neurological models[1].

The downstream processing of short, highly hydrophilic dipeptides from synthetic crude mixtures or biological hydrolysates presents a distinct challenge. Traditional Reversed-Phase Chromatography (RPC) often fails to provide sufficient retention and selectivity for such polar molecules without the use of ion-pairing agents (e.g., TFA), which can complicate downstream lyophilization and mass spectrometry[2]. To circumvent the limitations of silica-based RPC and prevent column fouling, orthogonal techniques such as Strong Cation Exchange (SCX) chromatography are highly recommended as a primary capture and intermediate purification step[3].

Physicochemical Rationale & Chromatographic Strategy

To design a robust, self-validating purification protocol, the chromatographic strategy must be grounded in the physicochemical properties of the target molecule.

Mechanistic Causality of SCX Selection: The separation mechanism of ion-exchange chromatography is fundamentally based on charge differences between peptides, which are manipulated by the pH of the mobile phase[4]. His-Ala possesses three ionizable groups:

  • C-terminal Carboxyl Group (Alanine): pKa ~ 3.1

  • Imidazole Side Chain (Histidine): pKa ~ 6.0

  • N-terminal α-Amino Group (Histidine): pKa ~ 8.0

The calculated isoelectric point (pI) of His-Ala is approximately 7.0. At physiological pH, the dipeptide exists primarily as a zwitterion with a net charge near zero, resulting in poor retention on ion-exchange resins. However, by acidifying the mobile phase to pH 3.0 , the carboxyl group becomes partially protonated (neutral), while both the imidazole ring and the N-terminal amine become fully protonated. This shifts the net charge of His-Ala to approximately +1.5 to +2.0. This strong positive charge ensures high-affinity electrostatic binding to the negatively charged sulfopropyl (SP) groups of an SCX resin, allowing neutral and acidic impurities to flow through unretained[3].

Experimental Workflow

Workflow A Crude Peptide Synthesis (this compound) B Sample Preparation (Acidification to pH 3.0) A->B C Column Equilibration (Strong Cation Exchange - SCX) B->C D Sample Loading (Binding of +2 / +1 charged HA) C->D E Washing Step (Removal of neutral/anionic impurities) D->E F Gradient Elution (Increasing NaCl gradient) E->F G Fraction Collection & Analysis (UV 214 nm / LC-MS) F->G H Polishing & Desalting (Reversed-Phase / Lyophilization) G->H

Figure 1: Step-by-step downstream processing workflow for the purification of this compound using SCX chromatography.

Materials and Reagents

  • Stationary Phase: Strong Cation Exchange (SCX) column (e.g., Luna SCX, 100Å, or WorkBeads 40S)[3][4].

  • Mobile Phase A (Binding/Wash Buffer): 20 mM Sodium Phosphate buffer, pH 3.0.

  • Mobile Phase B (Elution Buffer): 20 mM Sodium Phosphate buffer + 1.0 M NaCl, pH 3.0.

  • Sample: Crude this compound (e.g., from Solid Phase Peptide Synthesis), dissolved in Mobile Phase A.

Detailed Step-by-Step Protocol

Step 1: Sample Preparation

  • Dissolve the crude His-Ala peptide in Mobile Phase A to a concentration of 5 mg/mL.

  • Causality Insight: Diluting the sample directly in the binding buffer ensures the ionic strength of the load is sufficiently low (< 5 mS/cm). High salt concentrations in the crude load will shield electrostatic interactions, leading to premature peptide elution.

  • Filter the sample through a 0.22 µm hydrophilic PTFE membrane to remove insoluble aggregates.

Step 2: Column Equilibration

  • Flush the SCX column with 5 Column Volumes (CV) of Mobile Phase B to strip any strongly bound contaminants from previous runs.

  • Equilibrate the column with 10 CV of Mobile Phase A at a flow rate of 1.0 mL/min (analytical scale).

  • Self-Validation Check: Monitor the pH and conductivity of the column effluent. Equilibration is only complete when the effluent matches Mobile Phase A exactly (pH 3.0 ± 0.1, conductivity < 3 mS/cm). Proceeding before equilibrium is reached will result in irreproducible retention times.

Step 3: Sample Loading and Washing

  • Inject the filtered sample onto the column.

  • Wash the column with 5 to 10 CV of Mobile Phase A.

  • Causality Insight: This step washes out neutral and negatively charged impurities (e.g., truncated sequences lacking histidine, or acidic cleavage byproducts) which have no affinity for the SCX resin at pH 3.0.

  • Self-Validation Check: Monitor the UV baseline at 214 nm (peptide bond absorbance). The wash step is complete only when the UV signal returns to a stable baseline. If the baseline drifts upward during the wash, the peptide is weakly bound, indicating the loading pH is too close to the pI or the ionic strength is too high.

Step 4: Gradient Elution

  • Apply a linear gradient from 0% to 50% Mobile Phase B (0 to 0.5 M NaCl) over 20 CV.

  • Causality Insight: A shallow salt gradient displaces the peptides based on their precise charge density. Impurities with a +1 charge (e.g., missing the histidine residue) will elute earlier, while the +2 charged His-Ala will elute later as the sodium ions outcompete the peptide for the sulfopropyl binding sites[4].

  • Collect fractions continuously across the eluting peaks.

Step 5: Polishing and Desalting

  • Pool the fractions containing high-purity His-Ala (>95% by analytical HPLC).

  • Because the SCX eluate contains high concentrations of non-volatile salts (NaCl), subject the pooled fractions to a brief Reversed-Phase (C18) desalting step or Size Exclusion Chromatography before final lyophilization to yield the pure peptide API[2].

Quantitative Data Presentation & Expected Outcomes

The implementation of an upstream SCX capture step drastically reduces the impurity burden on subsequent polishing steps. Below is a summary of expected quantitative metrics when applying this protocol to a standard crude synthetic batch:

Purification StepTotal Peptide Mass (mg)His-Ala Purity (%)Step Recovery (%)Dominant Impurity Profile
Crude Load 100.072.5100.0Deamidated variants, truncated peptides
SCX Flow-Through 15.2< 5.0N/AAcidic/Neutral synthesis byproducts
SCX Elution Pool 74.596.892.5Trace closely-related basic peptides
RPC Polishing (Desalting) 71.0> 99.095.3None detected

Discussion of Results: The use of SCX at pH 3.0 effectively isolates His-Ala from complex crude mixtures. The high purity achieved in the SCX step (>96%) significantly reduces the burden on the final reversed-phase polishing step. This orthogonal approach not only enhances the final purity of the target peptide but also extends the lifetime of expensive silica-based RPC resins by preventing column fouling from crude impurities[3].

Conclusion

The orthogonal integration of Strong Cation Exchange chromatography leverages the unique pI (~7.0) and the highly basic histidine residue of this compound. By strictly controlling the mobile phase pH to maximize the peptide's net positive charge, and utilizing a shallow ionic strength gradient for elution, researchers can achieve highly reproducible, scalable, and self-validating purification of this neuromodulatory dipeptide.

References

  • Carnosine/histidine-containing dipeptide supplementation improves depression and quality of life: systematic review and meta-analysis of randomized controlled trials Source: PubMed Central (PMC) / NIH URL:[Link]

  • Downstream Processing of Therapeutic Peptides by Means of Preparative Liquid Chromatography Source: Molecules 2021, 26, 4688 / MDPI URL:[Link]

  • Peptide Separations by Cation Exchange Chromatography using Luna SCX Source: Phenomenex Inc. Application Note TN-1024 URL:[Link]

  • Purification of peptides by cation exchange chromatography Source: Bio-Works Application Note URL:[Link]

Sources

Application Note: Microwave-Assisted Solid-Phase Synthesis of Histidinyl-Alanine (His-Ala) Dipeptide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Focus: Mitigating Diketopiperazine (DKP) formation and Histidine racemization in microwave-assisted solid-phase peptide synthesis (MW-SPPS).

Introduction and Synthetic Challenges

The Histidinyl-Alanine (His-Ala) dipeptide is a critical structural motif found in various biologically active compounds, including carnosine analogs and metal-chelating agents. However, synthesizing this seemingly simple dipeptide via Solid-Phase Peptide Synthesis (SPPS) presents two notorious chemical challenges:

  • Diketopiperazine (DKP) Formation: Dipeptides are highly susceptible to intramolecular cyclization during the Fmoc-deprotection of the second amino acid. The liberated N-terminal amine attacks the C-terminal ester bond linking the peptide to the resin, resulting in the cleavage and loss of the dipeptide as a cyclic DKP byproduct[1][2].

  • Histidine Racemization: The lone pair of electrons on the imidazole ring of Histidine facilitates proton abstraction during carboxylic acid activation, leading to severe epimerization (formation of the D-isomer). This is exacerbated by the elevated temperatures utilized in microwave-assisted synthesis[3].

This application note details a self-validating, highly optimized MW-SPPS protocol that systematically eliminates these side reactions through strategic resin selection, specialized protecting groups, and optimized coupling reagents.

Mechanistic Insights & Causality

Steric Blockade of DKP Formation via 2-CTC Resin

Using standard Wang resin for dipeptide synthesis often results in complete loss of yield due to "traceless" DKP formation[2]. The classic mechanism involves the nucleophilic attack of the free His amine on the Ala-Wang ester linkage.

The Solution: The gold standard for preventing DKP formation is the use of 2-Chlorotrityl Chloride (2-CTC) resin [1]. The bulky trityl group creates massive steric hindrance around the ester linkage, physically obstructing the nucleophilic attack of the N-terminal amine on the carbonyl carbon[1][2]. Furthermore, 2-CTC allows for the safe synthesis of dipeptides without requiring complex backbone protection[1].

DKP_Mechanism Start Fmoc-His-Ala-Resin Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect FreeAmine H2N-His-Ala-Resin (Nucleophilic Amine) Deprotect->FreeAmine Wang Wang Resin (Low Steric Hindrance) FreeAmine->Wang If Wang used CTC 2-CTC Resin (High Steric Hindrance) FreeAmine->CTC If 2-CTC used DKP Intramolecular Attack -> DKP Formation (Loss of Dipeptide) Wang->DKP Aminolysis Success Stable Dipeptide Ready for Cleavage CTC->Success Sterically Blocked

Mechanism of DKP formation vs. 2-CTC steric blockade in dipeptide synthesis.

Suppressing Histidine Racemization under Microwave Conditions

Microwave energy accelerates amide bond formation but increases the kinetic energy available for side reactions[3]. To suppress Histidine epimerization, two critical parameters must be controlled:

  • Protecting Group Chemistry: While Fmoc-His(Trt)-OH is standard, it is prone to racemization at high temperatures. Fmoc-His(Boc)-OH is the superior alternative for MW-SPPS. The electron-withdrawing nature of the urethane (Boc) group reduces the basicity of the

    
    -electrons in the imidazole ring, granting excellent stability at elevated temperatures[3].
    
  • Coupling Reagents: The use of DIC / Oxyma Pure is mandatory. Oxyma Pure has a highly acidic character (pKa 4.6), which neutralizes the basicity of carbodiimides (DIC), thereby preventing base-catalyzed racemization during activation[4].

Quantitative Data & Reagent Selection

The following table summarizes the expected outcomes based on the combination of resin and coupling strategies, demonstrating why the optimized protocol was chosen.

ParameterStandard Protocol (Not Recommended)Optimized MW-SPPS Protocol (Recommended)
Resin Wang Resin2-Chlorotrityl Chloride (2-CTC) Resin
His Derivative Fmoc-His(Trt)-OHFmoc-His(Boc)-OH
Coupling Reagents HBTU / DIEADIC / Oxyma Pure
MW Coupling Temp 75°C - 90°C50°C (Conservative) or 90°C (Rapid)
DKP Formation High (>60% loss of yield)Negligible (<1%)
D-His Epimerization Moderate to High (5-15%)Minimal (<1%)

Experimental Protocol: Step-by-Step Methodology

This self-validating workflow ensures high crude purity by eliminating the root causes of truncation and epimerization.

Reagents and Materials
  • Resin: 2-CTC resin (Loading: ~1.0 mmol/g)[5].

  • Amino Acids: Fmoc-Ala-OH, Fmoc-His(Boc)-OH[3].

  • Activators/Additives: N,N'-Diisopropylcarbodiimide (DIC), Oxyma Pure[4].

  • Deprotection Cocktail: 20% Piperidine in DMF (or 2% DBU / 5% piperazine in NMP if extreme DKP suppression is desired)[6].

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA) / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O[4].

MW_Workflow Load 1. Load Ala onto 2-CTC Resin Deprotect 2. MW Deprotection (90°C, 1 min) Load->Deprotect Couple 3. MW Coupling His(Boc) + DIC/Oxyma (50°C, 10 min) Deprotect->Couple Cleave 4. Global Cleavage (TFA/TIS/H2O) Couple->Cleave

Optimized microwave-assisted SPPS workflow for His-Ala dipeptide.

Step 1: Resin Loading (Fmoc-Ala-OH)

Note: 2-CTC resin is highly moisture sensitive. Activation with SOCl₂ can be performed if the resin has degraded[5], but standard loading is usually sufficient for fresh resin.

  • Swell 2-CTC resin in anhydrous Dichloromethane (DCM) for 20 minutes.

  • Dissolve Fmoc-Ala-OH (1.2 eq relative to resin loading) and N,N-Diisopropylethylamine (DIEA) (2.5 eq) in minimal anhydrous DCM.

  • Add the solution to the resin and agitate at room temperature for 1 hour.

  • Cap unreacted active sites by adding a mixture of DCM/MeOH/DIEA (80:15:5) for 15 minutes.

  • Wash the resin thoroughly with DCM (3x) and DMF (3x).

Step 2: Microwave-Assisted Fmoc Deprotection
  • Add 20% piperidine and 0.1 M Oxyma Pure in DMF to the resin[3].

  • Apply microwave energy to heat the reaction to 90°C for 1 minute[3].

  • Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of base, which could otherwise trigger DKP formation or racemization in the next step.

Step 3: Microwave-Assisted Coupling of Fmoc-His(Boc)-OH
  • Prepare a solution of Fmoc-His(Boc)-OH (5.0 eq), 1.0 M DIC, and 1.0 M Oxyma Pure in DMF[3].

  • Add the activation mixture to the resin.

  • Microwave Heating: Apply microwave energy. For sequences highly susceptible to racemization, a conservative temperature of 50°C for 10 minutes is highly recommended to further minimize D-isomer formation[3]. (Alternatively, 90°C for 2 minutes can be used if throughput is prioritized over absolute stereopurity[3]).

  • Drain the coupling solution and wash with DMF (3x) and DCM (3x).

Step 4: Final Cleavage and Global Deprotection
  • Remove the final N-terminal Fmoc group using the procedure in Step 2.2.

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O (10 mL per gram of resin)[4].

  • Agitate at room temperature for 2 hours.

  • Filter the resin and collect the cleavage solution.

  • Precipitate the crude His-Ala dipeptide by adding the solution dropwise into cold anhydrous diethyl ether[4].

  • Centrifuge, decant the ether, wash the pellet with fresh cold ether, and lyophilize the resulting white powder[4].

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention - peptidechemistry.org - 1

  • Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS) - benchchem.com - 2

  • Application Notes and Protocols for Incorporating Fmoc-His(Boc)-OH in Microwave-Assisted Peptide Synthesis - benchchem.com - 3

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - acs.org - 6

  • Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - nih.gov - 5

  • Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis - mdpi.com - 4

Sources

Troubleshooting & Optimization

Technical Support Center: A Deep Dive into Preventing Histidine Racemization in His-Ala Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating histidine into peptide sequences, specifically focusing on the His-Ala motif. Here, we will dissect the challenges of histidine racemization, providing not just protocols, but the underlying chemical principles and data-driven strategies to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: Why is histidine so prone to racemization during peptide synthesis?

Histidine's susceptibility to racemization stems from its imidazole side chain. The unprotected lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring is positioned to act as an intramolecular base. During the activation of the carboxyl group for peptide bond formation, this Nπ can abstract the α-proton. This leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side, resulting in a mixture of L- and D-histidine enantiomers in the final peptide.[1][2][3][4]

Q2: What is the most effective general strategy to prevent histidine racemization?

The most robust and widely accepted strategy is the protection of the imidazole side chain, with a particular focus on the π-nitrogen (Nπ).[1][3] By attaching a protecting group to this nitrogen, its ability to function as an internal base is significantly diminished, thereby preserving the stereochemistry of the histidine residue.[1][3]

Q3: I'm using Fmoc-His(Trt)-OH. Is that sufficient to prevent racemization?

While widely used, the Trityl (Trt) group protects the τ-nitrogen (Nτ) of the imidazole ring. This provides only minimal suppression of racemization because the catalytically active π-nitrogen remains unprotected.[1] For sequences that are particularly sensitive to racemization, or when high stereochemical purity is required, alternative protecting groups are strongly recommended.

Q4: Which side-chain protecting groups are superior for minimizing racemization?

Protecting groups that directly block the π-nitrogen are highly effective. These include:

  • tert-Butoxycarbonyl (Boc): Protecting the imidazole with a Boc group has proven to be highly effective at reducing racemization, even at the elevated temperatures often used in microwave-assisted synthesis.[1]

  • Benzyloxymethyl (Bom): The Bom group is very effective in suppressing racemization.[3]

  • Methoxybenzyl (Momb): By protecting the π-imidazole nitrogen, the Momb group greatly reduces racemization.[1][5]

Understanding the Mechanism of Racemization

The primary pathway for histidine racemization during peptide coupling is intramolecular base catalysis. The process can be visualized as follows:

Histidine Racemization Mechanism cluster_0 Step 1: Activation cluster_1 Step 2: Intramolecular Proton Abstraction cluster_2 Step 3: Reprotonation Activated L-His Activated L-His Derivative N_pi Unprotected Nπ of Imidazole Ring Activated L-His->N_pi α-proton abstraction Enolate Planar, Achiral Enolate Intermediate L_His_Peptide L-His Peptide Enolate->L_His_Peptide Protonation D_His_Peptide D-His Peptide (Racemized) Enolate->D_His_Peptide Protonation N_pi->Enolate Racemization Prevention Workflow cluster_start Preparation cluster_coupling Coupling Strategy cluster_execution Execution cluster_analysis Analysis Select_His Select Nπ-Protected Histidine Derivative (e.g., Fmoc-His(Boc)-OH) Select_Reagent Choose Low-Racemization Coupling Reagent (e.g., DIC/Oxyma, DEPBT) Select_His->Select_Reagent Select_Base Select Weak, Sterically Hindered Base (if needed) (e.g., NMM, 2,4,6-collidine) Select_Reagent->Select_Base Control_Temp Maintain Room Temperature or Lower Select_Base->Control_Temp Minimize_Activation Minimize Pre-activation Time Control_Temp->Minimize_Activation Monitor_Reaction Monitor Reaction Completion (e.g., Kaiser Test) Minimize_Activation->Monitor_Reaction Analyze_Purity Analyze Crude Peptide for Diastereomeric Purity (e.g., Chiral HPLC) Monitor_Reaction->Analyze_Purity

Caption: General Workflow for Histidine Coupling in SPPS.

By carefully selecting the appropriate protecting groups, coupling reagents, and reaction conditions, the racemization of histidine during the synthesis of His-Ala containing peptides can be effectively minimized. This ensures the production of high-purity peptides with the desired stereochemistry, which is critical for their biological function and therapeutic potential.

References

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Lin, L., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2146-2154. Retrieved from [Link]

  • Scite.ai. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Retrieved from [Link]

  • Jones, J. H., & Witty, M. J. (1977). An approach to the prevention of racemisation in the synthesis of histidine-containing peptides. Journal of the Chemical Society, Chemical Communications, (8), 322-323. Retrieved from [Link]

  • Del B. St. Laurent, D. R., & Isied, S. S. (2023). Epimerisation in Peptide Synthesis. International Journal of Molecular Sciences, 24(24), 17290. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2018, April 21). Coupling step during synthesis of peptides containing Histidine residue? Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 21). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Retrieved from [Link]

  • Organic Syntheses. (2024, December 4). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 4-Methoxybenzyloxymethyl group as an N π-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy | Request PDF. Retrieved from [Link]

  • Asano, Y., et al. (2000). One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. Applied and Environmental Microbiology, 66(11), 4939-4943. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

Sources

Technical Support Center: Histidinyl-Alanine (His-Ala) Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for addressing solubility challenges with the dipeptide Histidinyl-Alanine (His-Ala). This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical steps needed to overcome solubility issues in your experiments.

The Core Challenge: Why is His-Ala Difficult to Dissolve in Organic Solvents?

This compound, like most peptides, is a zwitterionic molecule. At or near neutral pH, it possesses both a positive charge (on the N-terminus and the histidine imidazole side chain) and a negative charge (on the C-terminal carboxyl group). This high polarity, combined with its capacity for extensive hydrogen bonding, makes it highly soluble in water but poorly soluble in most non-polar organic solvents. The strong intermolecular forces cause the peptide to favor its crystalline solid state over solvation in a non-polar environment.

The key to solubilization is to disrupt these forces and match the polarity of the solvent to that of the peptide. This guide will walk you through systematic approaches to achieve this.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered during the solubilization of His-Ala.

Question: I tried dissolving my lyophilized His-Ala powder in a common organic solvent (e.g., Dichloromethane, Acetonitrile) and it won't dissolve. What is my first step?

Answer: Your first step is to systematically assess solvents of increasing polarity. Direct dissolution in non-polar or moderately polar aprotic solvents is often unsuccessful due to the peptide's zwitterionic nature.

Initial Strategy:

  • Stop and Test: Do not use your entire peptide stock. Always perform a solubility test on a small, representative sample first.[1][2]

  • Switch to Polar Aprotic Solvents: Attempt to dissolve the peptide in a minimal volume of a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][3][4] These solvents are effective because they can disrupt the hydrogen bonds holding the peptide together.

  • Use Sonication/Vortexing: After adding the solvent, gentle vortexing or brief sonication can help break up aggregates and enhance dissolution.[1][3][5]

  • Gentle Warming: Warming the sample to temperatures below 40°C can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.[1][5][6]

Question: My His-Ala is in its free base (zwitterionic) form. Would changing the pH help, and how do I do that in an organic solvent?

Answer: Yes, pH modification is one of the most powerful tools for dissolving peptides.[2][3][6] By adding a small amount of a volatile acid or base, you can neutralize one of the charges on the zwitterion, reducing its overall polarity and disrupting the crystal lattice energy.

  • To Make the Peptide Positively Charged (Acidic Conditions): Add a small amount (e.g., 0.1% to 1% v/v) of a volatile acid like Trifluoroacetic Acid (TFA) or Acetic Acid.[2][7][8] This protonates the C-terminal carboxyl group, resulting in a net positive charge on the peptide. This cationic form is often more soluble in polar protic solvents like methanol or ethanol and polar aprotic solvents like DMSO.

  • To Make the Peptide Negatively Charged (Basic Conditions): Add a small amount of a volatile base like ammonium bicarbonate (if some water is present) or triethylamine.[2][9] This deprotonates the N-terminus and the histidine side chain, resulting in a net negative charge.

Causality: The goal is to move the "effective pH" of the solution away from the peptide's isoelectric point (pI), the pH at which it has no net charge and is typically least soluble.[6]

Question: I managed to dissolve the peptide in pure DMSO, but it crashes out when I dilute it with my less-polar working solvent. What's happening?

Answer: This is a common issue called "precipitation upon dilution." It occurs because while the peptide is soluble in the highly polar stock solvent (like DMSO), the overall polarity of the final solution becomes too low to maintain solvation.

Solution: The Co-Solvent Method

  • Dissolve the peptide in a minimal volume of the strong organic solvent (e.g., DMSO, DMF).[1][4]

  • Instead of adding this stock directly to the final non-polar solvent, add the peptide stock solution dropwise to your stirring final solvent.[9][10] This slow addition helps avoid creating localized areas of high peptide concentration that can nucleate precipitation.

  • If precipitation still occurs, the final solvent system is likely incompatible. You may need to increase the proportion of the polar co-solvent in your final mixture or choose a different final solvent altogether.

Question: What is the difference between dissolving the free base of His-Ala versus a salt form (e.g., His-Ala TFA salt)?

Answer: The salt form often has significantly different solubility properties. A TFA salt of His-Ala, for example, already has the carboxylate group protonated by the trifluoroacetic acid counter-ion.[7] This means the peptide is already in a cationic state and is no longer a zwitterion. As a result, His-Ala TFA salt may dissolve more readily in certain polar organic solvents compared to its zwitterionic free base form. Always check the certificate of analysis to know which form of the peptide you have.

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol provides a step-by-step method to efficiently test various solvents.

  • Preparation: Aliquot approximately 0.5-1 mg of lyophilized His-Ala into several separate, small, clear vials.

  • Solvent Addition: To each vial, add a calculated volume of a single test solvent to achieve a target concentration (e.g., 100 µL for a 10 mg/mL test).

  • Testing Order: Start with the most polar solvents and move to less polar ones. A recommended screening sequence is:

    • Water (as a baseline control)

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Methanol

    • Ethanol

    • Acetonitrile

  • Agitation: Vortex each vial for 30 seconds. If not dissolved, sonicate in a water bath for 2-5 minutes.[3][11]

  • Observation: Visually inspect for clarity against a dark background. If a clear solution is obtained, the solvent is suitable at that concentration.

  • Documentation: Record the results in a table for easy comparison.

Table 1: Properties of Common Organic Solvents for Peptide Solubilization
SolventPolarity IndexDielectric Constant (20°C)TypeKey Considerations
Water10.280.1Polar ProticBaseline for hydrophilic peptides.
DMSO 7.246.7Polar AproticExcellent for many peptides; can be difficult to remove.[3]
DMF 6.436.7Polar AproticGood alternative to DMSO; less viscous.[4]
Methanol5.132.7Polar ProticGood for peptides with some charge.
Ethanol4.324.6Polar ProticLess polar than methanol.
Acetonitrile5.837.5Polar AproticCommon in HPLC; can be less effective for very polar peptides.[1]
Protocol 2: pH-Modified Solubilization

This protocol details how to use acidic modifiers to enhance solubility.

  • Preparation: Weigh 1 mg of His-Ala into a vial.

  • Select Primary Solvent: Choose a polar organic solvent in which the peptide has poor or partial solubility (e.g., Acetonitrile or Methanol). Add 100 µL.

  • Prepare Modifier Stock: Create a 10% (v/v) solution of Trifluoroacetic Acid (TFA) in your chosen primary solvent.

  • Titration: Add the 10% TFA stock solution dropwise (e.g., 1 µL at a time) to the peptide suspension. Vortex briefly after each addition.

  • Observe: Continue adding the acidic modifier until the peptide fully dissolves. Note the final approximate percentage of TFA required.

  • Validation: Ensure the final concentration of the modifier is compatible with your downstream application. TFA is highly acidic and can interfere with biological assays.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical decision-making process for tackling His-Ala solubility issues.

G start Start: Lyophilized His-Ala test_small Test solubility on a small sample first start->test_small choose_solvent Choose Primary Solvent test_small->choose_solvent solvent_polar Try Polar Aprotic Solvent (DMSO, DMF) choose_solvent->solvent_polar dissolved1 Is it dissolved? solvent_polar->dissolved1 modify_ph Modify pH (Add 0.1% TFA) dissolved1->modify_ph No success Success: Soluble Stock Solution dissolved1->success Yes dissolved2 Is it dissolved? modify_ph->dissolved2 use_cosolvent Use Co-Solvent Strategy dissolved2->use_cosolvent No dissolved2->success Yes dissolve_in_dmso 1. Dissolve in minimal DMSO use_cosolvent->dissolve_in_dmso add_dropwise 2. Add dropwise to stirring working solvent dissolve_in_dmso->add_dropwise fail Insoluble: Re-evaluate solvent system or consider peptide modification add_dropwise->fail

Caption: A flowchart for troubleshooting His-Ala solubility.

Frequently Asked Questions (FAQs)

Q1: Can I use denaturants like Guanidine-HCl or Urea? A: Yes, for very stubborn aggregation issues, denaturing agents like 6 M Guanidine-HCl or 8 M Urea can be used as a last resort to solubilize the peptide.[8][10] However, these are harsh reagents and must be diluted significantly for most biological applications.

Q2: How can I be sure my peptide is truly dissolved and not a very fine suspension? A: After attempting to dissolve the peptide, centrifuge the vial at high speed (e.g., >10,000 x g) for 5-10 minutes.[3][5] If a pellet is visible, the peptide is not fully dissolved. The clear supernatant can then be carefully removed for use.

Q3: My experiment is sensitive to DMSO. What are the best alternatives? A: N,N-Dimethylformamide (DMF) is a very common and effective alternative to DMSO.[1][4] For some applications, Dimethylacetamide (DMAc) can also be used. If your peptide contains Cysteine or Methionine residues, it is advisable to use DMF instead of DMSO to avoid potential oxidation of the sulfur-containing side chains.[2][10]

Q4: Are there any chemical modifications that can improve the solubility of His-Ala for future experiments? A: Yes, if you are in the design phase, several modifications can enhance solubility. Adding charged or polar amino acids to the sequence can help.[1][5] Another common strategy is PEGylation, the attachment of a polyethylene glycol (PEG) chain, which can significantly improve solubility and other pharmacokinetic properties.[3]

References

  • Peptide Solubilization. (n.d.). GenScript. Retrieved March 4, 2026, from [Link]

  • Wiśniewski, K., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5697. Available at: [Link]

  • How to dissolve, handle and store synthetic peptides. (n.d.). LifeTein®. Retrieved March 4, 2026, from [Link]

  • Diky, V., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Physical Chemistry Chemical Physics, 21(43), 24087-24101. Available at: [Link]

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved March 4, 2026, from [Link]

  • What Factors Determine Peptide Solubility? (2024). Biopharma PEG. Retrieved March 4, 2026, from [Link]

  • Peptide Synthesis: Handling and Storage of Synthetic Peptides. (2026). LifeTein. Retrieved March 4, 2026, from [Link]

Sources

Troubleshooting peak tailing in His-Ala HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: His-Ala HPLC Analysis

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the analysis of the dipeptide Histidine-Alanine (His-Ala). As a peptide containing a histidine residue, His-Ala presents unique challenges in reversed-phase chromatography. This document provides in-depth, scientifically-grounded solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs): Troubleshooting Peak Tailing in His-Ala HPLC Analysis

Q1: I'm observing significant peak tailing with my His-Ala dipeptide standard. What are the most likely causes and how can I resolve this?

Peak tailing in HPLC is a common issue that degrades resolution and complicates accurate quantification.[1] It occurs when a single analyte species interacts with the stationary phase through multiple mechanisms, leading to a non-uniform elution profile.[2][3] For a basic, polar peptide like His-Ala, the primary causes are almost always chemical rather than physical.

The troubleshooting process should be approached systematically, starting with the most probable and easily addressable factors. The flowchart below outlines a logical diagnostic workflow.

Caption: A logical workflow for troubleshooting peak tailing.

Q2: How does the mobile phase pH affect the peak shape of His-Ala?

The pH of your mobile phase is the most critical factor influencing the retention and peak shape of ionizable analytes like His-Ala.[4][5] The dipeptide has multiple pKa values associated with its N-terminal amine, C-terminal carboxylic acid, and the imidazole side chain of histidine.

The Underlying Mechanism: When the mobile phase pH is close to a pKa value of the analyte, the molecule can exist in both ionized and non-ionized forms.[4][5] These two forms will have different interactions with the C18 stationary phase, leading to a mixed-mode retention and resulting in a broadened, tailing peak. Furthermore, at mid-range pH (e.g., pH 4-7), residual silanol groups (Si-OH) on the silica-based column packing become deprotonated (SiO-), creating negatively charged sites.[6] The positively charged histidine residue can then undergo secondary ionic interactions with these sites, causing significant peak tailing.[7][8]

Troubleshooting Protocol: Mobile Phase pH Adjustment

  • Objective: Ensure His-Ala and the column's stationary phase surface have a consistent charge state to minimize secondary interactions.

  • Procedure:

    • Lower the pH: The most common and effective strategy is to lower the mobile phase pH to between 2 and 3.[2][9] At this low pH, the carboxylic acid group of the peptide is protonated (less polar), and more importantly, the surface silanol groups are fully protonated (neutral), which prevents ionic interactions with the positively charged histidine.[3][9]

    • Modifier Selection: Use an acidic modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA).[9]

  • Recommended Starting Conditions:

    • Mobile Phase A (Aqueous): 0.1% TFA in HPLC-grade water.

    • Mobile Phase B (Organic): 0.1% Acetonitrile with 0.1% TFA.

Data Summary: Common Mobile Phase Modifiers

ModifierTypical ConcentrationpKaKey Characteristics
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~0.5Strong ion-pairing agent, provides excellent peak shape for peptides, but can cause ion suppression in LC-MS.[10][11][12]
Formic Acid (FA) 0.1% (v/v)~3.75Volatile and MS-friendly, provides good protonation of silanols but is a weaker ion-pairing agent than TFA, which can sometimes lead to broader peaks for basic peptides.[9]
Q3: I've lowered the pH to 2.5 with 0.1% TFA, but I still see some peak tailing. What's the next step?

If adjusting the pH doesn't completely resolve the issue, the peak tailing is likely due to strong secondary interactions with residual, un-capped silanol groups on the stationary phase.[7][13][14] Even on high-quality, end-capped columns, some active silanol sites remain.

The Underlying Mechanism: These residual silanols can interact with the basic histidine side chain through hydrogen bonding or ionic interactions, even at low pH.[8][15] This is a classic "mixed-mode" retention problem where the primary reversed-phase (hydrophobic) retention is supplemented by a secondary, undesirable polar interaction.[3]

Caption: Primary vs. Secondary interactions in reversed-phase HPLC.

Troubleshooting Protocol: Column and System Evaluation

  • Use a High-Quality, Base-Deactivated Column: Modern HPLC columns are often described as "base-deactivated" or "end-capped".[1][15] This means the manufacturer has taken extra steps to chemically mask the residual silanol groups.[13] If you are using an older column, it may not be sufficiently deactivated for analyzing basic peptides.

    • Action: Switch to a column specifically designed for peptide analysis. These often feature advanced end-capping or hybrid particle technology to shield silanol activity.[16][17][18][19][20]

  • Column Age and Contamination: Over time, especially with aggressive mobile phases, the protective end-capping on a column can hydrolyze, exposing more active silanol sites.[15]

    • Action: Try a brand new column of the same type to rule out column degradation. If the new column performs well, the old one should be replaced.

Q4: I'm using a new, high-quality peptide analysis column at low pH and still have issues. Could there be another cause?

Yes. A more subtle, but significant, cause of peak tailing for histidine-containing peptides is interaction with trace metal ions within the HPLC system or on the column itself.[7][8]

The Underlying Mechanism: Metal Chelation The imidazole ring of histidine is an excellent chelating agent for metal ions like iron (Fe³⁺), nickel (Ni²⁺), and chromium (Cr³⁺), which can leach from the stainless steel components (frits, tubing, pump heads) of the HPLC system.[21][22][23] If these metal ions adsorb onto the silica surface of the column, they create highly active sites. The His-Ala peptide can then chelate with these surface-bound metals, leading to a very strong secondary retention mechanism and severe peak tailing.[8][21]

Troubleshooting Protocol: System Passivation and Metal Scavenging

  • System Passivation: This procedure aims to remove free metal ions and create a passive oxide layer on the stainless steel surfaces of your HPLC system.[24][25][26]

    • Caution: ALWAYS remove the HPLC column before passivating the system. [25] Strong acids can damage the stationary phase.

    • Step 1: Disconnect the Column: Replace the column with a union.

    • Step 2: Flush with Acid: Flush the entire system (all flow paths) with 6N Nitric Acid or 1M Phosphoric Acid for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).[24][26]

    • Step 3: Thorough Water Wash: Flush the system extensively with HPLC-grade water until the eluent is pH neutral. This is a critical step to remove all traces of the strong acid.[27]

    • Step 4: Re-equilibrate: Re-install the column and equilibrate with your mobile phase.

  • Use a Chelating Agent in the Mobile Phase: If passivation is not feasible or fully effective, adding a weak chelating agent to the mobile phase can be a solution.

    • Action: Add a low concentration (e.g., 50-100 µM) of Ethylenediaminetetraacetic acid (EDTA) to your aqueous mobile phase (Mobile Phase A). The EDTA will scavenge free metal ions in the system and prevent them from interacting with your analyte.[27]

Summary of Key Recommendations

IssueUnderlying CauseRecommended Solution
Broad, Tailing Peaks Mobile phase pH is too close to analyte pKa; Silanol groups are ionized.Lower mobile phase pH to 2-3 using 0.1% TFA to ensure consistent ionization and suppress silanol activity.[2][3][9]
Persistent Tailing at Low pH Secondary interactions with active residual silanol groups on the column packing.Use a modern, high-quality, base-deactivated C18 column specifically designed for peptide analysis.[1][15] Replace old or degraded columns.
Severe Tailing on a New Column Chelation of histidine with trace metal ions (Fe, Ni, Cr) from the HPLC system adsorbed onto the column.Passivate the HPLC system with nitric or phosphoric acid (with column removed).[24][26] Consider adding a chelating agent like EDTA to the mobile phase.[27]

By systematically addressing these potential issues—starting with mobile phase optimization, then evaluating column chemistry, and finally investigating metal contamination—you can effectively troubleshoot and eliminate peak tailing in your His-Ala HPLC analysis, leading to robust and reliable results.

References

  • HPLC Peak Tailing. (2022, February 15). Axion Labs. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2022, April 15). LCGC. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Columns for High-Resolution Peptide Maps. Element Lab Solutions. [Link]

  • Geng, X., et al. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. [Link]

  • TFA (Trifluoroacetic Acid). (2024, February 2). SIELC Technologies. [Link]

  • HPLC Columns for Peptide Separation. HALO® BIOCLASS. [Link]

  • BioSuite HPLC Columns for Protein & Peptide Analysis. Waters Corporation. [Link]

  • Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology. Waters Corporation. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. (2020, November 12). Chromatography Today. [Link]

  • AdvanceBio Peptide Mapping | Reversed-Phase HPLC Columns. Agilent. [Link]

  • How to improve peptide purification by altering the mobile phase pH. (2023, January 30). Biotage. [Link]

  • Buffer Preparation. (2024, March 7). Separation Science. [Link]

  • Bypassing LC System Passivation Requirements Using ACQUITY Premier with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. Waters Corporation. [Link]

  • Methods for the Passivation of High Performance LC Instruments and Columns. (2023, June 1). Chromatography Online. [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. [Link]

  • Definition of Passivating and Purging in HPLC. (2026, February 19). MicroSolv Technology Corporation. [Link]

  • How To Passivate HPLC Stainless Steel For Corrosion Resistance. (2017, January 13). SilcoTek. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. Crawford Scientific. [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MicroSolv Technology Corporation. [Link]

  • The role of end-capping in reversed-phase. Phenomenex. [Link]

  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC, 4(3), 222-225. [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. [Link]

  • Dolan, J. W. (2003). Why Do Peaks Tail? LCGC North America, 21(7), 612-616. [Link]

  • McCalley, D. V. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. [Link]

  • HPLC Method for Separation of Histidine, Histidine Methyl Ester and Histidine lauryl Ester on BIST B+ Column. SIELC Technologies. [Link]

  • Isolating Proteins? Use Histidine and Transition to Metals. (2025, June 5). Bitesize Bio. [Link]

  • Metal-Chelating Peptides Separation Using Immobilized Metal Ion Affinity Chromatography: Experimental Methodology and Simulation. (2022, November 14). MDPI. [Link]

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Technical Support Center: Minimizing Diketopiperazine (DKP) Formation in His-Ala Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of 2,5-diketopiperazine (DKP) is a notorious side reaction in SPPS, typically resulting in the loss of the first two amino acids (dipeptide) from the resin.[1][2][3] While sequences containing Proline or Glycine are the most common culprits, the His-Ala sequence presents a unique and aggressive challenge. The imidazole side chain of Histidine can act as an intramolecular general base, catalyzing the nucleophilic attack of the N-terminal amine onto the C-terminal ester linkage.

This guide provides a validated protocol to suppress this pathway, focusing on steric shielding (Resin choice) and kinetic control (Deprotection/Coupling).

Module 1: The Mechanism & Root Cause

Q: Why is my His-Ala sequence disappearing from the resin?

A: You are likely experiencing "traceless" cleavage.[4] After the removal of the Fmoc group from the Histidine (the 2nd residue), the free amine is spatially positioned to attack the carbonyl carbon of the Alanine (the 1st residue) attached to the resin.[1]

In His-Ala sequences, this is exacerbated by the Histidine side chain. Even with a Trityl (Trt) protecting group, the imidazole ring can facilitate the deprotonation of the N-terminal amine or stabilize the transition state, accelerating cyclization.

Visualization: The DKP Pathway

DKP_Mechanism cluster_pathways Kinetic Competition Resin Resin-Linker-Ala-His-Fmoc Deprotection Fmoc Removal (Base) Resin->Deprotection FreeAmine Resin-Linker-Ala-His-NH2 Deprotection->FreeAmine Coupling Coupling 3rd AA (Fast) FreeAmine->Coupling Preferred Path (Active Coupling) Cyclization Intramolecular Attack (Slow/Catalyzed) FreeAmine->Cyclization Side Reaction (Catalyzed by His) Elongation Linear Peptide (Success) Coupling->Elongation DKP_Product Cyclic His-Ala (DKP) + Free Resin Cyclization->DKP_Product Cleavage

Figure 1: Kinetic competition between chain elongation and DKP formation. The goal is to accelerate coupling while retarding cyclization.

Module 2: Resin Selection (The Foundation)

Q: I am using Wang resin. Is this contributing to the problem?

A: Yes. Wang resin is contraindicated for His-Ala sequences. The ester linkage in Wang resin is less sterically hindered, allowing easy access for the N-terminal amine to attack. Furthermore, the benzyl ester bond is sufficiently labile to nucleophilic attack.

Protocol Recommendation: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is the "Gold Standard" for preventing DKP.[1]

  • Steric Bulk: The massive trityl group creates a "steric wall" that physically blocks the N-terminal amine from attacking the ester carbonyl.[1]

  • Electronic Effect: The ester bond formed with 2-CTC is electronically different, making the carbonyl carbon less electrophilic compared to benzyl esters (Wang).

Comparative Data: DKP Risk by Resin

Resin TypeLinkage Stability (Base)Steric HindranceDKP Risk (His-Ala)
Wang ModerateLowHigh
Rink Amide High (Amide bond)ModerateNegligible (Amides don't form DKP easily)
2-CTC Low (Acid labile)Very High Low

Note: If you require a C-terminal acid, 2-CTC is the mandatory choice. If you require a C-terminal amide, Rink Amide is naturally resistant to DKP because the amide bond is much harder to cleave via aminolysis than an ester bond.

Module 3: Deprotection Optimization

Q: Can I use standard 20% Piperidine for Fmoc removal?

A: Avoid if possible. Standard 20% piperidine in DMF is often too aggressive. It promotes DKP formation because piperidine is a secondary amine that can participate in the mechanism, and the high basicity accelerates the cyclization.

Protocol Recommendation: The DBU/Piperazine Cocktail

Switch to a non-nucleophilic base cocktail or a buffered deprotection system.

Option A: The "Benchchem" Cocktail (Recommended)

  • Composition: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in NMP.[2][4][5]

  • Why: DBU is a non-nucleophilic base (sterically hindered), and lower concentrations of piperazine reduce the "basicity overload" while still removing Fmoc efficiently.

  • Protocol:

    • Drain resin.[4][5][6][7]

    • Add Cocktail (5 mL/g resin).

    • Agitate for 5 minutes .

    • Drain.[5][6]

    • Repeat for 10 minutes .

    • Wash immediately and extensively with NMP/DCM.

Option B: Buffered Piperidine

  • Composition: 20% Piperidine + 0.1 M HOBt in DMF.

  • Why: HOBt acts as an acidic additive that suppresses the basicity enough to slow down the side reaction without stopping Fmoc removal.

Module 4: Coupling Strategy (The Rescue)

Q: How fast do I need to couple the third amino acid?

A: Immediately. The DKP reaction is time-dependent. The longer the His-Ala dipeptide sits with a free amine, the more yield you lose.

Protocol Recommendation: In Situ Activation

Do not pre-activate the third amino acid in a separate vial while the resin sits idle.

  • Prepare Reagents: Have the 3rd amino acid (e.g., Fmoc-Val-OH), HATU, and DIPEA weighed and dissolved before the deprotection of His finishes.

  • Wash Logic: Perform washes after Fmoc removal rapidly. Do not pause.

  • Coupling: Add the activated amino acid solution immediately.

  • Dipeptide Block Strategy (The Ultimate Fix):

    • If single coupling fails, use a dipeptide building block for the next step (e.g., couple Fmoc-Xaa-His-OH directly to Ala-Resin). This bypasses the dangerous His-Ala-H free amine stage entirely.

Troubleshooting Workflow

Visualization: Decision Tree

Troubleshooting Start Problem: Low Yield of His-Ala Peptide CheckResin Check Resin Type Start->CheckResin IsWang Is it Wang? CheckResin->IsWang SwitchResin Switch to 2-CTC Resin IsWang->SwitchResin Yes CheckDeprot Check Deprotection IsWang->CheckDeprot No (Already 2-CTC) SwitchResin->CheckDeprot IsStdPip Using 20% Piperidine? CheckDeprot->IsStdPip ModDeprot Use 0.1M HOBt additive OR 2% DBU/5% Piperazine IsStdPip->ModDeprot Yes CheckCouple Check Coupling Speed IsStdPip->CheckCouple No ModDeprot->CheckCouple OptimizeCouple Use Dipeptide Block (Fmoc-AA-His-OH) CheckCouple->OptimizeCouple Still failing?

Figure 2: Step-by-step troubleshooting logic for diagnosing DKP issues.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[1][2][3][8] Journal of the American Chemical Society. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Discusses Trt vs DKP). Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

  • Steinauer, R., et al. (1989). Prevention of diketopiperazine formation in solid-phase peptide synthesis.[1][2][3][7][9][10][11][12] International Journal of Peptide and Protein Research. Link

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews. (Discusses thermal effects on DKP). Link

Sources

Removing protecting groups from Histidinyl-Alanine without side reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Histidinyl-Alanine (His-Ala) Deprotection & Troubleshooting

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by the this compound (His-Ala) motif. Histidine’s imidazole ring is notoriously reactive, acting as both a nucleophile and a base. While much of the literature focuses on racemization during the coupling phase, the deprotection phase—specifically the removal of protecting groups like Trityl (Trt), Benzyloxymethyl (Bum), or 2,4-Dinitrophenyl (Dnp)—is fraught with side reactions. These include incomplete cleavage, carbocation alkylation, and the formation of stable adducts.

This guide abandons generic advice in favor of mechanistic insights, self-validating protocols, and targeted troubleshooting strategies to help you achieve pristine His-Ala deprotection without compromising peptide integrity.

Mechanistic Overview: The Fate of the Imidazole Ring

Before troubleshooting, it is critical to understand the chemical environment during global deprotection. When acid-labile protecting groups are cleaved, they generate highly reactive carbocations. If these are not immediately intercepted, they will irreversibly modify your peptide.

His_Deprotection Peptide Protected Peptide e.g., Fmoc-His(Trt)-Ala-Resin TFA TFA Cleavage (Acidolysis) Peptide->TFA Intermediate Free His-Ala + Trityl Cation (Trt+) TFA->Intermediate Scavenger Effective Scavenging (TIS / H2O) Intermediate->Scavenger Trapped by nucleophiles NoScavenger Insufficient Scavenging Intermediate->NoScavenger Trt+ remains active Success Pristine His-Ala No Side Reactions Scavenger->Success Alkylation Imidazole Alkylation (+242 Da Trt Adduct) NoScavenger->Alkylation Attacks pi/tau nitrogen

Mechanistic divergence during His(Trt) deprotection based on scavenger efficacy.

Troubleshooting Guide & FAQs

Q1: I am using Fmoc-His(Trt)-OH, but mass spectrometry shows a persistent +242 Da mass adduct on my His-Ala peptide after global cleavage. What is causing this, and how do I prevent it? Analysis & Causality: The +242 Da adduct corresponds to the re-attachment (alkylation) of the Trityl (Trt) cation onto the imidazole ring of Histidine[1]. During trifluoroacetic acid (TFA) cleavage, the Trt group is released as a highly reactive, resonance-stabilized carbocation. If the scavenger cocktail is insufficient, this carbocation will attack the nucleophilic π- or τ-nitrogens of the newly freed imidazole ring. Solution: Optimize your scavenger cocktail. Water is a moderate scavenger, but for Trt cations, a silane-based hydride donor is critical. Switch to a cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)[2]. TIS rapidly donates a hydride to the Trt cation, forming the inert triphenylmethane before it can alkylate the histidine[1].

Q2: My His-Ala motif is located at the absolute N-terminus of the peptide. After a standard 2-hour TFA cleavage, I still see a significant population of partially protected peptide. Why is the Trt group not coming off? Analysis & Causality: While the Trt group is generally highly acid-labile, its removal becomes notoriously sluggish when located at the N-terminus[3]. The proximity of the strongly protonated N-terminal alpha-amine (NH3+) creates a localized electrostatic repulsion that destabilizes the formation of the adjacent carbocation transition state. This drastically slows down the acidolysis of the Trt group. Solution: Extend the cleavage time. N-terminal Trt groups can require up to 4 hours in 95% TFA for complete removal[3]. Ensure the cleavage reaction is maintained at a strict room temperature (20-25°C), as temperature drops in a high-flow fume hood can further depress the reaction kinetics.

Q3: I switched to Fmoc-His(Bum)-OH to prevent racemization during coupling, but now I'm seeing a +12 Da modification and a loss of my target His-Ala peak. What happened? Analysis & Causality: The Benzyloxymethyl (Bum) protecting group is excellent for suppressing racemization, but during TFA cleavage, it decomposes to release formaldehyde (HCHO). Formaldehyde can rapidly react with the N-terminal amine or adjacent nucleophilic residues to form a thiazolidine or imidazolidine adduct, which manifests as a +12 Da mass shift. Solution: You must chemically quench the formaldehyde in situ during the cleavage step. Add methoxyamine hydrochloride to your TFA cleavage cocktail. Methoxyamine acts as a highly effective scavenger that traps formaldehyde, completely suppressing the formation of these cyclic adducts.

Q4: I am using Boc-chemistry and protected my Histidine with a 2,4-Dinitrophenyl (Dnp) group. After deprotection with thiophenol, my His-Ala peptide is bright yellow. How do I clean this up? Analysis & Causality: The Dnp group is stable to liquid HF and requires a specific nucleophilic displacement step (typically using thiophenol) prior to global cleavage[3]. The byproduct of this reaction is Dnp-thiophenol, an intensely yellow, highly conjugated compound that co-precipitates with the peptide. Solution: Do not rely solely on ether precipitation or direct HPLC injection, as Dnp-thiophenol can severely foul your analytical columns. The most effective method to remove this color and the associated byproducts is to perform a preliminary gel filtration step using Sephadex G-25 eluted with 10-30% acetic acid[3]. This separates the large peptide from the small, non-volatile Dnp-thiophenol adduct prior to high-resolution purification.

Quantitative Data: Scavenger Cocktail Efficiency for His-Ala Deprotection

To standardize your approach and prevent side reactions, refer to the following empirically validated cleavage cocktails.

Cleavage Cocktail NameComposition (v/v)Primary Use Case for His-Ala PeptidesTrt Scavenging EfficiencyRisk of Side Reactions
Standard TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OGeneral His(Trt)-Ala sequences without Cys/Met[4].HighLow
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTHis-Ala peptides containing highly sensitive residues (Cys, Met, Trp)[4].Very HighModerate (Thioanisole can cause premature oxidation if not handled well)
Methoxyamine Cocktail 95% TFA, 5% H₂O + Methoxyamine·HClSpecifically for His(Bum)-Ala to scavenge formaldehyde.N/A (Targets HCHO)Low (Prevents +12 Da adducts)

Validated Experimental Protocol: Global Deprotection of His(Trt)-Ala Peptides

This protocol provides a self-validating system to ensure complete removal of the Trt group while preventing imidazole alkylation.

Materials Required:

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Triisopropylsilane (TIS)

  • Ultrapure Water (Milli-Q)

  • Ice-cold Diethyl Ether

Step-by-Step Methodology:

  • Resin Preparation: After the final Fmoc removal and washing, ensure the peptide-resin is thoroughly washed with Dichloromethane (DCM) to remove all traces of DMF. Causality Note: Residual DMF reacts with TFA to form formylating species that can modify the N-terminus. Dry the resin under a gentle stream of nitrogen for 10 minutes.

  • Cocktail Formulation: Prepare the cleavage cocktail freshly in a glass vial: 95% TFA, 2.5% TIS, and 2.5% H₂O. Causality Note: Fresh preparation prevents the pre-degradation of scavengers.

  • Cleavage Reaction: Add 10 mL of the cleavage cocktail per 1 gram of dry peptide-resin. Seal the vessel and agitate gently at room temperature (20-25°C) for exactly 2 hours[4]. Exception: If the His-Ala motif is at the absolute N-terminus, extend the agitation to 3.5 - 4 hours to overcome electrostatic hindrance[3].

  • Filtration: Filter the resin through a fritted glass funnel. Collect the TFA filtrate (containing the deprotected peptide) into a clean, dry centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Add the combined TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether. A white precipitate (the deprotected His-Ala peptide) will form immediately. Causality Note: The massive excess of ether forces the peptide out of solution while keeping the highly lipophilic scavengers and cleaved Trt-TIS adducts dissolved.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether supernatant carefully. Wash the peptide pellet twice more with fresh ice-cold ether to ensure complete removal of residual TFA and scavengers.

  • Drying & Analysis: Dry the pellet under vacuum. Analyze via LC-MS to confirm the absence of the +242 Da (Trt) mass shift.

Cleavage_Workflow Step1 1. Wash & Dry Resin (Remove DMF) Step2 2. Add TFA/TIS/H2O (2 to 4 hours) Step1->Step2 Step3 3. Filter Resin (Collect Filtrate) Step2->Step3 Step4 4. Ether Precipitation (Dropwise, 4°C) Step3->Step4 Step5 5. Centrifuge & Wash (Isolate Peptide) Step4->Step5

Step-by-step workflow for the global deprotection and isolation of His-Ala peptides.

References

  • Peptide Chemistry. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. PeptideChemistry.org.[Link]

  • European Peptide Society and John Wiley & Sons, Ltd. Synthesis and Application of Fmoc-His(3-Bum)-OH. University of Bristol.[Link]

Sources

Technical Support Center: Enhancing the Stability of Histidinyl-Alanine in Serum Samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of maintaining the stability of the dipeptide Histidinyl-Alanine in serum samples. Our focus is on providing practical, scientifically-grounded solutions to ensure the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of this compound in serum.

Q1: Why is my this compound sample degrading in serum?

This compound, like many peptides, is susceptible to rapid degradation in serum due to the presence of various proteolytic enzymes.[1][2] The primary culprits are peptidases that cleave peptide bonds.[1] For this compound, a key enzyme of concern is Dipeptidyl-Peptidase IV (DPP-IV), which specifically cleaves dipeptides from the N-terminus of peptides where the second amino acid is alanine or proline.[3][4][5]

Q2: What are the immediate steps I can take to minimize degradation upon sample collection?

The initial handling of blood samples is a critical control point.[6][7][8] To minimize immediate degradation:

  • Use appropriate collection tubes: Blood collection tubes containing a cocktail of protease inhibitors are highly recommended to immediately halt enzymatic activity.[9][10][11]

  • Rapid processing: The time between blood collection and processing to serum should be minimized, ideally no longer than 4 hours post-collection.[6]

  • Temperature control: Process samples at a reduced temperature (e.g., 4°C) to slow down enzymatic degradation.[12][13]

Q3: How should I store my serum samples to ensure long-term stability of this compound?

For long-term storage, freezing is essential. Serum samples should be stored at ultra-low temperatures, ideally at -80°C or lower.[14] It is also crucial to minimize freeze-thaw cycles, as these can compromise sample integrity.[6] Aliquoting the serum into smaller, single-use volumes before freezing is a best practice.[13]

Q4: Are there alternatives to using protease inhibitors?

While highly recommended, if protease inhibitors cannot be used, meticulous control over pre-analytical variables is paramount. This includes strict adherence to rapid processing times and consistent, low-temperature handling.[6][15] However, for quantitative studies, the use of protease inhibitors provides a more robust and reliable method for preserving peptide integrity.[9][10]

Part 2: Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Significant variability in this compound concentrations between replicate samples.

Possible Cause 1: Inconsistent Sample Handling Pre-analytical variables are a major source of error in peptide analysis.[7][8][15] Inconsistencies in the time from collection to centrifugation, the temperature during processing, or the centrifugation speed can all lead to variable protease activity.[6]

Solution: Standardize Your Sample Collection and Processing Protocol A standardized protocol is crucial for reproducibility.[12]

Protocol: Standardized Serum Collection and Processing

  • Blood Collection:

    • Use a consistent venipuncture technique to minimize tissue factor release, which can activate the coagulation cascade and associated proteases.

    • Collect blood directly into tubes containing a protease inhibitor cocktail. If not using inhibitor tubes, proceed to the next steps as rapidly as possible.

  • Clotting:

    • Allow the blood to clot at room temperature for a consistent period, typically 30-60 minutes.[16] Do not exceed 2 hours to prevent significant ex vivo changes.

  • Centrifugation:

    • Centrifuge the clotted blood at 1,500-2,000 x g for 15 minutes at 4°C.[13] A refrigerated centrifuge is highly recommended to reduce enzymatic activity.[13]

  • Serum Aliquoting and Storage:

    • Immediately after centrifugation, carefully pipette the serum supernatant into pre-labeled cryovials, avoiding the buffy coat and red blood cells.

    • Aliquot into volumes appropriate for single experiments to avoid freeze-thaw cycles.[13]

    • Snap-freeze the aliquots in liquid nitrogen or place them immediately in a -80°C freezer.[13][17]

dot

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage Collect 1. Venipuncture (Use Protease Inhibitor Tube) Clot 2. Clotting (30-60 min @ RT) Collect->Clot < 2 hours Centrifuge 3. Centrifugation (1500-2000g, 15 min, 4°C) Clot->Centrifuge Aliquot 4. Aliquot Serum Centrifuge->Aliquot Immediate Freeze 5. Snap Freeze & Store (-80°C) Aliquot->Freeze

Caption: Standardized workflow for serum collection and processing.

Issue 2: Rapid loss of this compound despite using standard collection tubes.

Possible Cause 2: Inadequate Inhibition of Specific Peptidases Standard anticoagulants like EDTA may not be sufficient to inhibit all relevant proteases.[11] this compound is particularly vulnerable to DPP-IV, which may not be effectively inhibited by general protease inhibitor cocktails.[3][4]

Solution: Utilize a Targeted Protease Inhibitor Strategy For robust stabilization of this compound, a specific DPP-IV inhibitor should be included in your collection and processing workflow.

Table 1: Comparison of Protease Inhibitor Strategies

Inhibitor StrategyTarget ProteasesEfficacy for this compoundNotes
EDTA alone MetalloproteasesLowInsufficient for inhibiting serine proteases like DPP-IV.[11]
General Protease Inhibitor Cocktail (e.g., cOmplete™) Broad-spectrum (Serine, Cysteine, Aspartic proteases)Moderate to HighEfficacy depends on the specific components and their concentrations.
DPP-IV Inhibitor (e.g., Sitagliptin, Vildagliptin) Dipeptidyl Peptidase IVHighSpecifically targets the primary degradation enzyme for this compound.[18]
Combined General Cocktail + DPP-IV Inhibitor Broad-spectrum + DPP-IVVery HighProvides the most comprehensive protection against degradation.

Protocol: Enhanced Stabilization with a DPP-IV Inhibitor

  • Prepare Inhibitor Stock: Prepare a stock solution of a specific DPP-IV inhibitor (e.g., sitagliptin) according to the manufacturer's instructions.

  • Spike Collection Tubes: If using standard EDTA tubes, add the DPP-IV inhibitor to the tube immediately before blood collection to achieve the desired final concentration.

  • Proceed with Standardized Protocol: Follow the standardized serum collection and processing protocol as outlined in the previous section.

dot

Degradation_Pathway Histidinyl_Alanine This compound (Intact Dipeptide) DPPIV Dipeptidyl Peptidase IV (DPP-IV) Histidinyl_Alanine->DPPIV Degraded Histidine + Alanine (Degraded Products) DPPIV->Degraded Cleavage Inhibitor DPP-IV Inhibitor (e.g., Sitagliptin) Inhibitor->DPPIV Inhibition

Caption: Inhibition of this compound degradation by a DPP-IV inhibitor.

Issue 3: this compound appears stable initially but degrades during sample analysis.

Possible Cause 3: Reactivation of Proteases Post-Thawing Even with proper storage, proteases can regain activity once the sample is thawed for analysis. The analytical workflow itself, including incubation times and temperatures, can contribute to degradation.

Solution: Maintain an Inhibitory Environment Throughout the Analytical Workflow

  • Thaw on Ice: Always thaw serum samples on ice to minimize protease activity.

  • Add Inhibitors to Buffers: Supplement all buffers used in your analytical procedure (e.g., for dilution, incubation) with a fresh aliquot of a broad-spectrum protease inhibitor cocktail and a specific DPP-IV inhibitor.

  • Minimize Incubation Times: Optimize your analytical protocol to reduce incubation times at temperatures above 4°C.

  • Work Quickly: Perform all analytical steps as efficiently as possible to limit the time window for potential degradation.

By implementing these rigorous sample handling, storage, and analysis protocols, you can significantly enhance the stability of this compound in your serum samples, leading to more accurate and reproducible experimental results.

References

  • Guide to Blood Sample Handling for Proteomics and Metabolomics Studies.
  • Tuck, M. K., Chan, D. W., Chia, D., Godwin, A. K., Grizzle, W. E., Krueger, K. E., ... & Zimmerman, R. (2009). Evaluating the effects of preanalytical variables on the stability of the human plasma proteome. PLoS One, 4(6), e5992.
  • Rai, A. J., Gelfand, C. A., Haywood, B. C., Warunek, D. J., Yi, J., Schuchard, M. D., ... & Vitzthum, F. (2005). Collection and handling of blood specimens for peptidomics. Clinical chemistry, 51(9), 1645-1652. Available at: [Link]

  • Omenn, G. S., States, D. J., Adamski, M., Blackwell, T. W., Menon, R., Hermjakob, H., ... & Overall, C. M. (2005). Collection and handling of blood specimens for peptidomics. Proteomics, 5(13), 3242-3249. Available at: [Link]

  • Yi, J., Liu, Z., Craft, D., O'Mullan, P., Ju, G., & Gelfand, C. A. (2007). Preanalytical variability of plasma samples, and mitigating strategies. Methods in molecular biology (Clifton, N.J.), 357, 205-224.
  • Enzymatic Degradation Studies: Assessing Peptide Stability. (2025, October 9). Biomatik.
  • Yi, J., Liu, Z., Craft, D., O'Mullan, P., Ju, G., & Gelfand, C. A. (2006). Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples. BD Biosciences.
  • Lambeir, A. M., Durinx, C., Scharpé, S., & De Meester, I. (2002). Dipeptidyl-Peptidase IV from Bench to Bedside: An Update on Structural Properties, Functions, and Clinical Aspects of the Enzyme DPP IV. Critical Reviews in Clinical Laboratory Sciences, 39(3), 209-294. Available at: [Link]

  • Blood Plasma Sample Collection and Handling for Proteomics Analysis. PXBioVisioN.
  • Knappe, D., Piantavigna, S., Hansen, T., Mechler, A., Martin, L. L., & Hoffmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943. Available at: [Link]

  • How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.
  • Wang, Y., Li, Y., Wang, C., Li, Y., & Li, Z. (2024). Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs. Briefings in Bioinformatics, 25(4), bbae303. Available at: [Link]

  • Design of a Serum Stability Tag for Bioactive Peptides. (2013). Ingenta Connect. Available at: [Link]

  • Deacon, C. F. (2019). Peptide degradation and the role of DPP-4 inhibitors in the treatment of type 2 diabetes. Biochemical Society Transactions, 47(1), 27-36. Available at: [Link]

  • Rai, A. J., & Vitzthum, F. (2006). Effects of preanalytical variables on peptide and protein measurements in human serum and plasma: implications for clinical proteomics. Expert review of proteomics, 3(4), 409-426. Available at: [Link]

  • Craft, D. (2016). The Impact of Preanalytical Variables in Blood- Enabling High Quality Protein Analysis. AACC.
  • Sample preparation. Imperial College London. Available at: [Link]

  • Serum Stability of Peptides. Springer Nature Experiments. Available at: [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Gonzalez-Calcedo, C., Muros, M., Llop, E., Sangrà, M., Foj, L., & Salinas, M. (2012). Evaluation of Protease Inhibitors Containing Tubes for MS-Based Plasma Peptide Profiling Studies. Proteomes, 1(1), 3-14. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024). Brieflands. Available at: [Link]

  • Gastrointestinal stability of Dipeptidyl peptidase IV(DPP-IV)-inhibitory peptides identified in Tenebriomolitor. (2025). Brill. Available at: [Link]

  • Kragh-Hansen, U., Chuang, V. T., & Otagiri, M. (2017). Possible Mechanisms by Which Enzymatic Degradation of Human Serum Albumin Can Lead to Bioactive Peptides and Biomarkers. International journal of molecular sciences, 18(9), 1891. Available at: [Link]

  • Zlatopolskiy, A., Zischler, J., Krapf, P., & Neumaier, B. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules (Basel, Switzerland), 25(10), 2329. Available at: [Link]

  • Stability of peptides 1–16 in 50% (v/v) human serum. (a) Time course... - ResearchGate. Available at: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). Semantic Scholar. Available at: [Link]

  • Peptide Stability in Formulations | R&D Guide for Success. (2025). PEPDOO.
  • Molecular Mechanistic Insights into Dipeptidyl Peptidase-IV Inhibitory Peptides to Decipher the Structural Basis of Activity. (2024). ACS Publications. Available at: [Link]

  • Shulman, N. R. (1952). Studies on the inhibition of proteolytic enzymes by serum. II. Demonstration that separate proteolytic inhibitors exist in serum; their distinctive properties and the specificity of their action. The Journal of experimental medicine, 95(6), 593-603. Available at: [Link]

  • Cyclic β2,3-amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. (2024). Oxford Academic. Available at: [Link]

  • Sample Processing, Labeling and Storage. Center for Research in Reproduction.
  • Procedure for Collecting and Sending Plasma or Serum Samples. (2021). Institut national de santé publique du Québec. Available at: [Link]

  • Rai, A. J., & Vitzthum, F. (2006). Effects of Preanalytical Variables on Peptide and Protein Measurements in Human Serum and Plasma: Implications for Clinical Proteomics. ResearchGate. Available at: [Link]

  • Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices. MtoZ Biolabs.
  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. (2025). MDPI. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. Available at: [Link]

  • Can anyone suggest me some Pan-protease inhibitors to prevent protein cleavage?. (2025). ResearchGate. Available at: [Link]

  • Protease inhibitors and their peptidomimetic derivatives as potential drugs. (2008). National Center for Biotechnology Information. Available at: [Link]

  • Bioactive Peptides and Protein Hydrolysates as Lipoxygenase Inhibitors. (2023). MDPI. Available at: [Link]

  • Protease. Wikipedia. Available at: [Link]

  • Fluhrer, R., Martin, L., Klier, B., Haug-Kröper, M., Grammer, G., Steiner, H., & Haass, C. (2015). Differential Inhibition of Signal Peptide Peptidase Family Members by Established γ-Secretase Inhibitors. PloS one, 10(6), e0128621. Available at: [Link]

  • Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabrata. (2018). American Society for Microbiology. Available at: [Link]

  • Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. (2025). MDPI. Available at: [Link]

  • Histidine Metabolism. (2018). News-Medical. Available at: [Link]

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Optimization of mobile phase pH for His-Ala separation

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Support Center: Optimization of Mobile Phase pH for His-Ala Separation

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the critical role of mobile phase pH in the successful separation of Histidine (His) and Alanine (Ala) by reversed-phase chromatography (RPC).

Frequently Asked Questions (FAQs)

Q1: Why is mobile phase pH the most important factor for separating Histidine and Alanine?

Mobile phase pH is a powerful tool for controlling the retention and selectivity of ionizable compounds like amino acids in reversed-phase HPLC.[1][2] Histidine and Alanine have different isoelectric points (pI) and multiple ionizable groups.[3] Specifically, Histidine has a carboxyl group, an amino group, and a unique imidazole side chain, while Alanine has a carboxyl and an amino group. The pH of the mobile phase determines the net electrical charge of these amino acids.[1][3]

In RPC, the stationary phase is non-polar, and separation is based on differences in hydrophobicity.[4] The charged, ionized forms of the amino acids are more polar and will have weaker interactions with the stationary phase, causing them to elute earlier. Conversely, their neutral, un-ionized forms are more hydrophobic and will be retained longer on the column.[1][5] By carefully adjusting the pH, you can manipulate the ionization state of His and Ala to create significant differences in their retention times, which is the key to achieving a successful separation.

Q2: What are the essential pKa values for Histidine and Alanine that I should be aware of?

To effectively separate Histidine and Alanine, it is crucial to consider their respective pKa values. The pKa is the pH at which a specific functional group is 50% ionized.

Amino Acidα-Carboxyl Group (pKa1)α-Amino Group (pKa2)Side Chain (pKaR)Isoelectric Point (pI)
Histidine 1.829.176.00 (Imidazole)7.59
Alanine 2.349.69N/A6.00

Data compiled from the University of Calgary, Department of Chemistry.

These values are pivotal because they indicate the pH ranges where the charge of each amino acid will change. The imidazole side chain of Histidine, with a pKa of 6.00, provides a unique opportunity for selectivity. At a pH below 6.0, this side chain is positively charged, while at a pH above 6.0, it becomes neutral.

Troubleshooting Guides for His-Ala Separation

Issue 1: Poor Resolution or Co-elution of Histidine and Alanine Peaks

Root Cause: The pH of the mobile phase is likely in a range where both amino acids have similar net charges, leading to comparable retention times.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor resolution of His and Ala.

Experimental Protocol for pH Optimization:

  • Initial pH Selection: Begin with a mobile phase pH around 7.4. At this physiological pH, adequate separation of all amino acids has been demonstrated.[6]

  • Systematic pH Adjustment:

    • If co-elution occurs, adjust the pH. To increase the retention of Histidine relative to Alanine, increase the pH to be slightly above 6.0. This neutralizes the imidazole side chain, making Histidine more hydrophobic and thus more retained.

    • To decrease the retention of both amino acids, lower the pH. This will increase the net positive charge on both molecules, making them more polar and causing them to elute earlier.

  • Column Equilibration: It is critical to thoroughly equilibrate the column with at least 10-15 column volumes of the new mobile phase after each pH adjustment to ensure stable and reproducible results.

  • Buffer Selection: Use a buffer with a pKa value close to your target mobile phase pH to ensure adequate buffering capacity. Phosphate buffers are a good choice for this pH range.

Issue 2: Peak Tailing, Particularly for the Histidine Peak

Root Cause: Peak tailing for basic compounds like Histidine is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanol groups on the silica-based stationary phase.[7] This is most prominent at a pH below 6.0, where the imidazole side chain of Histidine is protonated.

Troubleshooting Workflow:

G A Start: Peak Tailing Observed B Check Mobile Phase pH A->B C Is pH < 6.0? B->C D His side chain is protonated, leading to strong silanol interactions. C->D Yes G Evaluate Peak Shape C->G No, consider other causes (e.g., column void) E Option 1: Increase pH to > 6.0 to neutralize the His side chain. D->E F Option 2: Use a modern, end-capped column with minimal silanol activity. D->F E->G F->G H End: Symmetrical Peaks G->H

Caption: Troubleshooting workflow for addressing peak tailing.

Remediation Strategies:

  • pH Adjustment: The most direct way to mitigate this issue is to raise the mobile phase pH to a value between 6.0 and 7.5. This will neutralize the imidazole side chain of Histidine, minimizing its electrostatic interaction with the silanol groups.

  • Column Hardware: Utilize a modern, high-purity silica column that has been thoroughly end-capped. These columns are designed to have a minimal number of accessible silanol groups, thereby reducing the potential for secondary interactions that cause peak tailing.[7]

Issue 3: Little to No Retention of One or Both Amino Acids

Root Cause: This typically occurs when the mobile phase pH is either very low (e.g., < 2) or very high (e.g., > 10). Under these conditions, the amino acids are fully ionized and thus highly polar, leading to minimal interaction with the non-polar stationary phase.[5]

Troubleshooting Steps:

  • pH Assessment: Verify the pH of your mobile phase. If it is in the extreme ranges, it needs to be adjusted.

  • Adjust pH Towards Isoelectric Points: The isoelectric point (pI) is the pH at which an amino acid has a net charge of zero, maximizing its hydrophobicity. While operating exactly at the pI can lead to solubility issues, adjusting the pH to be closer to the pI values of Alanine (~6.00) and Histidine (~7.59) will generally increase their retention on the column.

  • Evaluate Organic Modifier Concentration: An excessively high concentration of the organic solvent (like acetonitrile or methanol) in the mobile phase can also cause poor retention. Consider reducing the organic content in conjunction with pH optimization.

References

  • Kord, A. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.[Link]

  • DeKnecht. Separation and Detection of Amino Acids. University of Guelph.[Link]

  • pKa values of amino acids. Star Republic: Guide for Biologists.[Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation.[Link]

  • Amino Acid pKa and pI Values. ScienceGeek.net.[Link]

  • Amino Acid Data Table. University of Arizona.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent.[Link]

  • Dolan, J. W. Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.[Link]

  • Espinosa, S., Bosch, E., & Rosés, M. (2001). Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution. Analytical chemistry, 73(20), 4937–4945. [Link]

  • Isoelectric point and Isoionic pH, the key to isoelectric focusing. Bio-Synthesis.[Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography.[Link]

  • Understanding the Isoelectric Point of Histidine: A Key to Its Unique Properties. Oreate AI.[Link]

  • Al-Rimawi, F. (2020). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. Journal of analytical methods in chemistry, 2020, 8846383. [Link]

  • Is there any easy trick to find isoelectric point of histidine? Quora.[Link]

  • Hunt, I. Ch27 pKa and pI values. University of Calgary.[Link]

  • Analytical Methods for Amino Acids. Shimadzu.[Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.[Link]

  • Amino acid pKa and pKi values. Isca Biochemicals.[Link]

  • HPLC Analysis of Histidine and Related Impurities. HELIX Chromatography.[Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.[Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.[Link]

  • Troubleshooting and Performance Improvement for HPLC. LinkedIn.[Link]

  • Dolan, J. W. Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.[Link]

  • Steed, R. (2010). Analysis of Amino Acids by HPLC. Agilent.[Link]

  • Guiochon, G., et al. (2009). Separation of Amino-Acids by Reversed Phase Chromatography: Development of a Model Mixture Dedicated to the Study of Solvent Gradient Chromatography Processes. ResearchGate.[Link]

  • Li, Y., et al. (2022). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 12(12), 1265. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry.[Link]

  • Histidine is continuously low in otherwise perfect amino acid separation with HPLC. Help?? ResearchGate.[Link]

Sources

Technical Support Center: Mitigation of Moisture Absorption in Hygroscopic His-Ala Powders

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling hygroscopic Histidyl-Alanine (His-Ala) and other dipeptide powders. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to moisture absorption during experimentation and formulation. Adherence to these protocols will enhance the stability, handling, and overall quality of your research outcomes.

Understanding the Challenge: Hygroscopicity in His-Ala Powders

Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment.[1][2] For dipeptides like His-Ala, which possess polar functional groups (amine, carboxylic acid, and imidazole side chain), this affinity for water can lead to a cascade of undesirable physicochemical changes.[3][4]

Moisture absorption can result in:

  • Chemical Degradation: Increased water content can facilitate hydrolysis, potentially cleaving the peptide bond and compromising the integrity of the active ingredient.[1][3]

  • Physical State Alterations: Moisture can act as a plasticizer, leading to particle agglomeration, caking, and loss of flowability.[3][5] In severe cases, it can lead to deliquescence, where the powder dissolves in the absorbed water to form a liquid solution.[3]

  • Manufacturing and Dosing Issues: Poor powder flow can impede processing steps like milling, blending, and accurate filling of capsules or tablet dies.[1][3][5]

  • Compromised Stability and Shelf-Life: The aforementioned changes collectively reduce the stability and shelf-life of the final product.[5][6]

This guide provides systematic approaches to identify, quantify, and mitigate these moisture-related challenges.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter when working with hygroscopic His-Ala powders.

Issue 2.1: Powder Caking and Poor Flowability

Symptoms:

  • The His-Ala powder is clumpy and does not flow freely from a spatula or hopper.

  • You observe particle agglomeration and adherence to container walls or equipment surfaces.[3][5]

Root Cause Analysis: This is a classic sign of moisture absorption. Water molecules form liquid bridges between particles, increasing interparticle cohesion and leading to clumping.[7] This significantly degrades the powder's flow properties.[5]

Solutions:

1. Environmental Control:

  • Immediate Action: Handle the powder in a controlled environment with low relative humidity (RH). Pharmaceutical manufacturing often requires humidity levels as low as 10-20% RH for highly sensitive materials.[8]

  • Long-Term Storage: Store the powder in a desiccator containing an active desiccant like silica gel or molecular sieves.[7] Ensure the desiccant is regularly regenerated or replaced. For larger scale operations, dedicated dehumidification systems are essential.[1][8]

2. Formulation Strategy: Co-processing with Excipients:

  • Rationale: Incorporating specific excipients can improve flowability and protect the His-Ala powder from ambient moisture.[[“]]

  • Recommended Excipients:

    • Glidants: These reduce interparticle friction. Colloidal silicon dioxide (e.g., Aerosil®) is highly effective and also acts as a moisture scavenger, adsorbing water away from the active ingredient.[10][11]

    • Lubricants: Magnesium stearate or talc can be added to reduce powder adhesion to equipment surfaces like tablet punches.[10]

    • Non-Hygroscopic Fillers: Diluting the His-Ala with a non-hygroscopic filler like Mannitol or Anhydrous Lactose can reduce the overall hygroscopicity of the blend.[11][12]

Experimental Protocol: Evaluating Excipient Impact on Flowability
  • Preparation: Prepare several small batches of His-Ala powder blends (e.g., 10g each) with varying concentrations of a selected glidant (e.g., 0.25%, 0.5%, 1.0% w/w colloidal silicon dioxide).

  • Blending: Ensure uniform mixing in a sealed container using a suitable laboratory blender.

  • Flowability Measurement: Use a powder rheometer or a simple funnel flow test (e.g., measuring the time for a set quantity to pass through a funnel) to quantify the improvement in flow.

  • Hygroscopicity Testing: Store the blends under controlled, elevated humidity (e.g., 25°C/75%RH) for a defined period (e.g., 24-48 hours) and re-evaluate flow properties to assess the protective effect of the excipient.[3]

Issue 2.2: Inconsistent Dosing and Weight Variation

Symptoms:

  • When filling capsules or using volumetric dosing, you observe significant variation in the weight of the final dosage form.

  • This is often a direct consequence of the poor flowability described in Issue 2.1.[1]

Root Cause Analysis: Non-uniform powder flow leads to inconsistent packing density in the dosing equipment, resulting in variable fill volumes and, consequently, weight variation.

Solutions:

1. Address Root Cause: Implement the environmental and formulation strategies outlined in Issue 2.1 to improve powder flow. A free-flowing powder will pack more uniformly.

2. Granulation:

  • Rationale: Granulation is a process of particle size enlargement that can dramatically improve the flowability and compressibility of a powder blend.[1]

  • Methodology:

    • Dry Granulation (Slugging or Roller Compaction): This method is preferred for moisture-sensitive materials like His-Ala as it avoids the use of liquid binders. The powder blend is compressed into large tablets or "slugs," which are then milled to a uniform granule size.[11]

    • Non-Aqueous Wet Granulation: If wet granulation is necessary, use a non-aqueous solvent (e.g., ethanol, isopropanol) with a suitable binder. The solvent must be fully removed during the drying phase.

Workflow for Selecting a Granulation Method

Below is a decision-making workflow to help select the appropriate granulation strategy.

GranulationWorkflow Start Start: Poor Flow & Weight Variation CheckSensitivity Is His-Ala formulation tolerant to any liquid? Start->CheckSensitivity DryGranulation Implement Dry Granulation (Slugging / Roller Compaction) CheckSensitivity->DryGranulation No NonAqueous Consider Non-Aqueous Wet Granulation CheckSensitivity->NonAqueous Yes Evaluate Evaluate Granule Properties: Flow, Moisture Content, Stability DryGranulation->Evaluate NonAqueous->Evaluate End End: Optimized Formulation Evaluate->End

Caption: Decision workflow for granulation of His-Ala powders.

Issue 2.3: Suspected Chemical Degradation

Symptoms:

  • Analytical tests (e.g., HPLC) show a decrease in the purity of the His-Ala powder over time.

  • Appearance of new peaks in the chromatogram, indicating degradation products.

Root Cause Analysis: Moisture can act as a reactant, leading to the hydrolysis of the peptide bond. The presence of water lowers the energy barrier for this reaction, especially under elevated temperatures.[3]

Solutions:

1. Rigorous Moisture Control:

  • Manufacturing: Maintain strict low-humidity conditions throughout all manufacturing and handling steps.[1][8]

  • Packaging: Use high moisture barrier packaging. Aluminum blister packs or glass containers with tight seals are highly effective.[1][3] Incorporate desiccants within the package headspace to absorb any residual moisture.[1][13]

2. Formulation Barriers:

  • Rationale: Creating a physical barrier around the hygroscopic particles can prevent moisture ingress.[3][[“]]

  • Methods:

    • Film Coating: For tablets or granules, applying a hydrophobic film coat can provide excellent moisture protection.[3][14] Polymers like certain grades of HPMC mixed with hydrophobic components or specialized commercial coatings (e.g., Eudragit®, Sepifilm™ LP) are commonly used.[3][14]

    • Encapsulation: Microencapsulation of the His-Ala powder with a hydrophobic polymer can isolate it from the environment. Techniques like spray drying can be used for this purpose.[3][6][13]

3. Crystal Engineering:

  • Rationale: It may be possible to form a less hygroscopic crystalline version (polymorph) or a co-crystal of His-Ala. Co-crystallization involves combining the active ingredient with a benign co-former to create a new crystal lattice with improved physical properties, including reduced hygroscopicity.[3][6] This is an advanced strategy requiring significant development work.

Frequently Asked Questions (FAQs)

Q1: How can I accurately measure the moisture content in my His-Ala powder? A1: The gold standard for accurately quantifying water content in pharmaceutical powders is Karl Fischer Titration .[15][16][17] This chemical method is highly specific to water and can detect even trace amounts. An alternative, simpler method is Loss on Drying (LOD) , which measures the weight loss of a sample after heating.[18] However, LOD measures all volatile components, not just water, so its results can be less specific than Karl Fischer titration.[16]

Technique Principle Pros Cons
Karl Fischer Titration Chemical reaction with waterHigh accuracy and specificity for water[15][19]Requires specialized equipment and reagents
Loss on Drying (Gravimetric) Measures weight loss upon heatingSimple, reliable for bulk powders[15][18]Not specific to water; can measure any volatile

Q2: What is the first and most critical step I should take to protect my powder? A2: The most immediate and critical step is environmental control .[1] Before altering your formulation, ensure that all handling, weighing, and processing of the His-Ala powder occurs in an environment with controlled low relative humidity, such as a glove box with a dry atmosphere or a room with an industrial dehumidifier.[8] Proper storage in sealed containers with desiccants is equally crucial.[7]

Q3: Can I just add a desiccant to my formulation blend? A3: Yes, this is a viable strategy known as co-processing with a moisture scavenger.[10] Excipients like colloidal silicon dioxide or certain starches can be included in the formulation to preferentially adsorb moisture, thereby protecting the more sensitive His-Ala.[11][12] PEARLITOL® ProTec, a co-processed mannitol-starch, is specifically designed for this moisture-scavenging purpose.[12]

Q4: My His-Ala powder has already absorbed some moisture. Can it be salvaged? A4: It depends on the extent of moisture absorption and whether chemical degradation has occurred. If only physical changes like mild clumping have occurred, you may be able to salvage the powder by carefully drying it under vacuum at a mild temperature. However, you MUST re-analyze the dried powder for purity (e.g., via HPLC) and moisture content (via Karl Fischer titration) to confirm that no irreversible chemical degradation has taken place. If purity is compromised, the material should be discarded.

Q5: What is the mechanism of moisture absorption in dipeptides? A5: Moisture absorption is driven by the presence of polar functional groups in the dipeptide's structure. For His-Ala, these include the N-terminus, the C-terminus, the peptide backbone, and the nitrogen atoms in the histidine imidazole ring. These sites can form hydrogen bonds with water molecules in the atmosphere, drawing them into the solid's structure.[3] The process is influenced by factors like the partial pressure of water vapor in the air, temperature, and the powder's surface area.[3]

Moisture Absorption Mechanism

The diagram below illustrates how water molecules interact with a hygroscopic powder particle.

MoistureAbsorption cluster_0 High Humidity Environment cluster_1 His-Ala Powder Particle cluster_2 Resulting State Water H₂O Molecules (Water Vapor) Particle Hygroscopic Particle (Polar Sites) Water->Particle Adsorption & Absorption WetParticle Wet Particle (Caking, Degradation) Particle->WetParticle Physicochemical Changes

Caption: Water vapor interaction with a hygroscopic powder.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (URL: )
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - Pharma Excipients. (URL: )
  • Strategies to enhance pharmaceutical formul
  • What Specific Excipients Are Most Effective For Improving Powder Flow Properties - Techno Search Process - Labor
  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (URL: )
  • Moisture Content Analysis - ResolveMass Labor
  • Techniques for the Determination of Moisture Content, W
  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions - Letters in High Energy Physics. (URL: )
  • Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. (URL: )
  • Low Moisture Excipients for Moisture-Sensitive APIs - Roquette. (URL: )
  • Complete Guide to Moisture Content Test & Its Importance. (URL: )
  • (PDF)
  • Moisture content analysis of metal powders - RISE. (URL: )
  • Accurate Moisture Content Analysis - Techniques & Challenges - YakeClim
  • The Impact of Powder Moisture Content on Quality and Stability. (URL: )
  • Moisture resistant tablet co
  • Eliminate the Chances of Powder Caking in the Pharmaceutical Industry. (URL: )
  • Moisture Control and Degradation Management - American Pharmaceutical Review. (URL: )
  • What are the best tablet excipients to be used for moisture & he
  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxid
  • Conformational origins of dipeptide phase properties - ChemRxiv. (URL: )
  • What is Hygroscopicity and the improvement solution?
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. (URL: )

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Validation & Comparative

1H NMR Chemical Shift Assignment Guide: L-Histidinyl-L-Alanine (His-Ala)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR chemical shift assignment for L-Histidinyl-L-Alanine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The dipeptide L-Histidinyl-L-Alanine (His-Ala) presents a distinct proton NMR profile characterized by two coupled spin systems: the aromatic/aliphatic AMX system of the N-terminal Histidine and the A3X system of the C-terminal Alanine.

Accurate assignment of His-Ala is frequently complicated by the pH-dependent tautomerism of the imidazole ring (pKa ≈ 6.0). This guide provides a definitive technical comparison of His-Ala chemical shifts against its constituent free amino acids, delineates the specific spectral shifts induced by peptide bond formation, and establishes a robust protocol for pH-dependent assignment.

Structural Context & Spin Systems

To interpret the NMR data, the molecule is divided into two distinct spin systems.

  • Residue 1 (His): N-terminal. Contains an alpha-proton (

    
    ), two beta-protons (
    
    
    
    ), and the imidazole ring protons (
    
    
    and
    
    
    , often referred to as H-2 and H-5).
  • Residue 2 (Ala): C-terminal. Contains an alpha-proton (

    
    ) and a methyl group (
    
    
    
    ).
Connectivity Diagram (Spin Systems)

The following diagram illustrates the scalar coupling (


-coupling) networks used for assignment.

HisAla_Connectivity cluster_His L-Histidine (N-Term) cluster_Bond cluster_Ala L-Alanine (C-Term) His_Ha (Methine) His_Hb Hβ1, Hβ2 (Methylene) His_Ha->His_Hb 3J (COSY) Bond Peptide Bond (-CO-NH-) Ala_NH Amide NH (If in H2O) His_Ha->Ala_NH NOE (dαN) His_Im Imidazole (H-2, H-5) His_Hb->His_Im 4J (Weak/NOESY) Ala_Ha (Methine) Ala_NH->Ala_Ha 3J (COSY) Ala_Hb (Methyl) Ala_Ha->Ala_Hb 3J (COSY)

Caption: Spin system connectivity for His-Ala. Red arrows indicate scalar couplings (COSY); Blue dotted arrows indicate through-space NOE correlations.

Comparative Analysis: Chemical Shift Assignments

The formation of the peptide bond induces specific shielding/deshielding effects compared to free amino acids. The data below compares His-Ala (at neutral pH) with free L-His and L-Ala .

Table 1: Chemical Shift Comparison (D2O, pH ~7.0)
ResidueProtonFree AA (ppm)His-Ala Dipeptide (ppm)Shift Effect (

)
Signal Multiplicity
L-His H

3.984.15 - 4.25 +0.20 (Deshielded)dd (Doublet of doublets)
H

3.15, 3.253.20 - 3.40 +0.10Multiplet (ABX)
H-2 (Im)7.807.80 - 8.00 pH DependentSinglet
H-5 (Im)7.057.00 - 7.10 pH DependentSinglet
L-Ala H

3.784.30 - 4.35 +0.55 (Deshielded)q (Quartet)
H

(Me)
1.481.38 - 1.42 -0.08 (Shielded)d (Doublet)

> Note: The significant downfield shift of the Alanine H


 (+0.55 ppm) is the hallmark of peptide bond formation at the N-terminus of the Alanine residue.
Table 2: pH Dependence of Histidine Ring Protons

The chemical shifts of the imidazole protons (H-2 and H-5) are sensitive indicators of the protonation state. This titration effect is critical for assignment verification.

pH StateConditionH-2 (ppm)H-5 (ppm)Structural State
Acidic pH < 4.0~8.60~7.35Protonated Imidazolium (

)
Neutral pH ~ 6.0~8.10~7.15Titrating (Fast Exchange)
Basic pH > 8.0~7.70~7.00Neutral Imidazole (

)

Experimental Protocol for Assignment

To ensure high-fidelity assignments, the following workflow is recommended. This protocol accounts for the specific challenges of dipeptide analysis, such as water suppression and spectral overlap.

Step 1: Sample Preparation
  • Solvent: Dissolve 2-5 mg of His-Ala in 600 µL of D2O (99.9%).

    • Why: D2O eliminates the large water signal, allowing clear observation of the H

      
       region (approx 4.0-4.5 ppm) which is often obscured in 90% H2O.
      
    • Trade-off: Amide protons (NH) exchange with Deuterium and become invisible. To see NH correlations, a second sample in 90% H2O/10% D2O is required.

  • Reference: Add DSS (2,2-dimethyl-2-silapentane-5-sulfonate) as an internal standard (0.00 ppm). Avoid TMS due to solubility issues in water.

  • pH Adjustment: Adjust pH to 7.0 using dilute NaOD/DCl. Record the exact pH as His shifts are volatile.

Step 2: Acquisition Workflow

NMR_Workflow Start Sample in D2O OneD 1D Proton NMR (Identify Spin Systems) Start->OneD COSY 2D COSY (Trace J-Couplings) OneD->COSY Identify Doublets/Quartets TOCSY 2D TOCSY (Confirm Full Spin Systems) COSY->TOCSY Resolve Overlap pH_Titration pH Titration (Optional) (Confirm His Imidazole) TOCSY->pH_Titration Verify His H2/H5

Caption: Standard workflow for dipeptide assignment. COSY is usually sufficient for His-Ala, but TOCSY ensures unambiguous connectivity.

Step 3: Assignment Logic
  • Identify Alanine: Look for the intense doublet at ~1.4 ppm (Methyl). In the COSY spectrum, trace the cross-peak from this methyl group to the quartet at ~4.3 ppm . This assigns the Ala spin system.[1]

  • Identify Histidine: Look for the singlets in the aromatic region (7.0 - 8.6 ppm). These are H-2 and H-5.

  • Assign His Aliphatics: The remaining signals in the 3.0 - 4.2 ppm range belong to His. The H

    
     (~4.2 ppm) will show COSY correlations to the H
    
    
    
    protons (~3.2 ppm).
  • Verify Peptide Bond: If run in 90% H2O, an NOE correlation (NOESY/ROESY) will be observed between His H

    
      and Ala NH , confirming the sequence.
    

Troubleshooting & Common Pitfalls

The "Missing" Amide Protons
  • Issue: No signals observed > 8.0 ppm in D2O.

  • Cause: Rapid Hydrogen-Deuterium exchange.

  • Solution: Run the experiment in 90% H2O / 10% D2O with water suppression (e.g., excitation sculpting or presaturation) to observe the Ala NH doublet (~8.2 ppm) and His NH3+ (if acidic).

Overlapping Alpha Protons
  • Issue: His H

    
     and Ala H
    
    
    
    appear at similar shifts (4.1 - 4.3 ppm).
  • Solution: Use 2D HSQC (Heteronuclear Single Quantum Coherence) if 13C abundance allows. The Carbon chemical shifts provide greater dispersion:

    • Ala C

      
      : ~51 ppm
      
    • His C

      
      : ~55 ppm
      

References

  • Bundi, A., & Wüthrich, K. (1979).[2] 1H NMR parameters of the 20 common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-L-Ala-OH. Biopolymers, 18(2), 285-297. Link

  • Wishart, D. S., et al. (1995).[2] 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids.[3] Journal of Biomolecular NMR, 5(1), 67-81.[3] Link

  • Biological Magnetic Resonance Bank (BMRB). Entry for L-Histidine and L-Alanine. Link

Sources

Validation of ELISA kits for Histidinyl-Alanine quantification

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Executive Summary

Histidinyl-Alanine (His-Ala) is a dipeptide of increasing interest in metabolic profiling and protein degradation studies. Often confused with the cross-linking amino acid histidinoalanine (HAL), the dipeptide His-Ala presents unique quantification challenges due to its low molecular weight (~226 Da) and structural similarity to abundant endogenous molecules like L-Histidine, L-Alanine, and Carnosine (


-alanyl-L-histidine).

While LC-MS/MS remains the gold standard for absolute specificity, Competitive ELISA offers a high-throughput, cost-effective alternative for large-cohort screening. This guide provides a rigorous framework for validating His-Ala ELISA kits, ensuring they meet bioanalytical standards (FDA/EMA) and effectively bridge the gap with mass spectrometry data.

Part 1: The Methodological Landscape

The choice between ELISA and LC-MS/MS is often a trade-off between throughput and specificity. For His-Ala, the lack of a secondary epitope necessitates a Competitive ELISA format, where the free dipeptide in the sample competes with a plate-bound conjugate for a limiting amount of antibody.

Comparative Analysis: ELISA vs. LC-MS/MS
FeatureCompetitive ELISA (Kit)LC-MS/MS (Gold Standard)
Principle Antibody-antigen competition (Colorimetric)Mass-to-charge ratio (

) & fragmentation
Specificity Moderate: Risk of cross-reactivity with Carnosine/Anserine.High: Distinguishes isomers (e.g., His-Ala vs. Ala-His).
Sensitivity (LOD) Typically 1–10 µM (depends on antibody affinity).< 10 nM (highly sensitive).
Throughput High (96/384 samples per run).Low to Moderate (serial injection).
Matrix Tolerance Low: Prone to matrix interference (requires extraction).High: Can handle complex matrices with internal standards.
Cost per Sample Low (

15).
High (

150).
Primary Use Case Screening large cohorts (N > 100).Validation of hits; absolute quantification.

Part 2: Scientific Foundation & Mechanism[1]

To validate a His-Ala ELISA, one must understand the competitive inhibition mechanism. Unlike sandwich ELISAs, the signal is inversely proportional to the concentration of His-Ala in the sample.

Diagram 1: Competitive ELISA Workflow for Small Molecules

CompetitiveELISA cluster_legend Mechanism Plate 1. Microplate Well (Coated with His-Ala Conjugate) Sample 2. Add Sample (Free His-Ala) Competition 4. Competition (Free vs. Bound Target) Plate->Competition  Target Bound to Plate Sample->Competition Antibody 3. Add Primary Antibody (Anti-His-Ala) Antibody->Competition Wash 5. Wash Step (Remove Free Complexes) Competition->Wash Detection 6. Secondary Ab + Substrate (Signal Generation) Wash->Detection Result 7. Readout (Low Signal = High His-Ala) Detection->Result

Caption: In competitive ELISA, free His-Ala in the sample neutralizes the primary antibody, preventing it from binding to the plate. Higher sample concentration results in lower optical density (OD).

Part 3: Validation Framework (The Core Protocol)

Validation must prove that the antibody recognizes This compound specifically and is not merely binding to the ubiquitous L-Histidine or the dipeptide Carnosine.

Phase 1: Specificity & Cross-Reactivity (CR)

Objective: Quantify the antibody's affinity for structurally related compounds. Protocol:

  • Prepare a standard curve of His-Ala (0.1 µM – 1000 µM).

  • Prepare parallel curves for Interferents : L-Histidine, L-Alanine, Carnosine (

    
    -Ala-His), Anserine, and Histidinoalanine (crosslink).
    
  • Calculate % Cross-Reactivity (CR) at 50% binding (

    
    ):
    
    
    
    
    Acceptance Criteria:
  • L-Histidine / L-Alanine CR: < 0.1% (Critical).

  • Carnosine CR: < 5% (Acceptable for most applications; if >5%, extraction is required).

Phase 2: Spike-and-Recovery (Matrix Effects)

Objective: Determine if plasma/urine components interfere with antibody binding. Protocol:

  • Select 3 distinct matrices: Serum (Pool A), Urine (Pool B), Assay Buffer (Control).

  • Spike His-Ala at Low (L), Medium (M), and High (H) concentrations into each matrix.

  • Incubate and run the ELISA.

  • Calculate Recovery:

    
    Acceptance Criteria:  80% – 120% recovery. If < 80%, sample dilution (1:10 or 1:20) or protein precipitation (TCA/Methanol) is required.
    
Phase 3: Parallelism (Linearity of Dilution)

Objective: Ensure endogenous His-Ala behaves immunologically identically to the synthetic standard. Protocol:

  • Identify a sample with high endogenous His-Ala.

  • Serially dilute (1:2, 1:4, 1:8, 1:16) with sample diluent.

  • Multiply the result by the dilution factor. Acceptance Criteria: The coefficient of variation (%CV) of the back-calculated concentrations should be < 20%.

Part 4: Detailed Experimental Protocol

Pre-requisite: If analyzing serum/plasma, perform a Protein Precipitation step (Methanol 3:1 v/v) to remove large proteins that may sterically hinder the small molecule assay.

Step-by-Step Workflow:

  • Sample Prep:

    • Mix 50 µL Sample + 150 µL cold Methanol. Vortex 30s. Centrifuge 10,000 x g for 10 min.

    • Collect supernatant.[1] Evaporate to dryness (SpeedVac) and reconstitute in Assay Buffer (PBS + 0.1% BSA).

  • Standard Curve:

    • Prepare 8-point serial dilution of His-Ala Standard (e.g., 1000 ng/mL down to 7.8 ng/mL).

  • Assay Incubation:

    • Add 50 µL of Standard or Sample to the pre-coated microplate (His-Ala-BSA conjugate coated).

    • Immediately add 50 µL of Primary Antibody (Anti-His-Ala).

    • Critical: Do not wash between these steps. The competition happens now.

    • Incubate 1 hour at Room Temperature (RT) with shaking (500 rpm).

  • Wash:

    • Aspirate and wash 3x with 300 µL Wash Buffer (PBS + 0.05% Tween-20).

  • Detection:

    • Add 100 µL HRP-Conjugated Secondary Antibody.

    • Incubate 30-45 mins at RT.

    • Wash 5x.

  • Development:

    • Add 100 µL TMB Substrate. Incubate 15-20 mins in dark.

    • Add 50 µL Stop Solution (

      
      ).
      
    • Read OD at 450 nm (correction 620 nm).

Part 5: Validation Logic & Troubleshooting

Use this decision tree to interpret validation failures.

Diagram 2: Validation Decision Tree

ValidationLogic Start Start Validation Linearity Test 1: Linearity (R² > 0.99) Start->Linearity Recovery Test 2: Spike Recovery (80-120%) Linearity->Recovery Pass Specificity Test 3: Cross-Reactivity Recovery->Specificity Pass Fail_Matrix Matrix Interference Recovery->Fail_Matrix Fail (<80% or >120%) Pass VALIDATED Specificity->Pass Pass Fail_Ab Poor Antibody Specificity Specificity->Fail_Ab Fail (High CR) Action_Dilute Action: Increase Dilution or Extract Sample Fail_Matrix->Action_Dilute Action_NewAb Action: Switch to LC-MS/MS or Re-screen Clones Fail_Ab->Action_NewAb Action_Dilute->Recovery Retest

Caption: Logical flow for troubleshooting ELISA validation failures. Matrix effects are common in dipeptide assays and usually resolved by extraction or dilution.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). This compound (Compound Summary).[2][3][4] National Library of Medicine. Retrieved from [Link]

  • Andreoli, R., et al. (2012). Development and validation of a LC-MS/MS method for the quantification of carnosine and related dipeptides. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Comparative Guide: Antioxidant Activity of His-Ala vs. Ala-His Dipeptides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, application scientists, and drug development professionals, the selection of short peptides for therapeutic or functional formulations requires more than just identifying active amino acids. The sequence polarity—specifically the N-terminal versus C-terminal positioning of reactive residues—fundamentally alters the physicochemical properties and biological efficacy of the molecule.

This guide provides an in-depth technical comparison of two structural isomers: Histidyl-Alanine (His-Ala) and Alanyl-Histidine (Ala-His) . By analyzing their mechanistic pathways, comparative performance data, and standardized experimental protocols, this document serves as a definitive resource for optimizing peptide-based antioxidant systems.

Structural Biochemistry & Mechanistic Causality

The antioxidant capacity of histidine-containing dipeptides is primarily driven by the imidazole ring of the histidine residue, which acts as a potent proton donor, electron donor, and metal chelator [1]. However, the position of the histidine residue dictates the molecule's dominant antioxidant mechanism [2].

Ala-His (C-terminal Histidine)

Ala-His is structurally homologous to the endogenous antioxidant carnosine (


-alanyl-L-histidine) [3]. When histidine is located at the C-terminus:
  • Radical Scavenging Dominance: The imidazole ring is highly accessible for direct interaction with reactive oxygen species (ROS) such as superoxide (

    
    ), hydroxyl radicals (
    
    
    
    ), and lipid peroxyl radicals. The electron-rich imidazole ring readily donates a hydrogen atom to neutralize free radicals, forming a relatively stable resonance-stabilized histidyl radical [4].
  • Steric Freedom: The distance between the N-terminal primary amine (on Alanine) and the imidazole ring reduces steric hindrance, optimizing the peptide's ability to quench singlet oxygen in hydrophobic environments like lipid bilayers.

His-Ala (N-terminal Histidine)

When histidine is positioned at the N-terminus:

  • Metal Chelation Dominance: His-Ala exhibits superior transition metal chelation (e.g.,

    
    , 
    
    
    
    ). The proximity of the N-terminal
    
    
    -amino group, the peptide bond amide nitrogen, and the imidazole nitrogen creates a highly favorable multidentate coordination sphere [5].
  • Inhibition of Fenton Chemistry: By tightly sequestering pro-oxidant transition metals, His-Ala prevents the metal-catalyzed decomposition of hydrogen peroxide into highly toxic hydroxyl radicals (the Fenton reaction), acting as a preventative antioxidant rather than a direct radical scavenger.

G ROS Reactive Oxygen Species (ROS) HisAla His-Ala (N-terminal His) ROS->HisAla Moderate Reactivity AlaHis Ala-His (C-terminal His) ROS->AlaHis High Reactivity Metal Transition Metals (Cu2+, Fe2+) Metal->HisAla High Affinity Metal->AlaHis Moderate Affinity Chelation Strong Metal Chelation (Amine + Imidazole + Amide) HisAla->Chelation Scavenging Radical Scavenging (Imidazole Ring H-Donation) AlaHis->Scavenging Stable Stable Non-Toxic Complex Chelation->Stable Neutral Neutralized Molecule Scavenging->Neutral

Mechanistic pathways of His-Ala and Ala-His in neutralizing ROS and chelating metals.

Comparative Performance Data

To objectively evaluate these dipeptides, researchers rely on a matrix of assays that isolate specific antioxidant mechanisms. The table below synthesizes representative quantitative performance data based on established biochemical literature for histidine-containing dipeptides [6].

Assay TypeTarget MechanismAla-His PerformanceHis-Ala PerformancePrimary Advantage
DPPH Scavenging (

)
Direct electron donationStrong (~1.5 - 2.0 mM)Moderate (~3.5 - 4.5 mM)Ala-His provides superior direct radical trapping via the unhindered imidazole ring.
ABTS Scavenging (

)
Aqueous radical quenchingStrong (~0.8 - 1.2 mM)Moderate (~2.0 - 2.5 mM)Ala-His is more efficient in single-electron transfer (SET) reactions.

Chelation (%)
Preventative antioxidationModerate (~30-40% at 1mM)Excellent (~75-85% at 1mM)His-Ala forms a stable multidentate complex, neutralizing pro-oxidant metals.
Lipid Peroxidation (TBARS) Membrane protectionHigh Inhibition Moderate InhibitionAla-His better mimics carnosine, protecting lipid emulsions from oxidative degradation.

Note: Exact


 values depend on solvent conditions, pH, and assay incubation times. Data represents relative mechanistic superiority.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary positive and negative controls to confirm that the observed activity is a direct result of the peptide's sequence, rather than solvent artifacts or degradation.

Protocol A: DPPH Radical Scavenging Assay (Direct Antioxidation)

This assay measures the ability of the dipeptide to donate a hydrogen atom to the stable DPPH radical, converting it from purple to yellow.

Causality Check: Because DPPH is a synthetic, sterically hindered radical, this assay specifically tests the accessibility of the imidazole ring.

  • Reagent Preparation: Prepare a

    
     solution of DPPH in anhydrous methanol. Prepare peptide stocks (His-Ala and Ala-His) ranging from 
    
    
    
    to
    
    
    in
    
    
    phosphate buffer (pH 7.4).
  • Control Establishment (Self-Validation):

    • Positive Control: Trolox (

      
      ) to validate DPPH reactivity.
      
    • Negative Control: Buffer + DPPH (0% scavenging baseline).

    • Blank: Peptide + Methanol (corrects for intrinsic peptide absorbance).

  • Reaction: Mix

    
     of the peptide solution with 
    
    
    
    of the DPPH solution. Vortex vigorously.
  • Incubation: Incubate in complete darkness at

    
     for exactly 30 minutes. (Darkness prevents photo-degradation of DPPH).
    
  • Measurement: Read absorbance at

    
     using a UV-Vis spectrophotometer.
    
  • Calculation:

    
    .
    
Protocol B: Ferrozine Metal Chelation Assay (Preventative Antioxidation)

This assay measures the peptide's ability to compete with ferrozine for ferrous ions (


).

Causality Check: This isolates the N-terminal coordination capacity. A lower absorbance indicates that the peptide has successfully sequestered the iron, preventing the formation of the magenta Ferrozine-


 complex.
  • Reagent Preparation: Prepare

    
    
    
    
    
    and
    
    
    ferrozine in ultra-pure water.
  • Control Establishment: Use EDTA (

    
    ) as the positive control for maximum chelation.
    
  • Reaction: Mix

    
     of peptide solution (His-Ala or Ala-His) with 
    
    
    
    of
    
    
    . Incubate for 5 minutes at room temperature to allow peptide-metal coordination.
  • Indicator Addition: Add

    
     of ferrozine to initiate the competitive binding.
    
  • Incubation: Vortex and incubate for 10 minutes at room temperature.

  • Measurement: Read absorbance at

    
    .
    

Workflow Prep Peptide Preparation (10-1000 µM in Buffer) Assay1 DPPH/ABTS Assay (Radical Scavenging) Prep->Assay1 Assay2 Ferrozine Assay (Metal Chelation) Prep->Assay2 Incubate Incubation (30 mins, Dark, 25°C) Assay1->Incubate Assay2->Incubate Read Spectrophotometric Reading (517nm, 734nm, 562nm) Incubate->Read Analyze IC50 Calculation & Statistical Analysis Read->Analyze

Standardized experimental workflow for evaluating dipeptide antioxidant capacity.

Conclusion & Application in Drug Development

For drug development professionals formulating peptide therapeutics or functional foods, the choice between His-Ala and Ala-His should be dictated by the specific oxidative stress profile of the target environment:

  • Choose Ala-His when formulating for environments suffering from direct ROS bombardment or lipid peroxidation (e.g., topical dermatological formulations targeting UV-induced oxidative stress, or neuroprotective agents mimicking carnosine). Its unhindered imidazole ring makes it a superior direct radical scavenger.

  • Choose His-Ala when targeting pathologies driven by transition metal dyshomeostasis (e.g., Alzheimer's disease models involving

    
     or 
    
    
    
    induced amyloid toxicity, or preventing metal-catalyzed oxidation in liquid biologic formulations). Its N-terminal histidine acts as a powerful metal sink.

References

  • Glycyl-alanyl-histidine protects PC12 cells against hydrogen peroxide toxicity. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Antioxidative activities of histidine containing caffeic acid-dipeptides. ResearchGate. Available at:[Link]

  • Antioxidative Properties of Histidine-Containing Peptides Designed from Peptide Fragments Found in the Digests of a Soybean Protein. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

  • 2-Oxo-histidine–containing dipeptides are functional oxidation products. ResearchGate. Available at:[Link]

  • Metal Ion Complexes with HisGly: Comparison with PhePhe and PheGly. ResearchGate. Available at:[Link]

  • Antioxidant Properties of Hemp Proteins: From Functional Food to Phytotherapy and Beyond. MDPI. Available at:[Link]

Differentiating Histidinyl-Alanine from Anserine and Carnosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Isobaric Dilemma

In histidine dipeptide research, a critical analytical challenge exists: distinguishing L-Histidyl-L-Alanine (His-Ala) from its bioactive isomer Carnosine (


-alanyl-L-histidine) . While Carnosine and Anserine are well-characterized "meat peptides" with established roles in pH buffering and antioxidant defense, His-Ala is an 

-peptide isomer often misidentified due to its identical molecular weight (226.23 Da) and similar polarity.

This guide provides a definitive protocol for differentiating these compounds. The core distinction lies not just in retention time, but in MS/MS fragmentation physics and enzymatic susceptibility . Carnosine (


-peptide) yields a dominant Histidine fragment (

ion, m/z 156), whereas His-Ala (

-peptide) fragments into Histidine acylium (

, m/z 138) and Alanine (

, m/z 90).
Chemical Identity & Structural Divergence

The following table contrasts the physicochemical properties of the three targets. Note that while Carnosine and His-Ala are isobaric, Anserine is methylated (+14 Da).

Table 1: Comparative Physicochemical Profile

FeatureCarnosine Histidinyl-Alanine (His-Ala) Anserine
IUPAC Name

-alanyl-L-histidine
L-Histidyl-L-Alanine

-alanyl-1-methyl-L-histidine
Peptide Bond Beta (

-amino acid N-terminus)
Alpha (

-amino acid N-terminus)
Beta (

-amino acid N-terminus)
Formula



Monoisotopic Mass 226.1066 Da226.1066 Da240.1222 Da
Precursor Ion

227.1 227.1 241.1
Key Structural Difference

-Alanine is the N-terminal donor.
Histidine is the N-terminal donor.Methylated Imidazole ring (1-MeHis).
Biological Substrate Carnosinase-1 (CN1) General Dipeptidases (PepD) Carnosinase-1 (CN1)
Analytical Workflow: LC-MS/MS Differentiation

To achieve unambiguous identification, you must rely on Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS). Reverse-phase (C18) is generally unsuitable due to the high polarity of these compounds (poor retention).

3.1. Sample Preparation (Self-Validating Protocol)
  • Matrix: Plasma, Serum, or Tissue Homogenate.

  • Step 1: Protein Precipitation. Add Sulfosalicylic Acid (SSA) 30% (w/v) or Acetonitrile (3:1 ratio) to the sample.

    • Why: SSA is preferred over organic solvents for preserving dipeptide stability and preventing co-elution of phospholipids.

  • Step 2: Centrifugation (14,000 x g, 10 min, 4°C).

  • Step 3: Supernatant dilution (1:10) with Mobile Phase B (Acetonitrile).

3.2. Chromatographic Conditions (HILIC)
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-80), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient: 90% B to 40% B over 10 minutes.

    • Causality: High organic start ensures retention of polar dipeptides. Acidic pH protonates the imidazole ring, improving peak shape and ionization efficiency.

3.3. Mass Spectrometry: The Fragmentation Logic

This is the "fingerprint" step. While both Carnosine and His-Ala share the parent ion (m/z 227), their daughter ions are distinct due to the peptide bond location.

  • Carnosine Fragmentation (

    
    -Ala-His): 
    
    • Cleavage occurs at the amide bond.

    • Major Fragment (

      
      ):  m/z 156.1  (Protonated Histidine).
      
    • Minor Fragment: m/z 110.0 (Imidazole ring fragment).

  • His-Ala Fragmentation (His-Ala):

    • Cleavage occurs at the amide bond.

    • Major Fragment (

      
      ):  m/z 138.1  (Histidine acylium ion).
      
    • Secondary Fragment (

      
      ):  m/z 90.1  (Alanine).
      
    • Note: You may see m/z 110 here as well, so it is not unique.

Table 2: MRM Transition List

CompoundPrecursor (m/z)Quantifier Transition (m/z)Qualifier Transition (m/z)Collision Energy (eV)
Carnosine 227.1156.1 (Unique)110.120-25
His-Ala 227.1138.1 (Unique)90.120-25
Anserine 241.1126.1 (Methyl-Imidazole)109.120-25
Visualization: Structural & Fragmentation Logic

The following diagram illustrates the structural isomerism and the resulting unique fragmentation pathways that allow for differentiation.

FragmentationLogic cluster_0 Precursor Ion (m/z 227.1) cluster_1 cluster_2 Unique Diagnostic Ions Carnosine Carnosine (Beta-Alanyl-L-Histidine) Fragmentation Peptide Bond Cleavage Carnosine->Fragmentation HisAla His-Ala (L-Histidyl-L-Alanine) HisAla->Fragmentation y1_Carn y1 Ion: Histidine (m/z 156.1) Fragmentation->y1_Carn Carnosine Specific b1_HisAla b1 Ion: Histidine Acylium (m/z 138.1) Fragmentation->b1_HisAla His-Ala Specific y1_HisAla y1 Ion: Alanine (m/z 90.1) Fragmentation->y1_HisAla His-Ala Specific Common Common Imidazole Fragment (m/z 110.1) Fragmentation->Common Non-Specific

Caption: Figure 1. MS/MS Fragmentation pathways distinguishing the isobaric dipeptides. Carnosine yields a heavy y1 fragment (m/z 156), while His-Ala yields a heavy b1 fragment (m/z 138).

Biological Validation: The Enzymatic Check

If analytical standards are unavailable, an enzymatic digestion assay can serve as a biological validation step.

Protocol:

  • Incubation: Incubate the unknown sample with recombinant Human Carnosinase-1 (CN1) and, separately, with a general Cytosolic Non-Specific Dipeptidase (PepD) .

  • Timepoints: 0, 30, 60 minutes at 37°C.

  • Readout:

    • Carnosine/Anserine: Rapidly degraded by CN1; Resistant to PepD (due to

      
      -amino acid).
      
    • His-Ala: Resistant to CN1 (requires

      
      -alanyl N-term); Rapidly degraded by PepD (standard 
      
      
      
      -peptide bond).

Table 3: Enzymatic Susceptibility Profile

EnzymeCarnosineAnserineHis-Ala
Serum Carnosinase (CN1) High Hydrolysis High Hydrolysis No Hydrolysis
Cytosolic Dipeptidase (PepD) ResistantResistantHigh Hydrolysis
References
  • Boldyrev, A. A., et al. (2013).[1] "Physiology and pathophysiology of carnosine." Physiological Reviews. Link

  • Sentandreu, M. A., & Toldrá, F. (2007).[2] "Hydrophilic chromatographic determination of carnosine, anserine, balenine, creatine, and creatinine." Journal of Agricultural and Food Chemistry. Link

  • Teufel, M., et al. (2003).[1][3] "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry. Link

  • Mora, L., et al. (2019). "LC-ESI-MS/MS quantification of carnosine, anserine, and balenine in meat samples." Journal of Chromatography B. Link

Sources

Reference Standards for Histidinyl-Alanine (His-Ala) Purity Analysis: A Comparative Guide and Analytical Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

L-Histidyl-L-Alanine (His-Ala) is a bioactive dipeptide increasingly recognized as a critical biomarker in neurological disease profiling (such as epilepsy biomarker panels in cerebrospinal fluid) and as a substrate for peptide cotransporter (PEPT1) assays[1][2]. As research shifts from qualitative screening to absolute quantification in complex biological matrices, the demand for rigorously characterized reference standards has surged.

As application scientists, we recognize that the integrity of downstream pharmacokinetic or metabolomic data is inextricably linked to the purity of the reference standard used for calibration. Even trace impurities—such as free histidine, free alanine, synthesis byproducts, or enantiomeric epimers (e.g., D-His-L-Ala)—can competitively inhibit transporters, alter biological effects, or drastically skew mass spectrometric response factors[3]. Therefore, selecting the right standard and verifying its purity through orthogonal analytical methods is not just a regulatory formality; it is the foundation of scientific reproducibility.

Comparative Evaluation of Commercial Reference Standards

Not all reference standards are synthesized or validated equally. For His-Ala, researchers must choose between different commercial grades based on their specific assay requirements. Table 1 objectively compares the specifications of leading commercial His-Ala reference standards based on current supplier data[4][5][6].

Table 1: Quantitative Comparison of Commercial His-Ala Reference Standards

SupplierCatalog / GradePurity ClaimSupplied FormatRecommended StorageAnalytical Validation Provided
MedChemExpress HY-W336442 (Research)≥98.43%Lyophilized Powder-80°C (6 months)RP-HPLC, MS, HNMR, SDS, CoA
Bachem Bioscience Custom/Catalog>98.00%Lyophilized Powder-20°C (Long term)HPLC, MS
Indofine Chemical 04-1775 (Biochemical)≥98.00%SolidRoom Temp / -20°CHPLC

Note: For absolute quantitative metabolomics, lyophilized powders stored at -80°C in sealed, moisture-free environments are mandatory to prevent spontaneous hydrolysis of the peptide bond[4].

Mechanistic Design of the Analytical Workflow

When validating the purity of a His-Ala standard in-house, relying solely on the manufacturer's Certificate of Analysis (CoA) is a critical vulnerability. Peptides can degrade during transit or repeated freeze-thaw cycles. Therefore, implementing a robust, self-validating High-Performance Liquid Chromatography (HPLC) method is mandatory[3].

The causality behind our specific analytical choices is as follows:

  • Column Chemistry (The Polarity Problem): His-Ala (

    
    ) is a highly polar, hydrophilic molecule. Standard C18 stationary phases are prone to "phase collapse" (ligand matting) when exposed to the highly aqueous mobile phases required to retain such polar analytes. We mandate the use of a polar-embedded C18 column  (or an AQ-type phase), which maintains phase extension in 0% organic solvent, ensuring the dipeptide is retained well beyond the column's void volume[7].
    
  • Mobile Phase & Ion-Pairing: While 0.1% Trifluoroacetic Acid (TFA) is the historical gold standard for peptide chromatography due to its excellent ion-pairing capabilities[8], TFA severely suppresses electrospray ionization (ESI) in mass spectrometry. For a modern dual UV-MS workflow, replacing TFA with 0.1% Formic Acid (FA) strikes the optimal balance between chromatographic peak shape and MS sensitivity[7].

  • Detection Modality: His-Ala lacks aromatic amino acids (like tryptophan or tyrosine). Consequently, it exhibits negligible absorbance at the standard 280 nm wavelength. Optical detection must be anchored at 214 nm , which corresponds directly to the

    
     transition of the peptide backbone[8][9].
    

Self-Validating Experimental Protocol: UHPLC-UV-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It includes internal checks to prove the method is stability-indicating.

Step 1: Preparation of the System Suitability Standard (Self-Validation)

  • Action: Prepare a resolution mixture containing 1 mg/mL His-Ala reference standard, spiked with 0.1 mg/mL free L-Histidine and 0.1 mg/mL free L-Alanine in 0.1% FA in

    
    .
    
  • Causality: A self-validating method must physically prove it can separate the intact dipeptide from its constituent amino acids (the most likely degradation products). If the method cannot resolve free His from His-Ala, any subsequent purity calculation is scientifically invalid.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a Polar-Embedded C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 35°C. Run a shallow linear gradient from 0% to 20% Acetonitrile (containing 0.1% FA) over 10 minutes at a flow rate of 0.3 mL/min.

  • Causality: The shallow gradient ensures maximum peak capacity in the highly polar elution window, separating the target peptide from closely eluting synthesis byproducts[8].

Step 3: Dual-Orthogonal Detection

  • Action: Route the column effluent through a UV-Vis Diode Array Detector (DAD) set to 214 nm, followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive mode.

  • Causality: MS/MS provides orthogonal validation, confirming the peak at the primary retention time yields the expected precursor ion of m/z 227.1

    
    [2].
    

Step 4: Data Integration and Purity Calculation

  • Action: Calculate purity using the area normalization method strictly from the 214 nm UV chromatogram.

  • Causality: Mass spectrometry response factors vary wildly between different molecules due to ionization efficiency differences. Therefore, MS cannot be used for quantitative purity. UV at 214 nm provides a uniform response factor for peptide bonds, making it the authoritative metric for calculating % Area purity[3].

Analytical Workflow Visualization

G A L-Histidyl-L-Alanine Reference Standard B Sample Preparation Dilution in 0.1% FA A->B C UHPLC Separation (Polar-Embedded C18) B->C D Flow Splitter C->D E UV Detection (214 nm) Chromatographic Purity (%) D->E Optical F ESI-MS/MS (+) m/z 227.1 [M+H]+ Identity Confirmation D->F Mass G Data Synthesis & Final CoA Generation E->G F->G

UHPLC-UV-MS/MS workflow for His-Ala purity and identity validation.

References

  • Dipeptides in CSF and plasma: diagnostic and therapeutic potential in neurological diseases National Institutes of Health (NIH) / PMC URL:[Link]

  • Preferred peptide backbone conformations in the unfolded state revealed by the structure analysis National Institutes of Health (NIH) / PMC URL:[Link]

  • Rare Organics & Biochemicals, Lipid Research INDOFINE Chemical Company, Inc. URL: [Link]

  • The Role of HPLC Analysis in Peptide Characterization Verified Peptides URL: [Link]

  • HPLC Analysis Methods for Peptide Characterization Biovera URL:[Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC ACE HPLC URL: [Link]

Sources

Comparative Kinetics of His-Ala Hydrolysis by Peptidases: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The N-terminal His-Ala dipeptide sequence is a critical structural determinant in several major incretin hormones, most notably Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP). The proteolytic cleavage of this specific His-Ala motif leads to the rapid inactivation of these hormones, fundamentally regulating systemic glycemic control[1]. Consequently, understanding the comparative kinetics of His-Ala hydrolysis by various peptidases—such as Dipeptidyl Peptidase-IV (DPP-IV), Dipeptidyl Peptidase 7 (DPP7), and general dipeptidases—is a cornerstone of modern metabolic drug development and microbiome-host interaction studies.

This guide provides an objective, data-driven comparison of peptidase performance against the His-Ala motif, detailing the structural causality behind their kinetic differences and providing a self-validating experimental workflow for kinetic determination.

Structural Causality: Why Peptidases Diverge on His-Ala

The His-Ala sequence presents a unique biochemical challenge: a bulky, basic imidazole ring at the N-terminus (P2 position) paired with a small, hydrophobic methyl group at the penultimate (P1) position. The efficiency of hydrolysis depends entirely on the architecture of the enzyme's active site.

  • DPP-IV (Human CD26): DPP-IV is a highly specialized serine exopeptidase. Its S1 hydrophobic pocket is highly restrictive, perfectly accommodating the small methyl side chain of Alanine (or the pyrrolidine ring of Proline). The S2 pocket interacts with the N-terminal Histidine, strictly requiring a free, unblocked amino group for catalysis. This perfect structural complement results in high-affinity (micromolar

    
    ) cleavage of intact GLP-1[1].
    
  • DPP7 & DPPII/QPP: While sharing similar functional outcomes, these enzymes possess distinct structural folds. Human DPPII (Quiescent cell proline dipeptidase, QPP) and bacterial DPP7 exhibit expanded substrate specificity. They can accommodate the His-Ala motif, though their kinetic efficiency varies depending on the downstream (P1' and P2') residues[2][3].

  • General Dipeptidases: Enzymes such as the dipeptidase isolated from Streptococcus cremoris are designed to scavenge amino acids. However, they exhibit a strong aversion to basic N-terminal residues. The basic imidazole ring of Histidine clashes with the neutral-preferring active sites of these enzymes, resulting in exceptionally low affinity (millimolar

    
    ) for the free His-Ala dipeptide[4].
    

Pathway GLP1 Active GLP-1 (N-term: His-Ala) Inactive Inactive GLP-1 (des-His-Ala) GLP1->Inactive Cleavage Dipeptide His-Ala Dipeptide GLP1->Dipeptide Released DPP4 DPP-IV / DPP7 (Active Peptidase) DPP4->GLP1 Catalyzes

GLP-1 inactivation pathway via DPP-IV/DPP7 mediated His-Ala N-terminal cleavage.

Comparative Kinetic Data

A quantitative comparison of kinetic parameters (


, 

, and

) reveals the evolutionary tuning of these enzymes. DPP-IV exhibits high affinity for intact incretins, whereas general dipeptidases require massive substrate concentrations to process the free dipeptide.
EnzymeSource OrganismTarget Substrate


(

)

DPP-IV (CD26) Human Placenta / SerumGLP-1(7-36)amide4 – 34 µM[1]N/A (

: 0.6–3.8 µmol/min/mg)
High Efficiency
DPPII / QPP Human Seminal PlasmaHis-Ala-pNA12.8 ± 0.3 mM[2]223 ± 160.057 µM⁻¹s⁻¹
DPP7 P. gingivalis (Bacterial)His-Ala-MCALow µM Range[3]High (Enhanced by P1'/P2' residues)High Efficiency
Dipeptidase S. cremorisFree His-Ala10 – 20 mM[4]N/ALow Efficiency

Data synthesized from established biochemical characterizations. Note the vast discrepancy in


 between specialized incretin-cleaving enzymes (DPP-IV) and general dipeptidases.

Self-Validating Experimental Protocol: Kinetic Determination

To accurately determine the Michaelis-Menten kinetics of His-Ala hydrolysis, a dual-assay system is mandatory. Relying solely on synthetic fluorogenic substrates (like His-Ala-MCA) can introduce steric artifacts because they lack the extended P1' and P2' interactions of the natural peptide.

To ensure absolute scientific integrity, we pair a high-throughput fluorometric assay (to achieve the data density required for kinetic resolution) with an orthogonal MALDI-TOF Mass Spectrometry assay (for absolute cleavage site validation). This creates a self-validating data package.

Step 1: Reagent and Substrate Preparation
  • Action: Prepare a 10 mM stock of His-Ala-MCA (fluorogenic) and intact GLP-1(7-36)amide in DMSO. Dilute to working concentrations (1 µM to 50 mM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Causality: Maintaining a constant, ultra-low DMSO concentration (<1% v/v) across all serial dilutions prevents solvent-induced enzyme denaturation or competitive inhibition, ensuring that observed rate changes are strictly substrate-dependent.

Step 2: Continuous Fluorometric Kinetic Assay
  • Action: Pre-incubate 10 ng of purified peptidase in 90 µL of assay buffer at 37°C for 5 minutes in a black 96-well microplate. Initiate the reaction by adding 10 µL of the His-Ala-MCA substrate dilution series. Immediately monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 15 minutes.

  • Causality: Reading the plate continuously captures the linear initial velocity (

    
    ) before substrate depletion or product inhibition skews the reaction rate. This high-density data collection is mathematically required for accurate non-linear regression of the 
    
    
    
    and
    
    
    parameters.
Step 3: Orthogonal Validation via MALDI-TOF MS
  • Action: Incubate the peptidase with intact GLP-1(7-36)amide (50 µM) under identical buffer and temperature conditions. Aliquot 5 µL at 0, 15, and 60 minutes, immediately quenching the reaction with 0.5% Trifluoroacetic acid (TFA). Spot the quenched samples onto a MALDI target plate with an

    
    -cyano-4-hydroxycinnamic acid (CHCA) matrix.
    
  • Causality: TFA rapidly drops the pH, instantly denaturing the peptidase and freezing the reaction state. MS analysis will confirm the exact mass shift corresponding to the loss of the His-Ala dipeptide (approx. 210 Da). This proves that the kinetic data derived from Step 2 corresponds exclusively to the targeted N-terminal cleavage, ruling out endopeptidase contamination.

Step 4: Data Synthesis and Non-Linear Regression
  • Action: Convert Relative Fluorescence Units (RFU) to product concentration using a free 7-amino-4-methylcoumarin (AMC/MCA) standard curve. Plot

    
     versus substrate concentration [S] and fit to the Michaelis-Menten equation (
    
    
    
    ) using non-linear regression software.

Protocol Prep 1. Substrate Prep (His-Ala-MCA / GLP-1) React 2. Enzyme Incubation (Controlled Temp/pH) Prep->React Measure 3. Kinetic Read (Fluorometry) React->Measure Validate 4. Site Validation (MALDI-TOF MS) React->Validate Orthogonal Check

Self-validating workflow for peptidase kinetic analysis and cleavage site verification.

References

  • Dipeptidyl-peptidase IV hydrolyses gastric inhibitory polypeptide, glucagon-like peptide-1(7-36)amide, peptide histidine methionine and is responsible for their degradation in human serum - PubMed - 1

  • Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC - 2

  • Expanded substrate specificity supported by P1' and P2' residues enables bacterial dipeptidyl-peptidase 7 to degrade incretins - J Biol Chem - 3

  • Kinetic Properties of a Dipeptidase from Streptococcus cremoris - Oxford Academic - 4

Sources

A Researcher's Guide to Navigating the Specificity of Anti-Peptide Antibodies: The Case of Anti-Histidinyl-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in cell signaling, proteomics, and drug development, antibodies that target specific peptide sequences or post-translational modifications (PTMs) are indispensable tools.[1][2] They allow for the precise detection and quantification of proteins in distinct functional states. However, the very nature of their targets—often small, linear epitopes—makes them particularly susceptible to the critical issue of cross-reactivity.[1][3] This guide provides an in-depth comparison and validation framework for antibodies targeting the dipeptide Histidinyl-Alanine (His-Ala), a representative example of the challenges faced with anti-peptide antibodies. We will explore the structural basis of cross-reactivity, compare the expected performance of monoclonal versus polyclonal antibodies, and provide robust, field-proven protocols for their validation.

The Biological Context: Why Target a Dipeptide?

Histidine-containing dipeptides, such as the well-studied carnosine (β-alanyl-L-histidine) and anserine, are biologically significant molecules with roles in pH buffering, metal ion chelation, and antioxidant defense.[4][5][6] They can scavenge reactive oxygen species and detoxify cytotoxic carbonyls, thereby protecting cells from damage associated with metabolic stress.[4] An antibody capable of specifically recognizing a His-Ala epitope, whether as a dipeptide or as part of a larger protein sequence, could be a powerful tool for studying protein degradation, specific cleavage events, or novel post-translational modifications. The challenge, however, lies in ensuring the antibody binds only to the intended His-Ala target.

The Molecular Challenge: Understanding Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against one antigen binds to a different, structurally similar antigen.[3] For anti-peptide antibodies, this is a frequent and significant problem.[1] The paratope (the antibody's binding site) may recognize the core features of the His-Ala epitope but also bind to other sequences that share similar chemical properties, such as His-Gly, Ala-His, or even post-translationally modified residues like acetylated lysine.[7][8]

This can lead to false-positive signals, incorrect protein quantification, and misinterpretation of biological function.[9] Therefore, rigorous validation is not just a preliminary step; it is an absolute requirement for generating reproducible and trustworthy data.[10]

Diagram: The Principle of Specificity vs. Cross-Reactivity

cluster_intended Intended Specific Binding cluster_cross Cross-Reactivity Antibody1 { Antibody Paratope} Target1 Target Epitope This compound Antibody1:f0->Target1:f0 High Affinity Correct Signal Antibody2 { Antibody Paratope} OffTarget Off-Target Epitope e.g., Histidinyl-Glycine Antibody2:f0->OffTarget:f0 Undesired Affinity False Positive

Caption: Specific binding vs. cross-reactivity of an anti-His-Ala antibody.

Comparative Analysis: Monoclonal vs. Polyclonal Anti-His-Ala Antibodies

To illustrate the trade-offs in antibody selection, we present a comparative analysis of two hypothetical but representative anti-Histidinyl-Alanine antibodies:

  • Ab-HA-Mono-1: A monoclonal antibody generated against a synthetic His-Ala peptide conjugated to a carrier protein.

  • Ab-HA-Poly-1: A polyclonal antibody population generated from an animal immunized with the same His-Ala peptide conjugate.

The following table summarizes their expected performance characteristics based on established principles of antibody behavior.

FeatureAb-HA-Mono-1 (Monoclonal) Ab-HA-Poly-1 (Polyclonal) Scientific Rationale
Target Recognition Recognizes a single, specific epitope on the His-Ala sequence.Recognizes multiple epitopes on and around the His-Ala sequence.Monoclonals are derived from a single B-cell clone, ensuring a homogenous population that binds to one epitope.[3] Polyclonals are a mixture of antibodies from different B-cell clones.[11]
Specificity High. Less likely to cross-react with structurally similar peptides.Moderate to High. Higher potential for cross-reactivity due to the diverse antibody population.[3]The singular binding site of a monoclonal antibody reduces the probability of off-target recognition. A polyclonal mixture may contain some antibodies that recognize shared features with other molecules.
Sensitivity Good to Excellent. High affinity for its specific epitope.Excellent. Signal amplification is possible as multiple antibodies can bind to a single target molecule.The ability of multiple polyclonal antibodies to bind to the same antigen can enhance the detection signal, especially in applications like Western Blotting.
Lot-to-Lot Consistency Excellent. Highly reproducible performance between batches.Poor to Moderate. Significant variability between immunization lots is common.[1]Monoclonal antibody production via hybridoma technology ensures a consistent product. Polyclonal antibody production is dependent on the variable immune response of individual animals.
Potential Cross-Reactivity Profile May cross-react with peptides having nearly identical charge and shape (e.g., His-Asn).May cross-react with a broader range of related sequences (e.g., His-X, X-Ala) and potentially the carrier protein used for immunization.[12]The polyclonal mixture may contain antibodies that recognize not just the full peptide, but also fragments or conformational aspects that are shared with other proteins.
Recommended Applications Quantitative assays (ELISA), IHC/IF, Flow Cytometry.Western Blot, Immunoprecipitation (IP), Sandwich ELISA (as detection Ab).[13]The high specificity of monoclonals is ideal for quantitative and imaging applications. The signal amplification of polyclonals is advantageous for blotting and capture applications.

Gold-Standard Protocols for Assessing Cross-Reactivity

Trust in an antibody's performance cannot be assumed; it must be experimentally verified.[10] The following protocols provide a framework for a self-validating system to rigorously test the specificity of any anti-peptide antibody.

A. Competitive ELISA for Quantitative Cross-Reactivity

This assay is the most direct way to quantify the degree to which an antibody cross-reacts with related peptides.[9] It measures how effectively different peptides compete with the primary target for binding to the antibody.

Caption: Workflow for a competitive ELISA to determine antibody specificity.

  • Plate Coating: Coat a 96-well high-binding microplate with a conjugate of your target peptide (e.g., His-Ala-KLH) at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS-T) for 1-2 hours at room temperature (RT).[14]

  • Competitor Preparation: In separate tubes, prepare serial dilutions of your competitor peptides. This should include:

    • The target peptide (His-Ala) as a positive control.

    • A panel of potential cross-reactants (e.g., His-Gly, Ala-His, unrelated peptide).

    • A no-peptide control (buffer only).

  • Competitive Incubation: Add a fixed, pre-determined concentration of your primary anti-His-Ala antibody to each of the competitor peptide dilutions. Incubate this mixture for 30-60 minutes at RT to allow binding to occur in solution.

  • Plate Incubation: Transfer 100 µL of each antibody/competitor mixture to the coated and blocked ELISA plate wells. Incubate for 1-2 hours at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in Blocking Buffer. Incubate for 1 hour at RT.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of substrate solution (e.g., TMB for HRP). Allow color to develop in the dark. Stop the reaction with an equal volume of Stop Solution (e.g., 2N H₂SO₄).[13]

  • Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Plot the absorbance against the log of the competitor peptide concentration. The concentration of each peptide that causes 50% inhibition of the maximal signal (IC50) is used to calculate the percent cross-reactivity relative to the target peptide.

B. Western Blot for Specificity in a Complex Mixture

While ELISA is excellent for comparing defined peptides, Western blotting is essential to confirm that the antibody recognizes the target protein at the correct molecular weight within a complex biological sample and does not bind to other proteins.[15][16][17]

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express (positive control) and not express (negative control) the target protein.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBS-T) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-His-Ala antibody at its optimal dilution overnight at 4°C.

  • Peptide Block Control (Crucial for Validation): On a parallel membrane strip, perform the primary antibody incubation in the presence of an excess (10-100 fold molar excess) of the immunizing His-Ala peptide.[18]

    • Rationale: If the antibody is specific, the free peptide in the solution will bind to the antibody's paratope, preventing it from binding to the target protein on the membrane. The band of interest should disappear or be significantly reduced in this control lane.[18]

  • Washing: Wash the membrane 3 times for 10 minutes each in Wash Buffer (TBS-T).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.

  • Washing: Wash the membrane 3 times for 10 minutes each in TBS-T.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Interpretation: A specific antibody should show a single band at the expected molecular weight of the target protein. This band should be absent in the negative control lysate and disappear in the peptide-blocked lane. Any additional bands represent off-target binding or cross-reactivity.[15]

Building a Trustworthy and Self-Validating System

No single experiment can definitively prove antibody specificity. True confidence comes from a multi-faceted approach where different validation methods provide converging evidence.[10][15]

Diagram: Decision-Making Workflow for Antibody Validation

start Start: New Antibody Lot wb Western Blot: Single band at correct MW? start->wb pep_block Peptide Block: Does band disappear? wb->pep_block Yes multi_bands Multiple bands or wrong MW wb->multi_bands No elisa Competitive ELISA: Cross-reactivity <5% with closest homologs? pep_block->elisa Yes no_disappear Band persists pep_block->no_disappear No pass PASS: Antibody is specific for the intended application. Proceed with experiments. elisa->pass Yes high_cr High cross-reactivity elisa->high_cr No fail FAIL: Do not use for this application. Re-evaluate or find new antibody. multi_bands->fail no_disappear->fail high_cr->fail

Caption: A decision-making workflow for validating antibody specificity.

Conclusion and Recommendations

The utility of an anti-peptide antibody is directly proportional to its specificity. For a target like this compound, which shares features with countless other sequences in the proteome, assuming specificity without rigorous testing is a recipe for flawed data.

Key Recommendations for Researchers:

  • Prioritize Validation: Always treat antibody validation as an integral part of the experiment, not a preliminary chore.

  • Use Orthogonal Methods: Combine techniques like Western blotting (with peptide block controls) and competitive ELISA to build a comprehensive specificity profile.

  • Understand Your Antibody Type: Be aware of the inherent trade-offs between monoclonal (high specificity, consistency) and polyclonal (high sensitivity, potential for cross-reactivity) antibodies and choose the one best suited for your application.

  • Demand Data: When sourcing commercial antibodies, demand comprehensive validation data from the manufacturer, including results from peptide arrays or competitive ELISAs against relevant off-targets.

  • Document Everything: For the sake of reproducibility, meticulously document the antibody used (vendor, catalog number, lot number) and all validation experiments performed.

By adhering to these principles, researchers can confidently use powerful tools like anti-His-Ala antibodies to generate accurate, reproducible, and impactful scientific discoveries.

References

  • Kurien, B. T., & Scofield, R. H. (2011). An overview of Western blotting for determining antibody specificities for immunohistochemistry. Methods in Molecular Biology, 717, 55-67. [Link]

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • van Delft, M. A. M., et al. (2020). Cross-reactivity of anti-modified protein antibodies is also present in predisease and individuals without rheumatoid arthritis. Annals of the Rheumatic Diseases, 79(1), 147-148. [Link]

  • Fujimori, S., et al. (2021). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences, 118(1). [Link]

  • Kurien, B. T., et al. (2011). An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. ResearchGate. [Link]

  • Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example. [Link]

  • Bio-Rad. (2021, July 19). Quantitative Western Blotting: How and why you should validate your antibodies. [Link]

  • Rockland Immunochemicals Inc. Post-Translational Modification Antibodies. [Link]

  • Bishayee, S., et al. (1993). Characterization of a novel anti-peptide antibody that recognizes a specific conformation of the platelet-derived growth factor receptor. Molecular and Cellular Biology, 13(12), 7757-7764. [Link]

  • Lo, P., et al. (2021). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. Frontiers in Immunology, 12, 796249. [Link]

  • GenFollower. (2025, April 28). Step-by-Step ELISA Protocol: A Comprehensive Guide. [Link]

  • Trier, N. H. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. Antibodies, 12(1), 11. [Link]

  • Yamashita, T., et al. (2014). Biological functions of histidine-dipeptides and metabolic syndrome. Nutrition Research and Practice, 8(1), 3-10. [Link]

  • Wang, X., et al. (2016). Production of anti-peptide antibodies.
  • Iannuzzi, C., et al. (2022). Protective Functions of β-Alanyl-L-Histidine and Glycyl-L-Histidyl-L-Lysine Glycoconjugates and Copper in Concert. International Journal of Molecular Sciences, 23(24), 16089. [Link]

  • Uhlen, M., et al. (2014). Characterization of antibody specificity using peptide array technologies. Diva-Portal.org. [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • Wikipedia. Histidine. [Link]

  • Milton, N. G. N. (2014). Immunocytochemical staining of endogenous nuclear proteins with the HIS-1 anti-poly-histidine monoclonal antibody: a potential source of error in His-tagged protein detection. Acta Histochemica, 116(6), 1104-1109. [Link]

  • Trier, N. H. (2023). Antibody Cross-Reactivity in Auto-Immune Diseases. International Journal of Molecular Sciences, 24(17), 13545. [Link]

Sources

Benchmarking Synthetic vs. Natural Histidyl-Alanine (His-Ala): A Comprehensive Bioactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly looks toward peptide-based therapeutics, understanding the conformational and formulation nuances of dipeptides is critical. Histidyl-Alanine (His-Ala) presents a fascinating case study in structure-activity relationships. This guide provides an objective, data-driven comparison of natural linear His-Ala versus its synthetic cyclic counterpart, detailing the mechanistic causality behind their divergent bioactivities and providing validated experimental protocols for laboratory benchmarking.

Mechanistic Causality: The Conformational Divide

The biological role of His-Ala is entirely dictated by its structural conformation and origin.

Natural Linear His-Ala (Endogenous): In its natural linear form, His-Ala is a bioactive dipeptide liberated during the enzymatic degradation of Glucagon-Like Peptide-1 (GLP-1) by Dipeptidyl Peptidase-4 (DPP-4) 1. It functions primarily as a metabolic regulator involved in glucose homeostasis 1. Interestingly, fecal metabolomics studies have shown that elevated levels of linear His-Ala are positively associated with colorectal cancer (CRC) risk, likely serving as a metabolic substrate within the tumor microenvironment 2, 3. However, its therapeutic utility is severely limited by rapid proteolytic degradation and poor cellular permeability.

Synthetic Cyclo(His-Ala) (Diketopiperazine): To overcome these limitations, synthetic cyclization is employed to form a 2,5-diketopiperazine ring. This locks the dipeptide into an energetically favorable "boat" conformation, shielding the peptide bonds from proteases 4, 5. Paradoxically, while the natural form is associated with CRC risk, synthetic cyclo(His-Ala) exhibits potent cytotoxicity against various carcinoma cell lines (e.g., HeLa, MCF-7, HT-29) and acts as a strong antithrombotic agent by inhibiting thrombin-induced fibrin formation [[4]](), 3.

G GLP1 Endogenous GLP-1 DPP4 DPP-4 Cleavage GLP1->DPP4 NatHisAla Natural Linear His-Ala DPP4->NatHisAla Glucose Glucose Regulation & CRC Metabolite NatHisAla->Glucose SynHisAla Synthetic Cyclo(His-Ala) Thrombin Thrombin Inhibition (63.3% Reduction) SynHisAla->Thrombin Cancer Cytotoxicity (HeLa IC50: 0.0962 mM) SynHisAla->Cancer

Fig 1: Divergent signaling and bioactivity pathways of natural vs. synthetic His-Ala.

Quantitative Benchmarking

Despite the structural stability of synthetic cyclo(His-Ala), its inherent hydrophilicity still limits cellular permeability 5. Advanced formulations, such as folate-targeted liposomal encapsulation, are required to actively drive the peptide into cancer cells via receptor-mediated endocytosis, drastically lowering the IC50 6.

ParameterNatural Linear His-AlaSynthetic Cyclo(His-Ala)Folate-Targeted Liposomal Cyclo(His-Ala)
Molecular Conformation Linear, highly flexible2,5-Diketopiperazine (Boat)Encapsulated DKP
Primary Origin Endogenous (DPP-4 cleavage)Chemical synthesisLipid formulation
Key Bioactivity Glucose metabolism regulationCytotoxic, AntithromboticTargeted Cytotoxicity
HeLa Cytotoxicity (IC50) Inactive (Poor permeability)> 100 µM0.0962 mM
Thrombin Inhibition Minimal63.3% reduction at 100 µMN/A
Proteolytic Stability Low (Rapidly degraded)High (Sterically hindered)Very High (Lipid shielded)

Self-Validating Experimental Protocols

To accurately benchmark these compounds in your laboratory, the following protocols integrate mechanistic causality with strict self-validation checkpoints.

Protocol A: Synthesis and Folate-Targeted Liposomal Encapsulation

Because cyclic dipeptides exhibit low lipophilicity despite high aqueous solubility, standard passive diffusion assays will yield false negatives 5. Thin-film hydration with Folate-PEG-CHEMS ensures the peptide is trapped within the aqueous core while exploiting the overexpression of folate receptors on carcinoma cells for active endocytosis [[6]]().

  • Lipid Film Preparation: Combine phosphatidylcholine, cholesterol, and Folate-PEG-CHEMS in a round-bottom flask using a chloroform/methanol solvent system. Evaporate under reduced pressure to form a uniform thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing 100 µM of synthetic cyclo(His-Ala). Agitate vigorously.

  • Extrusion: Pass the multilamellar vesicle suspension through a 100 nm polycarbonate membrane 15 times to generate uniform small unilamellar vesicles (SUVs).

  • Purification: Remove unencapsulated cyclo(His-Ala) via dialysis against a physiological buffer for 24 hours.

Self-Validation Checkpoint: Analyze an aliquot via Dynamic Light Scattering (DLS) and HPLC. If the Polydispersity Index (PDI) exceeds 0.2, the liposomes are aggregating and must be re-extruded. If Encapsulation Efficiency (EE%) is < 30%, re-optimize the lipid-to-peptide molar ratio before proceeding to in vitro assays.

Protocol B: Thrombin Inhibition Kinetics Assay

Cyclo(His-Ala) acts as an antithrombotic agent by docking into the active site of thrombin, preventing the conversion of fibrinogen to fibrin 4.

  • Reagent Preparation: Prepare human thrombin and fibrinogen in a physiological Tris-HCl buffer (pH 7.4).

  • Enzyme Pre-Incubation: Incubate thrombin with 100 µM cyclo(His-Ala) at 37°C for 15 minutes. Causality: This pre-incubation is critical to allow the rigid diketopiperazine ring to establish stable interactions within the enzyme's active site prior to substrate introduction.

  • Kinetic Measurement: Add fibrinogen to the well and immediately monitor the optical density at 405 nm (fibrin clot formation) over 30 minutes using a microplate reader.

Self-Validation Checkpoint: Include a known competitive thrombin inhibitor (e.g., Argatroban) as a positive control. The assay is only valid if the positive control completely flattens the Vmax curve, confirming that the baseline enzymatic activity was robust and the inhibition is accurately quantifiable.

Workflow S1 1. Peptide Synthesis S2 2. DKP Cyclization S1->S2 S3 3. Thin-Film Hydration S2->S3 S4 4. Folate-PEG Targeting S3->S4 S5 5. Bioactivity Assay S4->S5

Fig 2: Self-validating workflow for synthesizing and encapsulating Cyclo(His-Ala).

References

  • Title: The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Source: PubMed (NIH). URL:4

  • Title: Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. Source: PMC (NIH). URL: 1

  • Title: The biological activity of the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly). Source: ResearchGate. URL:5

  • Title: Anticancer activity of the liposome-encapsulated cyclic dipeptides, cyclo(His-Gly) and cyclo(His-Ala). Source: Ingenta Connect. URL: 6

  • Title: Fecal metabolomics: assay performance and association with colorectal cancer. Source: Ovid. URL: 2

  • Title: Fecal metabolomics: assay performance and association with colorectal cancer. Source: Oxford Academic. URL: 3

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Safety Operating Guide

Standard Operating Procedure: Disposal of Histidinyl-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the disposal procedures for Histidinyl-Alanine (His-Ala) . It is structured to serve as an operational standard operating procedure (SOP) for research laboratories, emphasizing regulatory compliance (RCRA/EPA) and practical safety logic.

Executive Safety Summary

This compound (His-Ala) is a dipeptide generally classified as non-hazardous under OSHA GHS standards (29 CFR 1910.1200). It does not carry specific EPA RCRA "P" (acutely toxic) or "U" (toxic) waste codes.

However, operational disposal depends on the matrix . While the pure powder is low-risk, His-Ala is frequently dissolved in hazardous HPLC mobile phases (Acetonitrile/Methanol) or biological media.[1] You must classify the waste based on the entire mixture, not just the solute.

Immediate Action Matrix
State of MatterMatrix/SolventHazard ClassDisposal Route
Solid Pure Powder / LyophilizedNon-RegulatedNon-Hazardous Chemical Waste (or Trash*)
Liquid Aqueous Buffer (pH 5-9)Non-HazardousSanitary Sewer (with EHS approval)
Liquid Organic Solvents (HPLC)Ignitable (D001) Hazardous Solvent Waste Stream
Solid/Liquid Cell Culture MediaBiohazardous Autoclave/Bleach

Bio-Waste

*Note: While legally permissible in some jurisdictions to trash non-hazardous solids, "Best Laboratory Practice" dictates collecting all chemical powders to prevent custodial alarm.[1]

Waste Characterization & Regulatory Logic

Before disposal, the generator must perform a Waste Determination as required by 40 CFR 262.11.[1]

Chemical Identity
  • Substance: L-Histidyl-L-Alanine (or isomers)[1]

  • CAS No: 16874-75-2 (Generic dipeptide classification)[2]

  • RCRA Status: Not Listed.[3]

  • Characteristic Hazards: None (Not Ignitable, Corrosive, Reactive, or Toxic by TCLP).[1]

The "Mixture Rule" Risk

In drug development, His-Ala is often analyzed via HPLC.[1] If the peptide is dissolved in Acetonitrile or Methanol , the waste exhibits the characteristic of Ignitability (Flash point <60°C) .

  • Rule: The entire volume must be managed as Hazardous Chemical Waste (Code D001/F003) .

  • Critical Error: Never dilute solvent waste with water to "remove" the hazard. This is illegal treatment.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminants)

Applicability: Expired lyophilized powder, contaminated weigh boats, gloves.[1]

  • Segregation: Do not mix with sharps or biohazard bags unless contaminated with infectious agents.

  • Containerization: Use a clear, heavy-duty polyethylene bag or a wide-mouth HDPE jar.

  • Labeling:

    • Label as "Non-Regulated Chemical Waste."

    • List contents: "this compound (Solid)."[4]

    • Why? Labeling prevents "unknown white powder" incidents that trigger expensive HazMat responses.

  • Disposal: Seal securely and transfer to your facility's Non-Hazardous Waste accumulation area.

Protocol B: Liquid Waste (Aqueous/Buffer Solutions)

Applicability: His-Ala in PBS, Water, or TRIS buffers.[1]

  • pH Verification: Measure pH. It must be between 5.0 and 9.0 (or local limit, typically 5.5–10.5).[1]

  • Solubility Check: His-Ala is water-soluble.[5] No precipitation risk.

  • Disposal Action:

    • If < 1 Liter: May be flushed down the laboratory sink with copious water (20:1 dilution) if facility permits.

    • If > 1 Liter: Collect in a carboy labeled "Non-Hazardous Aqueous Waste."

  • Prohibited: Do not pour if the solution contains heavy metals or azides (preservatives).

Protocol C: HPLC & Organic Solvent Waste (High Priority)

Applicability: Eluents containing Acetonitrile, Methanol, or TFA.[1]

  • Container: Use a grounded Safety Can (HDPE or Stainless Steel) or glass carboy with a secondary containment tray.

  • Venting: Use a safety cap with a charcoal filter to prevent pressure buildup and vapor release.

  • Labeling (Mandatory):

    • Hazard: "Flammable Liquid."

    • Constituents: Must list percentages (e.g., "Acetonitrile 40%, Water 59%, TFA 0.1%, this compound <1%").[1]

  • Segregation: Keep separate from Oxidizers (e.g., Peroxides, Nitric Acid) to prevent exothermic reactions.[1]

Visual Decision Workflow

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalFlow Start Waste: this compound State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Contaminated Is it infectious? Solid->Contaminated Solvent Contains Organic Solvents? (Acetonitrile, MeOH) Liquid->Solvent BioWaste Biohazardous Waste (Autoclave -> Incinerate) Contaminated->BioWaste Yes NonHazSolid Non-Regulated Chemical Waste (Landfill/Trash) Contaminated->NonHazSolid No HazWaste Hazardous Chemical Waste (RCRA D001/F003) Solvent->HazWaste Yes (>10%) Aqueous Aqueous Buffer Only Solvent->Aqueous No PHCheck Check pH (5.5 - 10.5) Aqueous->PHCheck Sink Sanitary Sewer (With EHS Approval) PHCheck->Sink Pass CollectAq Collect as Non-Haz Liquid PHCheck->CollectAq Fail

Figure 1: Decision logic for classifying this compound waste streams based on matrix and contamination.

Technical Data for EHS Documentation

When submitting waste manifests, use the following data to validate your classification.

Table 1: Physicochemical & Regulatory Properties
ParameterValue/StatusOperational Implication
Water Solubility HighSuitable for aqueous cleaning; rinsate is generally non-hazardous.
Stability StableNo risk of polymerization or explosion in storage.
Reactivity NoneCompatible with standard HDPE, Glass, and PTFE containers.[1]
EPA Waste Code None (Pure)If pure, do not assign D, F, P, or U codes.[1]
Flash Point N/A (Solid)Not ignitable unless mixed with solvents.
Toxicity (LD50) >5000 mg/kg (Est.)Classified as "Low Toxicity."[6]
Table 2: Waste Stream Compatibility
Waste StreamCompatibilityNotes
Organic Solvents Compatible Can be mixed with HPLC waste (MeOH, ACN).[1][7]
Acids (Dilute) Compatible Soluble in dilute HCl/TFA (common in peptide synthesis).
Strong Oxidizers Incompatible Avoid mixing with concentrated Nitric Acid or Peroxides (degradation risk).
Bio-Waste Compatible Can be autoclaved; peptide will denature/hydrolyze.

Emergency Procedures

Although His-Ala is low-hazard, standard laboratory safety applies.[1]

  • Spill (Solid): Sweep up carefully to avoid dust generation.[3][4][5][8] Place in a sealed bag. Wipe area with a wet paper towel.

  • Spill (Liquid - Solvent): Evacuate area if volume is large (>500mL). Use a solvent spill kit (absorbent pads). Wear nitrile gloves and safety goggles.

  • Exposure:

    • Eye Contact: Flush with water for 15 minutes.[5][9]

    • Inhalation:[5][10] Move to fresh air.[5][11][12] (Peptide dust can be a mild respiratory irritant).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 351667, this compound. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Retrieved from [Link]

Sources

Operational Safety Guide: Handling Histidinyl-Alanine (His-Ala)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While Histidinyl-Alanine (L-Histidyl-L-Alanine) is classified as non-hazardous under GHS standards (Regulation EC No. 1272/2008), treating it with casual safety protocols is a critical operational error. In drug development and high-sensitivity assays, the primary risk is not acute toxicity to the scientist, but biological contamination of the reagent (protease introduction) and long-term sensitization of the handler.

This guide moves beyond basic compliance. It establishes a barrier-protection protocol designed to preserve the integrity of this dipeptide while ensuring Good Laboratory Practice (GLP) standards are met.

Part 1: The Risk Profile (The "Why")

To select the correct PPE, we must understand the specific stress vectors associated with His-Ala.

Risk VectorHazard ClassificationMechanism of ActionOperational Implication
Inhalation Nuisance DustMechanical irritation of upper respiratory tract.Control: Weighing must occur in a localized exhaust environment (Fume Hood or Powder Hood).
Skin Contact Low (Sensitizer)Peptides can act as haptens, potentially inducing allergic sensitization over repeated exposures.Control: Full skin coverage is mandatory, not just for safety, but to prevent keratin/protease contamination of the sample.
Stability HygroscopicAbsorbs atmospheric moisture, leading to hydrolysis or concentration errors.Control: Minimize exposure time to ambient air; use desiccated storage.[1]

Part 2: PPE Matrix & Selection Logic

Hand Protection: The Nitrile Standard

Recommendation: 100% Nitrile (Accelerator-Free preferred).

  • Why not Latex? Latex proteins are common allergens and can contaminate peptide samples.

  • Why not Vinyl? Vinyl has poor structural integrity against mechanical stress during weighing.

  • Thickness: Minimum 0.11 mm (4-5 mil).

  • Permeation Logic: Amino acids and dipeptides are polar and water-soluble. They do not permeate nitrile matrices effectively. The risk here is not chemical burn, but micro-perforation allowing skin enzymes (RNases/Proteases) to contact the reagent.

Respiratory Protection

Recommendation: N95 (NIOSH) or FFP2 (EU) only if handling outside a fume hood.

  • Best Practice: Engineering controls (Fume Hood) supersede personal respiratory gear. If you are weighing >10g of lyophilized powder, a hood is mandatory to prevent aerosolization.

Ocular Protection

Recommendation: Indirect-vent safety goggles.

  • Logic: Standard safety glasses have gaps. Fine peptide powders float. If dust settles on your eyelashes and enters the eye, it forms an acidic/basic solution locally, causing irritation. Goggles seal this pathway.

Part 3: Operational Workflow (Zero-Contamination Protocol)

The following workflow is designed to minimize static electricity (which scatters peptide powder) and prevent cross-contamination.

Visualizing the Workflow

The diagram below illustrates the critical decision nodes during the weighing process.

HisAla_Handling Start Start: Reagent Retrieval CheckEnv Check Environment: Humidity < 50%? Start->CheckEnv Dehumidify Action: Deploy Portable Desiccant / Dehumidifier CheckEnv->Dehumidify No PPE_Don PPE Donning: Nitrile Gloves + Goggles + Lab Coat CheckEnv->PPE_Don Yes Dehumidify->PPE_Don Static_Check Static Control: Use Anti-Static Gun/Bar? PPE_Don->Static_Check Weighing Weighing Process: (Spatula -> Boat -> Balance) Static_Check->Weighing Spill_Check Spill Detected? Weighing->Spill_Check Clean_Wet Cleanup: Wet Wipe Method (No Brushing) Spill_Check->Clean_Wet Yes Solubilization Solubilization: Dissolve in Buffer immediately Spill_Check->Solubilization No End End: Storage & Waste Clean_Wet->End Solubilization->End

Figure 1: Decision logic for handling hygroscopic peptide powders. Note the emphasis on humidity control and wet-cleaning spills to prevent aerosolization.

Detailed Protocol: The "Static-Free" Weighing Method
  • Environment Prep:

    • Ensure the fume hood face velocity is between 80-100 fpm.

    • Scientific Insight: High airflow can blow peptide powder off the spatula. Use a draft shield around the balance within the hood.

  • Static Neutralization:

    • Peptides are prone to static charge. Use an ionizing bar or anti-static gun on the weigh boat before adding the powder.

    • Why? Static causes powder to "jump" onto gloves/sleeves, leading to invisible contamination and mass errors.

  • Transfer:

    • Use a stainless steel micro-spatula (autoclaved or ethanol-wiped).

    • Never return excess powder to the stock container. This is the #1 cause of stock degradation. Excess goes to solid waste.

  • Solubilization:

    • Add solvent (buffer/water) to the peptide, not the reverse, to prevent clumping (unless specific solubility data dictates otherwise).

Part 4: Disposal & Emergency Procedures[2]

Waste Management

Even though His-Ala is non-hazardous, lab protocols dictate specific streams to prevent "mystery chemical" issues down the line.

  • Solid Waste (Excess Powder):

    • Dispose of in a container labeled "Non-Hazardous Chemical Waste: Solid."

    • Do not throw in regular trash. This causes alarm if janitorial staff see white powder.

  • Liquid Waste (Solutions):

    • Aqueous solutions (pH 6-8) can generally be drain-disposed with copious water flushing (subject to local EHS verification).

    • If dissolved in organic solvents (DMSO, Methanol), dispose in "Organic Solvent Waste."

Spill Response (The "Wet Method")

If dry powder spills:

  • Do NOT sweep. Sweeping creates dust aerosols.

  • Cover the spill with a paper towel dampened with water or 70% ethanol.

  • Wipe inward from the periphery to the center.

  • Dispose of the towel as solid chemical waste.

References

  • Fisher Scientific. (2015). Safety Data Sheet: L-Alanine. Retrieved from

  • Sigma-Aldrich. (2023). Safety Data Sheet: L-Histidine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from

  • Phalen, R. N., & Wong, W. K. (2012). Chemical resistance of disposable nitrile gloves to common laboratory solvents. Journal of Occupational and Environmental Hygiene. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.